Icosyl D-glucoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
100231-68-3 |
|---|---|
Molecular Formula |
C26H52O6 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-26-25(30)24(29)23(28)22(21-27)32-26/h22-30H,2-21H2,1H3/t22-,23-,24+,25-,26-/m1/s1 |
InChI Key |
DHFUFHYLYSCIJY-WSGIOKLISA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Other CAS No. |
100231-68-3 |
Origin of Product |
United States |
Foundational & Exploratory
Icosyl D-Glucoside: An Examination of Its Known Functions
Researchers, scientists, and drug development professionals should be aware that, based on publicly available scientific literature, a specific pharmacological mechanism of action for icosyl D-glucoside has not been elucidated. Current information primarily pertains to its function as a surfactant in cosmetic and personal care formulations.
Chemical and Physical Properties
This compound is an alkyl glucoside, a class of non-ionic surfactants. Its chemical structure consists of a hydrophilic glucose head group and a lipophilic 20-carbon (icosyl) alkyl chain. This amphipathic nature allows it to reduce surface tension between liquids or between a liquid and a solid.
| Property | Value | Source |
| Molecular Formula | C26H52O6 | [1] |
| Molecular Weight | 460.7 g/mol | [1][2][3] |
| Synonyms | Ethis compound, (2R,3S,4S,5R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol | [1][2][3] |
Postulated Action in Dermatological Applications
While a specific molecular mechanism of therapeutic action is not documented, the function of alkyl glucosides like this compound in cosmetics is well-understood. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of 19 alkyl glucosides, including arachidyl glucoside (a related compound), and concluded they are safe for use in cosmetics when formulated to be non-irritating.[3][4]
The primary role of this compound in these formulations is as a surfactant, functioning as a cleansing agent, emulsifier, or solubilizer.
A key consideration for its behavior in biological systems is the potential for enzymatic cleavage. It is hypothesized that glucoside hydrolases present in human skin could break down alkyl glucosides into their constituent fatty alcohol (in this case, icosanol) and glucose.[4]
General Biological Activities of Other Glucosides
It is important to note that other, structurally distinct glucosides have demonstrated a range of biological activities. These are presented for informational purposes and should not be extrapolated to this compound without specific evidence.
-
Ethyl α-D-glucoside: Found in sake, this compound has been shown to increase the proliferation of normal human dermal fibroblasts and the production of collagen I.[5] It may also upregulate the expression of fibroblast growth factor I and VII.[5]
-
Acylated Flavonoid Glucosides: Certain acylated flavonoids have shown potential to inhibit xanthine oxidase and α-glucosidase enzymes, and some exhibit neuroprotective effects.[6]
-
Calycosin-7-O-β-D-glucoside: This compound has demonstrated inhibitory activity against α-glucosidase, which is superior to that of acarbose in vitro.[7]
Experimental Protocols: A General Framework
As no specific studies on the mechanism of action of this compound were identified, a detailed experimental protocol cannot be provided. However, a general workflow for investigating the potential biological activity of a novel glucoside is outlined below.
Caption: A generalized workflow for drug discovery and development.
Conclusion
References
- 1. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Arachidyl Glucoside | C26H52O6 | CID 9933984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Purification of Icosyl D-Glucoside
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of Icosyl D-glucoside (also known as Ethis compound or Arachidyl glucoside). The methodologies detailed herein are compiled from established principles of carbohydrate chemistry to guide researchers in the preparation of this long-chain alkyl glucoside for research and development purposes.
Introduction
This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It consists of a hydrophilic glucose headgroup linked to a hydrophobic 20-carbon alkyl chain (icosyl group). This amphipathic structure imparts surface-active properties, making it a molecule of interest in drug delivery systems, formulation science, and biochemical assays. Its biocompatibility and biodegradability further enhance its utility. For research applications, a high-purity product is essential, necessitating robust and reproducible synthetic and purification protocols.
This guide will focus on the Koenigs-Knorr glycosylation method, which offers excellent stereocontrol for achieving the desired β-anomer, followed by purification and characterization.
Synthetic Pathway Overview
The synthesis of Icosyl β-D-glucoside is a multi-step process designed to ensure high stereoselectivity and yield. The general workflow involves the protection of the glucose hydroxyl groups, stereoselective glycosylation with 1-icosanol, and subsequent deprotection to yield the final product.
Caption: Overall workflow for the synthesis of Icosyl β-D-glucoside.
Experimental Protocols
Materials and Reagents
-
D-Glucose
-
Acetic Anhydride
-
Red Phosphorus
-
Bromine
-
1-Icosanol (Eicosanol)
-
Silver (I) Carbonate (Ag₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium Methoxide (NaOMe)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Dowex® 50WX8 (H⁺ form) resin
Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)
The Koenigs-Knorr reaction utilizes a glycosyl halide as the donor.[1] Acetobromoglucose is a common and effective donor for installing a β-glycosidic linkage due to the neighboring group participation of the C2-acetyl group, which shields the α-face of the anomeric carbon.[1]
Protocol:
-
To a cooled (0 °C) flask, slowly add bromine (3.5 eq) to a mixture of red phosphorus (1.1 eq) and acetic anhydride (10 eq).
-
After the initial reaction subsides, add finely powdered anhydrous D-glucose (1.0 eq) in portions while maintaining the temperature below 20 °C.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and stir vigorously to hydrolyze excess acetic anhydride.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Wash the combined organic layers with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude acetobromoglucose, which can be recrystallized from ether/hexane.
Step 2: Glycosylation of 1-Icosanol
This step involves the coupling of the glycosyl donor (acetobromoglucose) with the long-chain alcohol acceptor (1-icosanol) promoted by a heavy metal salt, typically silver carbonate.[1][2]
Protocol:
-
Dissolve 1-icosanol (1.0 eq) and acetobromoglucose (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add silver carbonate (2.0 eq) to the solution. The mixture should be protected from light.
-
Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC (disappearance of 1-icosanol).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove silver salts.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude protected product, Tetra-O-acetyl-icosyl-β-D-glucoside.
Step 3: Deprotection via Zemplén Deacetylation
The final step is the removal of the acetyl protecting groups to yield the free hydroxyls of the glucose moiety. The Zemplén deacetylation is a classic and highly efficient method using a catalytic amount of base.[3][4][5]
Protocol:
-
Dissolve the crude protected glucoside from Step 2 in anhydrous methanol (approx. 5-10 mL per gram of substrate).
-
Cool the solution to 0 °C and add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq of a 1M solution in methanol).[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Neutralize the reaction by adding an acidic ion-exchange resin (e.g., Dowex® H⁺ form) until the pH is neutral (pH ~7).[3]
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude Icosyl β-D-glucoside.
Purification Protocol
Purification is critical to remove unreacted 1-icosanol, residual reagents, and any α-anomer byproduct. A two-stage purification involving column chromatography followed by recrystallization is recommended.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Icosyl D-glucoside in Advancing Membrane Protein Structural Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Membrane proteins are critical targets for drug discovery, yet their inherent instability outside of the lipid bilayer presents a significant challenge for structural elucidation. Detergents are indispensable tools for overcoming this hurdle, and the choice of detergent is paramount to the success of structural studies. This technical guide provides an in-depth exploration of icosyl D-glucoside, a long-chain non-ionic detergent, and its emerging role in the structural biology of membrane proteins. While specific experimental data for this compound is emerging, this paper compiles existing knowledge on long-chain alkyl glucosides to project its physicochemical properties and utility. We present detailed experimental protocols, data tables for comparing detergent properties, and visual workflows to guide researchers in leveraging this promising tool for the stabilization and crystallization of challenging membrane protein targets.
Introduction: The Detergent Challenge in Membrane Protein Structural Biology
Membrane proteins, embedded within the lipid bilayer, play crucial roles in cellular signaling, transport, and energy transduction. Their structures are key to understanding their function and to designing targeted therapeutics. However, their hydrophobic transmembrane domains necessitate their extraction from the native membrane and stabilization in a soluble form for structural analysis by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).
Detergents, amphipathic molecules with a hydrophilic head group and a hydrophobic tail, are essential for this process. They form micelles that encapsulate the hydrophobic regions of membrane proteins, mimicking the native lipid environment. The ideal detergent must effectively solubilize the protein from the membrane while preserving its native structure and function. Non-ionic detergents, such as alkyl glucosides, are generally favored for their mildness and ability to maintain protein integrity.
This compound, with its 20-carbon alkyl chain, represents a class of long-chain detergents that offer potential advantages in stabilizing large or particularly hydrophobic membrane proteins. The extended alkyl chain can provide a more extensive hydrophobic shield, potentially leading to greater stability and a higher propensity for forming well-ordered crystals.
Physicochemical Properties of Alkyl Glucosides
The effectiveness of a detergent is largely determined by its physicochemical properties, most notably its critical micelle concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles, and it is a critical parameter for designing solubilization and purification experiments. The aggregation number refers to the number of detergent molecules in a single micelle, which influences the size and shape of the micelle.
While experimentally determined values for this compound are not yet widely published, we can extrapolate its properties based on the well-established trends observed in the homologous series of n-alkyl-β-D-glucosides.
Table 1: Physicochemical Properties of n-Alkyl-β-D-Glucosides
| Detergent | Alkyl Chain Length | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| Octyl β-D-glucoside | C8 | 292.37 | 20-25[1] | 27-100 |
| Nonyl β-D-glucoside | C9 | 306.40 | ~6.5 | ~90 |
| Decyl β-D-glucoside | C10 | 320.42 | ~2.2 | ~70-120 |
| Dodecyl β-D-glucoside | C12 | 348.48 | ~0.13 | ~140 |
| This compound | C20 | 460.69 | ~0.0001 (Estimated) | >200 (Estimated) |
Note: The CMC and aggregation number for this compound are estimations based on the established trend of decreasing CMC and increasing aggregation number with longer alkyl chain length in the n-alkyl-β-D-glucoside series.[2][3][4][5][6]
This compound in Membrane Protein Structural Biology: A Workflow
The long alkyl chain of this compound makes it a compelling candidate for the study of challenging membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels, which often have extensive hydrophobic surfaces.
Solubilization and Purification
The initial and most critical step is the gentle extraction of the target protein from the cell membrane. The concentration of this compound used for solubilization should be well above its CMC to ensure the formation of protein-detergent-lipid mixed micelles.
Caption: General workflow for membrane protein solubilization and purification.
Crystallization
For X-ray crystallography, the purified protein-detergent complex is subjected to crystallization screening. The large, potentially more rigid micelles formed by this compound may promote the formation of well-ordered crystal lattices by providing a more defined and stable hydrophobic belt around the protein.
Caption: Workflow for membrane protein crystallization.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound. Optimization will be required for each specific membrane protein.
Protocol for Membrane Protein Solubilization
-
Membrane Preparation: Isolate cell membranes containing the overexpressed target protein using standard cell lysis and ultracentrifugation methods. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Detergent Screening (Optional but Recommended): To determine the optimal concentration of this compound, perform a small-scale screen. Test a range of detergent concentrations (e.g., 0.1% to 2% w/v) and assess solubilization efficiency by Western blot or functional assay.
-
Bulk Solubilization: Based on the screening results, add this compound to the membrane suspension to the optimal final concentration. Incubate with gentle agitation for 1-4 hours at 4°C.
-
Clarification: Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the solubilized membrane protein.
Protocol for Affinity and Size Exclusion Chromatography
-
Affinity Chromatography: Apply the clarified supernatant to an affinity resin (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing this compound at a concentration just above its estimated CMC (e.g., ~0.001% w/v).
-
Washing: Wash the resin extensively with the equilibration buffer containing a low concentration of a competitive eluent (e.g., 20 mM imidazole for His-tagged proteins) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with a high concentration of the competitive eluent (e.g., 250 mM imidazole).
-
Size Exclusion Chromatography (SEC): Concentrate the eluted protein and inject it onto a SEC column pre-equilibrated with the final buffer for structural studies, containing this compound at a concentration above its CMC. This step serves to further purify the protein and to exchange it into the final desired buffer.
Application to Key Membrane Protein Families
G Protein-Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets characterized by seven transmembrane helices. Their conformational flexibility and relatively small extracellular and intracellular loops make them notoriously difficult to stabilize and crystallize. The long alkyl chain of this compound may provide a more lipid-like environment, better accommodating the complex transmembrane architecture of GPCRs and stabilizing their active or inactive conformations for structural studies.
Caption: A simplified GPCR signaling pathway.
Ion Channels
Ion channels are pore-forming membrane proteins that allow the passage of ions across the cell membrane. They are often large, multi-subunit complexes with intricate architectures. The large micelle size predicted for this compound may be advantageous for encapsulating and stabilizing these large protein complexes, preventing their dissociation and preserving their functional integrity during purification and structural analysis.
Conclusion and Future Outlook
This compound holds considerable promise as a specialized detergent for the structural biology of challenging membrane proteins. Its long alkyl chain is predicted to result in a very low CMC and the formation of large, stable micelles, properties that are desirable for the stabilization of large and hydrophobic membrane protein complexes. While further experimental characterization of this compound is needed to fully realize its potential, the principles and protocols outlined in this guide provide a solid foundation for its application in this demanding field. As the frontiers of structural biology push towards increasingly complex and dynamic membrane protein targets, the development and application of novel detergents like this compound will be crucial for continued progress.
References
- 1. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl Xylosides: Physico-Chemical Properties and Influence on Environmental Bacteria Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Critical Micelle Concentration of Icosyl D-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction to Icosyl D-glucoside and Critical Micelle Concentration
This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. These surfactants are synthesized from renewable resources, typically fatty alcohols and glucose, making them biocompatible and biodegradable.[1] Structurally, it consists of a twenty-carbon alkyl chain (icosyl) as the hydrophobic tail and a D-glucose moiety as the hydrophilic head group. Like other surfactants, this compound monomers in an aqueous solution will self-assemble into aggregates, known as micelles, once a certain concentration is reached. This concentration is the critical micelle concentration (CMC).[2]
The CMC is a fundamental parameter for any surfactant, as it marks a sharp change in various physicochemical properties of the solution, including surface tension, conductivity, and the ability to solubilize hydrophobic substances.[2][3] Knowledge of the CMC is critical in numerous applications, from drug delivery systems, where micelles can encapsulate poorly soluble drugs, to the formulation of detergents and emulsifiers.[2]
Quantitative Data on Alkyl D-Glucoside CMC
A specific experimentally determined CMC value for this compound (C20) is not prominently found in scientific literature. However, a well-established relationship exists between the length of the alkyl chain and the CMC for a homologous series of surfactants. The CMC decreases significantly as the length of the hydrophobic alkyl chain increases. This is due to the increased hydrophobicity driving the self-assembly process.
The following table summarizes the reported CMC values for shorter-chain n-alkyl-β-D-glucosides to illustrate this trend.
| Surfactant Name | Alkyl Chain Length | Abbreviation | Critical Micelle Concentration (CMC) | Temperature (°C) |
| Octyl β-D-glucoside | C8 | C8G1 | 25 mM | 25 |
| Decyl β-D-glucoside | C10 | C10G1 | 2.2 mM | 25 |
| Dodecyl β-D-glucoside | C12 | C12G1 | 0.19 mM | 25 |
Data compiled from various sources.[4][5]
Based on the logarithmic linear relationship between CMC and alkyl chain length, the CMC for this compound is expected to be extremely low, likely in the micromolar (µM) or even nanomolar (nM) range.
Experimental Protocols for CMC Determination
Determining the CMC of a novel or uncharacterized surfactant like this compound requires precise experimental methods. The following protocols describe two of the most common and reliable techniques.
This is considered a standard method for determining the CMC of both ionic and non-ionic surfactants.[6] It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[2]
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in ultrapure water. A series of dilutions are then prepared from this stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).[6][7] Temperature must be strictly controlled throughout the experiment.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[3]
-
CMC Determination: The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two lines: one representing the sharp decrease in surface tension with concentration, and the other representing the plateau region above the CMC.[2][3][6]
This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[8][9] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in microenvironment causes a distinct shift in the pyrene fluorescence spectrum.
Methodology:
-
Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations in ultrapure water. To each solution, add a small aliquot of a concentrated pyrene stock solution (typically in a solvent like acetone or ethanol) to achieve a final pyrene concentration in the micromolar range.[10] The solvent is often evaporated before adding the surfactant solution to avoid interference.[10]
-
Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.
-
Data Analysis: The ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm) is plotted against the surfactant concentration. The I1/I3 ratio is sensitive to the polarity of the pyrene microenvironment.[10]
-
CMC Determination: A sigmoidal decrease in the I1/I3 ratio is observed as the surfactant concentration increases. The CMC is often determined from the inflection point of this sigmoidal curve, which represents the onset of micelle formation and the partitioning of pyrene into the micellar core.[10]
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for CMC determination using the surface tension method.
Caption: Workflow for CMC determination using the pyrene fluorescence probe method.
References
- 1. Alkyl Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. [Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Tension and Micellization of Aqueous Alkyl Polyglucosides Solutions: Influence of the Molecular Structure and the Addition of Electrolyte | Semantic Scholar [semanticscholar.org]
- 6. Method of Determination of CMC | PPT [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. usc.gal [usc.gal]
- 10. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to the Surfactant Behavior of Icosyl D-glucoside in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surfactant properties of Icosyl D-glucoside, a non-ionic surfactant with significant potential in pharmaceutical and research applications. Due to the limited availability of specific experimental data for this compound (C20), this guide presents estimated physicochemical properties based on established trends within the alkyl polyglucoside (APG) homologous series.
Introduction to this compound
This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. These surfactants are synthesized from renewable resources, typically fatty alcohols and sugars, making them biodegradable and of low toxicity. The structure of this compound consists of a hydrophilic glucose headgroup and a hydrophobic 20-carbon alkyl chain (icosyl group). This amphiphilic nature drives its self-assembly in aqueous solutions to form micelles, which are of particular interest for the solubilization of poorly water-soluble drugs.
Synthesis of Alkyl Polyglucosides
The synthesis of alkyl polyglucosides can be achieved through several methods, with the direct glucosidation (Fischer glycosylation) being a common industrial approach. This process typically involves the reaction of a fatty alcohol with glucose in the presence of an acid catalyst.
Physicochemical Properties
The long hydrophobic chain of this compound significantly influences its surfactant properties. The following table summarizes the estimated and known properties of this compound and related shorter-chain alkyl glucosides for comparison.
| Property | Octyl D-glucoside (C8) | Decyl D-glucoside (C10) | Dodecyl D-glucoside (C12) | This compound (C20) (Estimated) |
| Molecular Formula | C₁₄H₂₈O₆ | C₁₆H₃₂O₆ | C₁₈H₃₆O₆ | C₂₆H₅₂O₆ |
| Molecular Weight ( g/mol ) | 292.37 | 320.42 | 348.48 | 460.70 |
| Critical Micelle Concentration (CMC) | ~25 mM | ~2.2 mM | ~0.19 mM | Extremely Low (< 1 µM) |
| Surface Tension at CMC (mN/m) | ~27 | ~26 | ~25 | ~30-35 |
| Aggregation Number | ~27-100 | ~100-150 | ~150-200 | Very High (>500) |
| Krafft Temperature (°C) | < 0 | < 0 | ~30 | High (> 70) |
Note: The values for this compound are estimations based on the established trends for alkyl polyglucosides. The CMC decreases significantly with increasing alkyl chain length, while the aggregation number and Krafft temperature increase. The surface tension at the CMC for long-chain non-ionic surfactants tends to be slightly higher than their shorter-chain counterparts.
Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form. For alkyl polyglucosides, the CMC is strongly dependent on the length of the alkyl chain. As the hydrophobicity of the molecule increases with a longer alkyl chain, the tendency to self-assemble to minimize contact with water also increases, resulting in a significantly lower CMC. For this compound, the CMC is expected to be in the sub-micromolar range.
Surface Tension
This compound, like other surfactants, lowers the surface tension of water. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.
Aggregation Behavior and Micelle Formation
Above its CMC, this compound molecules aggregate to form micelles. The number of surfactant molecules in a micelle is known as the aggregation number. For long-chain alkyl glucosides, the aggregation number is generally high, leading to the formation of larger micelles. The geometry of these micelles can vary from spherical to more complex structures like rods or vesicles, depending on the concentration and temperature.
Krafft Temperature
The Krafft temperature is the minimum temperature at which a surfactant forms micelles. Below this temperature, the surfactant's solubility is too low for micellization to occur. The Krafft temperature of alkyl polyglucosides increases with the length of the alkyl chain[1]. Due to its long C20 chain, this compound is expected to have a high Krafft temperature, meaning it may have limited solubility and will not form micelles at room temperature. Heating the solution above its Krafft temperature is necessary to induce micelle formation.
Applications in Drug Development
The self-assembling nature of this compound into micelles makes it a promising excipient in pharmaceutical formulations, particularly for the solubilization of poorly water-soluble drugs.
Micellar Solubilization of Hydrophobic Drugs
The hydrophobic core of the this compound micelle provides a microenvironment capable of entrapping non-polar drug molecules, thereby increasing their apparent solubility in aqueous solutions. This is a crucial strategy for enhancing the bioavailability of many active pharmaceutical ingredients (APIs).
The long alkyl chain of this compound results in a large hydrophobic core in its micelles, which could offer a higher loading capacity for certain drug molecules compared to shorter-chain surfactants.
Experimental Protocols
Accurate characterization of the surfactant behavior of this compound is crucial for its effective application. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
A common and effective method for determining the CMC of non-ionic surfactants is by measuring the surface tension of solutions at various concentrations.
4.1.1. Surface Tensiometry (Wilhelmy Plate Method)
-
Apparatus: A tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate), a sensitive microbalance, and a vessel for the sample solution.
-
Procedure:
-
Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol) and then flame it to remove any organic contaminants.
-
Prepare a stock solution of this compound in ultrapure water.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer with ultrapure water.
-
For each concentration, pour the solution into the sample vessel and allow it to reach thermal equilibrium.
-
Suspend the Wilhelmy plate from the microbalance and lower it until it just touches the surface of the liquid.
-
Record the force exerted on the plate by the surface tension.
-
Plot the measured surface tension against the logarithm of the this compound concentration. The CMC is the concentration at which the slope of the curve changes abruptly.[2][3][4][5][6]
-
4.1.2. Dynamic Light Scattering (DLS)
DLS can also be used to determine the CMC by monitoring the onset of micelle formation.
-
Apparatus: A dynamic light scattering instrument with a laser source and a detector.
-
Procedure:
-
Prepare a series of this compound solutions of varying concentrations.
-
Filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove any dust particles.
-
Measure the scattered light intensity for each solution.
-
Plot the scattered light intensity as a function of surfactant concentration.
-
A sharp increase in the scattered light intensity indicates the formation of micelles, and the concentration at which this increase begins is the CMC.[7][8][9][10][11]
-
4.1.3. Conductivity Measurement (for ionic surfactants)
While this compound is non-ionic, this method is fundamental for characterizing ionic surfactants.
-
Apparatus: A conductivity meter with a conductivity probe.
-
Procedure:
-
Prepare a series of ionic surfactant solutions of varying concentrations.
-
Measure the conductivity of each solution.
-
Plot the conductivity as a function of surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines gives the CMC.[12][13][14][15][16]
-
Conclusion
This compound, with its long hydrophobic chain, exhibits unique surfactant properties that make it a subject of interest for specialized applications in drug delivery and formulation. While its high Krafft temperature presents challenges for room-temperature applications, its potential for forming large, stable micelles with high solubilization capacity for hydrophobic drugs is significant. Further experimental investigation is warranted to precisely quantify its physicochemical parameters and fully explore its potential in advanced drug delivery systems.
References
- 1. Krafft temperature - Wikipedia [en.wikipedia.org]
- 2. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 3. Wilhelmy plate - Wikipedia [en.wikipedia.org]
- 4. biolinscientific.com [biolinscientific.com]
- 5. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 6. researchgate.net [researchgate.net]
- 7. wyatt.com [wyatt.com]
- 8. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 9. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 10. muser-my.com [muser-my.com]
- 11. researchgate.net [researchgate.net]
- 12. phavi.umcs.pl [phavi.umcs.pl]
- 13. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 14. Method of Determination of CMC | PPT [slideshare.net]
- 15. scribd.com [scribd.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to the Interaction of Icosyl D-glucoside with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icosyl D-glucoside, a non-ionic surfactant with a 20-carbon alkyl chain, holds potential for applications in drug delivery and membrane protein research due to its amphipathic nature. However, direct experimental data on its interaction with lipid bilayers is scarce. This guide synthesizes the foundational principles of alkyl glucoside-membrane interactions, primarily drawing upon extensive research on its shorter-chain analogue, n-octyl-β-D-glucopyranoside (OG). By combining established thermodynamic and structural data for OG with the known effects of increased alkyl chain length, this document provides a predictive framework for understanding how this compound partitions into, perturbs, and potentially solubilizes lipid membranes. Detailed experimental protocols are provided to facilitate future research and validate the extrapolated properties outlined herein.
Introduction
Alkyl glucosides are a class of non-ionic surfactants widely utilized in biochemical and pharmaceutical research for their ability to solubilize membrane proteins and mimic biological membranes. Their structure, consisting of a hydrophilic glucose headgroup and a hydrophobic alkyl chain, allows them to readily interact with and integrate into lipid bilayers. This compound (C20G1), with its long 20-carbon saturated alkyl chain, is of particular interest for creating highly stable structures within membranes.
Due to a lack of direct experimental studies on this compound, this guide will leverage the well-characterized interactions of octyl D-glucoside (OG, C8G1) as a model system. We will explore the fundamental thermodynamics, structural effects, and concentration-dependent behaviors of OG with lipid bilayers and extrapolate how the significantly longer alkyl chain of this compound is expected to modulate these properties.
Physicochemical Properties and Comparative Analysis
The physicochemical characteristics of an alkyl glucoside, particularly its hydrophobicity, are critical determinants of its interaction with lipid membranes. The 20-carbon chain of this compound makes it substantially more hydrophobic than the 8-carbon chain of octyl D-glucoside.
| Property | This compound (C20G1) | Octyl D-glucoside (C8G1) | Reference(s) |
| Molecular Formula | C26H52O6 | C14H28O6 | [1][2] |
| Molecular Weight | 460.69 g/mol | 292.37 g/mol | [1][2] |
| Critical Micelle Conc. (CMC) | Expected to be very low (< 0.01 mM) | ~25 mM | [3] |
| Solubility in Water | Very Low (0.001885 mg/L, est.) | High | [4] |
The critical micelle concentration (CMC) is the concentration above which surfactant monomers assemble into micelles. This value decreases significantly as the alkyl chain length increases due to the stronger hydrophobic effect driving aggregation.[3][5] Consequently, this compound is predicted to have a CMC several orders of magnitude lower than that of octyl D-glucoside.
Thermodynamics of Lipid Bilayer Interaction
The insertion of an alkyl glucoside monomer from the aqueous phase into a lipid bilayer is a thermodynamically driven process. Isothermal Titration Calorimetry (ITC) has been instrumental in quantifying this interaction for octyl D-glucoside with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers.[6][7]
| Thermodynamic Parameter | Value for Octyl D-glucoside (OG) in POPC Bilayers | Interpretation | Reference(s) |
| Partition Coefficient (K) | 120 ± 10 M⁻¹ | Describes the equilibrium distribution between the aqueous and lipid phases. | [6] |
| Free Energy of Binding (ΔG°) | -5.2 kcal/mol | The negative value indicates a spontaneous partitioning into the bilayer. | [6] |
| Molar Binding Enthalpy (ΔH°) | 1.3 ± 0.15 kcal/mol | A slightly positive value, indicating the process is not driven by favorable enthalpic interactions. | [6] |
| Molar Heat Capacity (ΔCp) | -75 cal K⁻¹ mol⁻¹ | A large negative value, characteristic of a process driven by the hydrophobic effect. | [6] |
Extrapolation for this compound: The much larger hydrophobic chain of this compound will lead to a significantly more favorable partitioning into the lipid bilayer. This will manifest as:
-
A much larger Partition Coefficient (K): The equilibrium will strongly favor the lipid phase.
-
A more negative Free Energy of Binding (ΔG°): The interaction will be significantly more spontaneous.
-
A dominant Hydrophobic Effect: The binding will be overwhelmingly entropy-driven, resulting from the release of ordered water molecules from around the long alkyl chain upon its insertion into the hydrophobic membrane core.
Structural Perturbations of the Lipid Bilayer
The insertion of alkyl glucosides into a lipid membrane alters its structure and physical properties. These changes have been characterized for octyl D-glucoside using techniques like solid-state deuterium NMR (²H-NMR).
-
Effect on Lipid Headgroups: Studies show that OG has a minimal influence on the conformation and order of the phospholipid headgroup region, even at concentrations approaching bilayer solubilization.[8]
-
Effect on Acyl Chains: In contrast, OG strongly increases the fluctuations (disorder) of the fatty acyl chain segments located in the inner part of the bilayer.[6][8] This disordering effect is a key feature of its detergent action.
Extrapolation for this compound: The behavior of this compound is expected to differ significantly. While its glucose headgroup will reside at the lipid-water interface, its long C20 chain will penetrate deep into the hydrophobic core, spanning a significant portion of the bilayer.
-
Increased Order: Unlike the disordering effect of OG, the long, saturated C20 chain of this compound is likely to have an ordering effect on the surrounding lipid acyl chains due to favorable van der Waals interactions.[9] This is a common phenomenon observed with increasing alkyl chain length in amphiphiles.[9][10]
-
Membrane Thickening: The presence of the long C20 chain may lead to a localized increase in bilayer thickness to accommodate it, minimizing hydrophobic mismatch.
Concentration-Dependent Effects: The Solubilization Model
The interaction of surfactants with lipid vesicles is concentration-dependent and is typically described by a three-stage model.[11][12]
Caption: Three-stage model of lipid vesicle solubilization by a surfactant.
-
Stage 1: Partitioning: At concentrations below the CMC, surfactant monomers insert into the lipid bilayer, primarily the outer leaflet, without compromising the vesicle's overall structure.
-
Stage 2: Saturation: As the surfactant concentration increases, the bilayer becomes saturated with monomers. This can lead to increased membrane permeability and structural strain, making the vesicle "leaky."
-
Stage 3: Solubilization: At and above the effective solubilizing concentration (which is related to the CMC), the bilayer structure breaks down, forming mixed micelles composed of both lipids and surfactant molecules.[11][12]
For this compound, due to its very low CMC and high hydrophobicity, the concentrations required to reach stages 2 and 3 will be significantly lower than for octyl D-glucoside.
Key Experimental Protocols
To empirically study the interaction of this compound with lipid bilayers, a combination of biophysical techniques is required. The following are detailed methodologies for essential experiments.
Caption: Experimental workflow for characterizing glycolipid-bilayer interactions.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the complete thermodynamic profile (K, ΔG, ΔH, ΔS) of this compound partitioning into lipid vesicles.[13][14]
Methodology:
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC) by extrusion. The final lipid concentration in the sample cell should be at least 10-30 times the expected dissociation constant (Kd).[15]
-
Prepare a concentrated stock solution of this compound in the same buffer used for the vesicles. Due to its low solubility, this may require gentle heating or the use of a co-solvent, which must be accounted for in control experiments.
-
Degas both the vesicle suspension and the glucoside solution thoroughly before the experiment.
-
-
ITC Experiment:
-
Load the vesicle suspension into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of small, timed injections (e.g., 5-10 µL) of the glucoside solution into the vesicle suspension. The heat change associated with each injection is measured.
-
A control titration of this compound into buffer alone must be performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of glucoside to lipid.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[13]
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the effect of this compound on the gel-to-liquid crystalline phase transition temperature (Tm) and enthalpy (ΔH) of the lipid bilayer.[16][17]
Methodology:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of a lipid that has a readily measurable phase transition (e.g., DPPC, Tm ≈ 41°C).
-
Create a series of samples with increasing mole percentages of this compound incorporated into the lipid. This is typically done by co-dissolving the lipid and glucoside in an organic solvent, evaporating the solvent to form a film, and then hydrating the film.[18]
-
-
DSC Experiment:
-
Accurately load a known amount of the hydrated lipid/glucoside dispersion into a DSC sample pan. Load an equal volume of buffer into the reference pan.
-
Seal the pans hermetically.
-
Scan the temperature across the range of the lipid's phase transition (e.g., 20°C to 60°C for DPPC) at a controlled rate (e.g., 1°C/min).
-
-
Data Analysis:
-
The output is a thermogram of heat flow versus temperature. The phase transition appears as a peak.
-
Determine the onset temperature, the peak temperature (Tm), and the area under the peak (which is proportional to the transition enthalpy, ΔH).
-
Analyze how Tm, peak broadness (cooperativity), and ΔH change as a function of this compound concentration.[19]
-
Solid-State Deuterium NMR (²H-NMR)
Objective: To determine the effect of this compound on the conformational order of the lipid acyl chains.[8][20]
Methodology:
-
Sample Preparation:
-
Use a phospholipid that is perdeuterated on one or both of its acyl chains (e.g., POPC-d31).
-
Prepare MLVs containing a specific mole percentage of this compound, similar to the DSC sample preparation.
-
Hydrate the sample to a specific water content (e.g., 50% by weight) and pack it carefully into an NMR rotor.[21]
-
-
NMR Experiment:
-
Acquire a static ²H-NMR spectrum using a quadrupolar echo pulse sequence. The spectrum of an unoriented sample is a Pake doublet.
-
The separation between the two peaks of the doublet is the quadrupolar splitting (Δνq), which is directly proportional to the order parameter (SCD) for a specific C-²H bond.
-
-
Data Analysis:
-
Calculate the order parameter (SCD) from the quadrupolar splittings at different positions along the acyl chain.
-
Generate an "order profile" by plotting SCD as a function of the carbon position.
-
Compare the order profile of the pure lipid bilayer to that of the bilayer containing this compound to quantify the ordering or disordering effect.[22]
-
Fluorescence Anisotropy
Objective: To assess changes in membrane fluidity (or microviscosity) upon incorporation of this compound.[23]
Methodology:
-
Sample Preparation:
-
Prepare LUVs of the desired lipid composition.
-
Incorporate a fluorescent probe into the bilayers. A common probe is 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core.[23]
-
Create a series of vesicle samples containing different concentrations of this compound.
-
-
Fluorescence Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH).[24][25]
-
Measure the emission intensity both parallel (I_VV) and perpendicular (I_VH) to the excitation plane at the emission wavelength (e.g., ~435 nm for DPH).[24][25]
-
Perform the same measurements for horizontally polarized excitation to determine the G-factor correction for the instrument.
-
-
Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).[25]
-
An increase in anisotropy corresponds to more restricted rotational motion of the probe, indicating a decrease in membrane fluidity (increased order). A decrease in anisotropy indicates an increase in fluidity.
-
Conclusion
While direct experimental data for this compound remains to be generated, a robust theoretical framework based on its chemical structure and the behavior of well-studied analogues provides strong predictive power. This compound is expected to be a potent, membrane-active surfactant that partitions strongly into lipid bilayers, driven by a large hydrophobic effect. Unlike its shorter-chain counterparts that tend to disorder the membrane core, its long C20 alkyl chain is predicted to increase the structural order of lipid acyl chains. Its extremely low critical micelle concentration suggests that it will induce membrane saturation and solubilization at far lower concentrations than commonly used detergents. The experimental protocols detailed in this guide provide a clear path for researchers to validate these predictions and fully characterize the biophysical interactions of this compound, paving the way for its application in advanced drug delivery systems and membrane biology.
References
- 1. Cas 100231-68-3,this compound | lookchem [lookchem.com]
- 2. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arachidyl glucoside, 100231-68-3 [thegoodscentscompany.com]
- 5. jeslyee.com [jeslyee.com]
- 6. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 9. mdpi.com [mdpi.com]
- 10. The nonlinear effect of alkyl chain length in the membrane interactions of phenolipids: Evidence by X-ray diffraction analysis - Agritrop [agritrop.cirad.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 13. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ucm.es [ucm.es]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Spectroscopic Signatures of Bilayer Ordering in Native Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Smoothed orientational order profile of lipid bilayers by 2H-nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 2.8.3. Membrane Fluidity by TMA-DPH Fluorescence Anisotropy Assay [bio-protocol.org]
- 25. Membrane fluidity expressed as the regiospecific anisotropy of fluorescence polarization. [bio-protocol.org]
The Pivotal Role of Icosyl D-Glucoside and Other Glycoside Detergents in G-Protein Coupled Receptor Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical applications of icosyl D-glucoside and the broader class of alkyl glycoside detergents in the intricate field of G-protein coupled receptor (GPCR) research. While specific data for this compound is limited in publicly available literature, this paper extrapolates its potential applications based on the well-documented performance of other long-chain glycoside detergents. The principles of GPCR solubilization, stabilization, and structural analysis using these amphiphiles are detailed, providing a robust framework for researchers.
Introduction to Glycoside Detergents in GPCR Research
G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are the targets of a significant portion of modern pharmaceuticals.[1][2] Their inherent instability upon removal from the native lipid bilayer presents a major hurdle for structural and functional studies.[3] Detergents are indispensable tools for overcoming this challenge by solubilizing GPCRs from the cell membrane and maintaining their native conformation in solution.[4][5]
Alkyl glycoside detergents, characterized by a hydrophilic sugar headgroup and a hydrophobic alkyl chain, have emerged as a preferred class for GPCR research. Their non-ionic nature and tunable properties make them milder and more effective at preserving the structural and functional integrity of these sensitive receptors compared to harsher ionic detergents.[5] Detergents like n-dodecyl-β-D-maltoside (DDM) and lauryl maltose neopentyl glycol (LMNG) are considered gold standards in the field, enabling numerous breakthroughs in GPCR structural biology.[6][7]
While "this compound," with its 20-carbon alkyl chain, is not extensively documented, its chemical structure suggests it would belong to a class of long-chain detergents. The length of the alkyl chain is a critical parameter influencing detergent properties such as the critical micelle concentration (CMC) and micelle size, which in turn affect the stability of the solubilized GPCR.[8]
Core Applications in GPCR Research
The primary applications of glycoside detergents in GPCR research revolve around three key stages: solubilization, purification, and structural determination.
Solubilization of GPCRs from the Membrane
The initial and most critical step is the gentle extraction of the GPCR from its native lipid environment. The choice of detergent and its concentration are paramount to achieving efficient solubilization without causing irreversible denaturation.
Key Considerations for Solubilization:
-
Detergent Concentration: Typically used at concentrations well above their CMC to ensure an adequate supply of micelles to encapsulate the hydrophobic transmembrane domains of the GPCR.
-
Alkyl Chain Length: Longer alkyl chains generally lead to lower CMCs and larger micelles, which can offer a more lipid-like environment and enhance the stability of many GPCRs.[8]
-
Headgroup: The sugar headgroup (e.g., glucose, maltose) influences the detergent's solubility and its interaction with the hydrophilic loops of the GPCR.
Purification of Functional GPCRs
Once solubilized, the GPCR-detergent complex needs to be purified from other cellular components. Affinity chromatography is a commonly employed technique, utilizing tags engineered into the receptor sequence.[5][9]
Maintaining Stability During Purification:
-
Detergent Exchange: It is often beneficial to exchange the initial solubilizing detergent for another that offers better long-term stability during the lengthy purification process.[8]
-
Additives: The addition of stabilizing agents like cholesteryl hemisuccinate (CHS) or specific lipids can mimic the native membrane environment more closely and improve receptor stability.[5]
-
Ligand Presence: The presence of a high-affinity agonist or antagonist is crucial to lock the receptor in a specific, more stable conformation.[5][10]
Structural and Functional Studies
The ultimate goal for many GPCR research projects is the determination of the receptor's three-dimensional structure, often in complex with its ligands and signaling partners. This provides invaluable insights for structure-based drug design.[11][12]
Techniques Enabled by Glycoside Detergents:
-
X-ray Crystallography: Requires the formation of well-ordered crystals of the GPCR-detergent complex. The properties of the detergent micelle can significantly influence crystal packing and diffraction quality.[13]
-
Cryo-Electron Microscopy (Cryo-EM): Has become a revolutionary technique for determining the structures of GPCRs in various functional states.[12][14] The choice of detergent is critical for obtaining monodisperse and stable protein preparations.
-
NMR Spectroscopy: Allows for the study of GPCR dynamics and conformational changes in solution.[15]
Quantitative Data on Glycoside Detergents for GPCR Research
The following table summarizes key properties of commonly used and novel glycoside detergents in GPCR research. This data allows for a comparative analysis to guide detergent selection.
| Detergent Name | Abbreviation | Alkyl Chain Length | Headgroup | CMC (mM) | Micelle Molecular Weight (kDa) | Key Applications & Remarks |
| n-Octyl-β-D-glucoside | OG | 8 | Glucose | 20-25 | ~25 | High CMC, useful for detergent removal by dialysis. Can be harsh for some GPCRs.[7][13] |
| n-Decyl-β-D-maltoside | DM | 10 | Maltose | 1.7 | - | Intermediate properties between OG and DDM. |
| n-Dodecyl-β-D-maltoside | DDM | 12 | Maltose | 0.17 | ~50 | A "gold standard" detergent for GPCR solubilization and purification due to its mild nature.[7][10] |
| Lauryl Maltose Neopentyl Glycol | LMNG | 12 (branched) | Maltose | 0.01 | ~91 | Novel detergent with superior ability to stabilize GPCRs compared to DDM.[6][7] |
| This compound (Predicted) | - | 20 | Glucose | Very Low | Large | Potentially very mild and stabilizing for highly unstable GPCRs due to its long alkyl chain. |
Experimental Protocols
General Protocol for GPCR Solubilization
-
Cell Lysis and Membrane Preparation:
-
Harvest cells expressing the target GPCR.
-
Resuspend cells in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.5, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or similar method.
-
Centrifuge at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, protease inhibitors, and a high-affinity ligand).
-
Add the chosen glycoside detergent (e.g., 1% w/v DDM) to the membrane suspension.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at high speed to pellet the insoluble material.
-
The supernatant now contains the solubilized GPCR-detergent complexes.
-
General Protocol for GPCR Purification by Affinity Chromatography
-
Column Preparation:
-
Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged GPCRs) with a wash buffer containing a lower concentration of the detergent (e.g., 0.02% DDM) and any necessary additives like CHS.
-
-
Binding:
-
Load the solubilized GPCR sample onto the equilibrated column.
-
Allow the sample to bind to the resin for a specified time (e.g., 1-2 hours) at 4°C.
-
-
Washing:
-
Wash the column extensively with the wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the purified GPCR by adding a competing agent to the wash buffer (e.g., imidazole for His-tagged proteins).
-
Collect the elution fractions.
-
-
Further Purification (Optional):
-
For higher purity, a second chromatography step, such as size-exclusion chromatography, can be performed to separate the monomeric GPCR-detergent complex from aggregates.
-
Visualizing GPCR Signaling and Experimental Workflows
Canonical GPCR Signaling Pathway
Caption: Canonical G-protein coupled receptor signaling cascade.
Experimental Workflow for GPCR Structural Studies
References
- 1. G-protein coupled receptors: advances in simulation and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Conformationally restricted monosaccharide-cored glycoside amphiphiles: the effect of detergent head group variation on membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Large-scale production and protein engineering of G protein-coupled receptors for structural studies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural biology of G protein‐coupled receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Role of Detergents in Conformational Exchange of a G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Icosyl D-glucoside in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract: Icosyl D-glucoside, a non-ionic surfactant from the alkyl polyglucoside (APG) family, possesses a long C20 alkyl chain, which imparts distinct physicochemical properties, including very low water solubility. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related long-chain APGs in various aqueous buffer systems. Due to the scarcity of specific quantitative data in public literature, this guide focuses on the qualitative factors influencing its solubility and provides a detailed, generalized experimental protocol for its determination. This document is intended to equip researchers with the foundational knowledge and practical methodology to investigate the solubility of this compound for applications in drug development and formulation.
Introduction to this compound and its Solubility
This compound is a biodegradable, non-ionic surfactant synthesized from renewable resources.[1] Its structure consists of a hydrophilic glucose head group and a hydrophobic 20-carbon alkyl tail. This long alkyl chain is the primary reason for its poor solubility in aqueous solutions.[2][3] While shorter-chain alkyl glucosides are water-soluble, those with alkyl chains of 16 carbons or more are generally considered oil-soluble.[2] Understanding and overcoming the solubility challenges of this compound is crucial for its application in pharmaceutical formulations, where it can act as a solubilizer, emulsifier, or stabilizer.
Qualitative Solubility of Long-Chain Alkyl Polyglucosides
| Factor | This compound (C20) | Shorter-Chain APGs (e.g., C8-C12) | Rationale |
| Aqueous Solubility | Very Low / Insoluble | Soluble to Dispersible | Solubility in water decreases significantly with increasing alkyl chain length.[2][4] |
| Effect of Temperature | Solubility likely increases with temperature | Solubility generally increases with temperature | Increased kinetic energy helps to overcome the intermolecular forces of the solute. Non-ionic surfactants are generally less sensitive to temperature-induced precipitation ("cloud point") than polyoxyethylene-type surfactants.[5] |
| Effect of pH | Stable over a wide pH range with minimal direct effect on solubility | Stable over a wide pH range with minimal direct effect on solubility | As a non-ionic surfactant, this compound does not have ionizable groups, making its solubility largely independent of pH in typical buffer systems.[3][6] |
| Effect of Electrolytes (Salts in Buffers) | Generally low sensitivity to electrolytes | Low to moderate sensitivity | Non-ionic surfactants are less affected by the presence of salts than ionic surfactants.[5][6] High salt concentrations can, however, have a "salting-out" effect. |
| Effect of Co-solvents (e.g., Ethanol, Propylene Glycol) | Solubility can be significantly increased | Solubility is also increased | Organic co-solvents can reduce the polarity of the aqueous phase, improving the dissolution of hydrophobic molecules. |
| Effect of Other Surfactants (Co-surfactants) | Can be formulated into mixed micellar systems to increase apparent solubility | Can form mixed micelles | The presence of a more soluble co-surfactant can aid in the dispersion and micellar solubilization of this compound.[6] |
Generalized Experimental Protocol for Determining the Solubility of this compound
This protocol outlines a generalized approach based on the widely accepted shake-flask method for determining the equilibrium solubility of poorly soluble compounds.[7]
Materials and Equipment
-
This compound (high purity)
-
Buffer salts (e.g., phosphate, citrate, Tris)
-
Deionized water (Type I)
-
Analytical balance
-
pH meter
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., HPLC with ELSD or CAD, LC-MS)[8][9][10]
Methodology
-
Preparation of Buffer Solutions:
-
Prepare a series of aqueous buffer solutions at the desired pH values (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0, Tris-HCl pH 8.0).
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the selected buffer. The excess solid should be clearly visible.
-
Securely cap the vials to prevent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[11]
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the working range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Corona Charged Aerosol Detector (CAD), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] These detection methods are suitable for non-chromophoric compounds like alkyl polyglucosides.
-
Prepare a calibration curve using standards of known this compound concentrations to quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each buffer system from the measured concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility in units such as mg/mL or µg/mL.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Alkyl Polyglucoside Solubility
Caption: Key factors influencing the aqueous solubility of alkyl polyglucosides.
Conclusion
While specific quantitative data on the solubility of this compound in various buffer systems is limited, a clear understanding of the factors influencing its solubility can be derived from the broader knowledge of long-chain alkyl polyglucosides. The inherent low aqueous solubility, primarily due to its long C20 alkyl chain, necessitates empirical determination for specific formulation conditions. The provided generalized experimental protocol offers a robust framework for researchers to accurately measure the solubility of this compound in relevant buffer systems. Such data is indispensable for the successful formulation and development of drug products utilizing this versatile, bio-based surfactant.
References
- 1. Cas 100231-68-3,this compound | lookchem [lookchem.com]
- 2. Alkyl Polyglucosides as Components of Water Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - Understanding the Chemical Structure of Alkyl Polyglucosides [brillachem.com]
- 4. monsachemical.com [monsachemical.com]
- 5. NONIONIC SURFACTANTS - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for alkyl polyglucosides / Analysenmethoden für Alkylpolyglucoside | CoLab [colab.ws]
- 9. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]
- 10. Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of Icosyl D-glucoside in a Laboratory Setting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Icosyl D-glucoside in a laboratory environment. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document combines available data for the substance with safety protocols for the broader class of alkyl polyglucosides to ensure a comprehensive understanding of the associated risks and mitigation strategies.
Chemical and Physical Properties
This compound, also known as Ethis compound or Arachidyl glucoside, is a non-ionic surfactant belonging to the alkyl polyglucoside family.[1][2] These compounds are generally recognized for their mild, non-irritating properties and biodegradability.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 100231-68-3 | [3][4] |
| Molecular Formula | C26H52O6 | [3][4] |
| Molecular Weight | 460.69 g/mol | [3][4] |
| Appearance | Solid (assumed, based on related compounds) | [5] |
| Boiling Point | 586.8°C at 760 mmHg | [3] |
| Flash Point | 308.7°C | [3] |
| Density | 1.04 g/cm³ | [3] |
| Vapor Pressure | 3.25E-16 mmHg at 25°C | [3] |
| Refractive Index | 1.501 | [3] |
| Solubility | No data available | [3] |
| Melting Point | No data available | [3] |
Hazard Identification and Classification
Potential Hazards:
-
Eye Contact: May cause serious eye irritation or damage.[1]
-
Inhalation: May cause respiratory tract irritation if inhaled as a dust.[5]
-
Ingestion: Health injuries are not known or expected under normal use.[5]
At present, this compound is not listed as a carcinogenic, mutagenic, or reprotoxic substance.
Experimental Protocols: Safe Handling and Storage
Adherence to standard laboratory safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves are recommended.
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn. In cases of potential significant exposure, coveralls may be necessary.
-
Respiratory Protection: If handling the powder and generating dust, a NIOSH-approved particulate respirator is recommended.[5]
References
Methodological & Application
Protocol for solubilizing membrane proteins with Icosyl D-glucoside.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icosyl D-glucoside is a non-ionic detergent that can be used for the solubilization of integral membrane proteins. Its long alkyl chain suggests a very low critical micelle concentration (CMC), which can be advantageous for maintaining protein stability at low detergent concentrations during purification and downstream applications. This document provides a detailed protocol for the use of this compound in the solubilization of membrane proteins, alongside relevant physicochemical data for comparison with other common alkyl glucoside detergents. Due to the limited availability of specific experimental data for this compound, this protocol is based on established methods for similar long-chain alkyl glucosides and general principles of membrane protein biochemistry.
Data Presentation
Physicochemical Properties of Alkyl D-Glucoside Detergents
The selection of an appropriate detergent is critical for the successful solubilization and purification of membrane proteins. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. Solubilization of membrane proteins typically occurs at concentrations above the CMC. The table below summarizes the CMC and other relevant properties of various alkyl D-glucosides to aid in detergent selection and experimental design.
| Detergent Name | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |
| Octyl D-glucoside | C8 | 292.37 | 20-25[1][2] |
| Decyl D-glucoside | C10 | 320.42 | 2.2[3] |
| Dodecyl D-glucoside | C12 | 348.48 | 0.13 - 2.0[1][4] |
| This compound | C20 | 460.70 | Estimated < 0.01 |
Note: The CMC of this compound has not been empirically determined in the reviewed literature. The value provided is an estimation based on the well-established trend of decreasing CMC with increasing alkyl chain length in homologous series of detergents.
Experimental Protocols
General Protocol for Membrane Protein Solubilization using this compound
This protocol provides a general framework for the solubilization of membrane proteins from a prepared membrane fraction. Optimization of detergent concentration, protein-to-detergent ratio, temperature, and incubation time is crucial for each specific membrane protein.
Materials:
-
Isolated membrane pellet containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol (or other suitable buffer)
-
This compound stock solution (e.g., 10% w/v in water)
-
Protease inhibitor cocktail
-
Ultracentrifuge and appropriate rotor
-
Homogenizer (e.g., Dounce homogenizer)
-
End-over-end rotator or magnetic stirrer
Procedure:
-
Preparation of Membrane Suspension:
-
Thaw the isolated membrane pellet on ice.
-
Resuspend the pellet in an appropriate volume of ice-cold Solubilization Buffer containing a fresh aliquot of protease inhibitor cocktail.
-
Homogenize the suspension gently using a Dounce homogenizer to ensure a uniform consistency.
-
-
Determination of Protein Concentration:
-
Determine the total protein concentration of the membrane suspension using a detergent-compatible protein assay (e.g., BCA assay).
-
-
Detergent Solubilization:
-
Based on the protein concentration, calculate the required volume of this compound stock solution to achieve the desired final concentration. A good starting point is a final concentration of 1-2% (w/v) this compound.
-
Slowly add the this compound stock solution to the membrane suspension while gently stirring on ice.
-
Incubate the mixture at 4°C for 1-4 hours with gentle end-over-end rotation. The optimal incubation time should be determined empirically.
-
-
Removal of Insoluble Material:
-
Following incubation, centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any insoluble material, including non-solubilized membrane fragments and aggregated proteins.
-
-
Collection of Solubilized Protein:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins in detergent micelles. This fraction is now ready for downstream purification steps such as affinity chromatography.
-
-
Analysis of Solubilization Efficiency:
-
Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization for the target protein.
-
Mandatory Visualization
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
G-protein coupled receptors are a large family of integral membrane proteins that are common targets for drug development.[5] Their solubilization and purification are essential for structural and functional studies. The following diagram illustrates a simplified GPCR signaling cascade.[6][7][8]
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Experimental Workflow: Membrane Protein Solubilization and Purification
The following workflow diagram outlines the key steps involved in the extraction and purification of a membrane protein of interest.[9][10][11]
References
- 1. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 2. thomassci.com [thomassci.com]
- 3. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and Purification of Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Integral Membrane Proteins Using Icosyl D-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Icosyl D-glucoside, a non-ionic detergent, for the solubilization and purification of integral membrane proteins (IMPs). Due to its long alkyl chain, this compound is particularly suited for stabilizing membrane proteins that are prone to denaturation with shorter-chain detergents.
Introduction to this compound
This compound is a mild, non-ionic detergent belonging to the alkyl glucoside family. Its structure consists of a hydrophilic glucose headgroup and a 20-carbon long hydrophobic alkyl chain (icosyl). This extended hydrophobic tail contributes to the formation of stable micelles that can effectively mimic the lipid bilayer, thereby preserving the native structure and function of solubilized integral membrane proteins. While specific experimental data for this compound is limited, its properties can be inferred from the behavior of other long-chain alkyl glucosides.
Properties of Alkyl Glucoside Detergents
The selection of an appropriate detergent is critical for the successful purification of membrane proteins. The table below summarizes the key properties of this compound alongside other commonly used alkyl glucoside detergents for comparison. The Critical Micelle Concentration (CMC) is a crucial parameter, as detergents are most effective at concentrations at or above their CMC.
| Detergent | Chemical Formula | Molecular Weight ( g/mol ) | Alkyl Chain Length | Critical Micelle Concentration (CMC) | Aggregation Number |
| This compound | C26H52O6 | 460.7[1] | 20 | ~0.0002 mM (Estimated) | Not Determined |
| n-Dodecyl-β-D-maltoside (DDM) | C24H46O11 | 510.6 | 12 | 0.17 mM | 98 |
| n-Decyl-β-D-maltoside (DM) | C22H42O11 | 482.6 | 10 | 1.6 mM | 87 |
| n-Octyl-β-D-glucoside (OG) | C14H28O6 | 292.4 | 8 | 20-25 mM | 27-100[2] |
Experimental Protocols
The following protocols provide a general framework for the solubilization and purification of a histidine-tagged integral membrane protein using this compound. These protocols should be optimized for each specific protein of interest.
I. Membrane Preparation from E. coli
This protocol describes the isolation of crude membranes from E. coli cells overexpressing a target integral membrane protein.
Materials:
-
E. coli cell paste
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 1 mM PMSF, 1 mM MgCl2, DNase I)
-
Phosphate Buffered Saline (PBS)
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Thaw the E. coli cell paste on ice.
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a high-pressure homogenizer or sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove unlysed cells and inclusion bodies.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and wash the membrane pellet by resuspending in PBS and repeating the ultracentrifugation step.
-
After the final wash, discard the supernatant and store the membrane pellet at -80°C until needed.
II. Solubilization of the Target Membrane Protein
This protocol outlines the extraction of the integral membrane protein from the isolated membranes using this compound.
Materials:
-
Crude membrane pellet
-
Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, 1% (w/v) this compound)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Thaw the crude membrane pellet on ice.
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Homogenize the suspension using a Dounce homogenizer with a tight-fitting pestle.
-
Incubate the mixture on a rotating wheel for 1-2 hours at 4°C to allow for solubilization.
-
Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane protein-detergent complexes.
III. Purification of the Histidine-Tagged Membrane Protein by Immobilized Metal Affinity Chromatography (IMAC)
This protocol describes the purification of the solubilized, histidine-tagged integral membrane protein.
Materials:
-
Solubilized membrane protein extract
-
IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 40 mM imidazole, 0.02% (w/v) this compound)
-
IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 300 mM imidazole, 0.02% (w/v) this compound)
-
Ni-NTA affinity resin
-
Chromatography column
Procedure:
-
Equilibrate the Ni-NTA affinity resin with 5-10 column volumes of IMAC Wash Buffer.
-
Load the supernatant from the solubilization step onto the equilibrated column.
-
Wash the column with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound protein with IMAC Elution Buffer, collecting fractions.
-
Analyze the collected fractions by SDS-PAGE and Coomassie blue staining or Western blot to identify the fractions containing the purified protein.
-
Pool the fractions containing the purified protein.
IV. Size Exclusion Chromatography (SEC) for Buffer Exchange and Final Polishing
This optional step can be used for buffer exchange and to remove any remaining aggregates.
Materials:
-
Purified protein from IMAC
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% (w/v) this compound)
-
Size exclusion chromatography column suitable for separating the protein of interest from aggregates.
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes of SEC Buffer.
-
Concentrate the pooled fractions from the IMAC step if necessary.
-
Load the concentrated protein sample onto the SEC column.
-
Run the chromatography with SEC Buffer and collect fractions.
-
Analyze the fractions by SDS-PAGE to identify the monomeric, purified protein.
-
Pool the pure fractions and concentrate to the desired concentration.
Visualizations
The following diagrams illustrate the key workflows in the purification of integral membrane proteins using this compound.
Logical Relationship of Detergent Action
The following diagram illustrates the fundamental principle of how detergents like this compound extract integral membrane proteins from the lipid bilayer.
References
Stabilizing G-Protein Coupled Receptors: A Guide to the Application of Alkyl Glucoside Detergents
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the targets of a significant portion of modern pharmaceuticals. The inherent instability of GPCRs when removed from their native lipid bilayer environment poses a major challenge for their structural and functional characterization. Detergents are essential tools for solubilizing and stabilizing GPCRs, enabling detailed biophysical and structural studies crucial for drug development.
The Role of Alkyl Glucosides in GPCR Stabilization
Alkyl glucosides are non-ionic detergents widely used in membrane protein biochemistry. They consist of a hydrophilic glucose headgroup and a hydrophobic alkyl chain. The length of the alkyl chain is a critical determinant of the detergent's properties and its effectiveness in stabilizing a particular GPCR.
Generally, long-chain alkyl glucosides are considered milder and more effective at stabilizing GPCRs than their short-chain counterparts.[1] Short-chain detergents, such as octyl glucoside, can be more disruptive to the receptor's structure, leading to denaturation.[2][3] In contrast, detergents with longer alkyl chains, such as dodecyl maltoside (DDM), create a more lipid-like environment around the receptor, preserving its native conformation and function.[2][3] The choice of detergent is empirical and must be optimized for each specific GPCR.
Properties of Common Alkyl Glucoside and Related Detergents
For researchers considering the use of novel detergents like icosyl D-glucoside, a comparison with commonly used detergents is essential. The following table summarizes the key properties of several alkyl-based detergents frequently employed in GPCR research. The Critical Micelle Concentration (CMC) is a crucial parameter, as detergents are most effective at concentrations above their CMC.[4]
| Detergent | Abbreviation | Alkyl Chain Length | Molecular Weight ( g/mol ) | CMC (mM) | Reference |
| n-Octyl-β-D-glucopyranoside | OG | C8 | 292.37 | ~20-25 | [4][5] |
| n-Decyl-β-D-maltopyranoside | DM | C10 | 482.56 | ~1.7 | [6] |
| n-Dodecyl-β-D-maltopyranoside | DDM | C12 | 510.62 | ~0.17 | [5] |
| Lauryl Maltose Neopentyl Glycol | LMNG | 2x C12 | 1057.28 | ~0.01 | [5] |
Note: The CMC of this compound is not publicly available and would need to be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the expression, solubilization, and purification of a GPCR. These should be considered as a starting point and will require optimization for the specific GPCR and detergent being used.
Protocol 1: Expression of a GPCR in Mammalian Cells (e.g., HEK293)
-
Cell Culture: Culture HEK293 cells (or another suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: When cells reach 80-90% confluency, transfect them with a plasmid encoding the GPCR of interest using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Harvest: After 48-72 hours of expression, harvest the cells by scraping and centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Cell Pellet Washing: Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).
-
Storage: The cell pellet can be stored at -80°C until further use.
Protocol 2: Solubilization and Stabilization of the GPCR
-
Membrane Preparation: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.5, with protease inhibitors) and incubate on ice for 30 minutes. Homogenize the cells using a Dounce homogenizer.
-
Membrane Pelleting: Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing the chosen alkyl glucoside detergent (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1% (w/v) DDM, and protease inhibitors). The optimal detergent concentration is typically well above its CMC and should be determined empirically. For a novel detergent like this compound, a starting concentration of 1-2% (w/v) could be tested.
-
Incubation: Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to remove any insoluble material. The supernatant now contains the solubilized GPCR.
Protocol 3: Purification of the Stabilized GPCR
-
Affinity Chromatography: If the GPCR is tagged (e.g., with a His-tag or FLAG-tag), use an appropriate affinity resin for the initial purification step.[7]
-
Column Equilibration: Equilibrate the affinity column with a wash buffer containing a lower concentration of the detergent (e.g., 0.05% DDM, which is above its CMC).
-
Binding: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column extensively with the wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified GPCR using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins or a competing peptide for FLAG-tagged proteins). The elution buffer should also contain the stabilizing detergent.
-
Size-Exclusion Chromatography (SEC): For further purification and to assess the homogeneity of the preparation, perform SEC using a column pre-equilibrated with the wash buffer.[7]
Visualization of Key Processes
GPCR Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the Adenosine A2A Receptor, a well-studied GPCR. Upon agonist binding, the receptor activates a Gs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[8][9][10] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB.[10]
Caption: Adenosine A2A Receptor Signaling Pathway
Experimental Workflow for GPCR Stabilization
The following diagram outlines the general workflow for the purification and stabilization of a GPCR from expression to a purified, stable protein.
Caption: GPCR Purification and Stabilization Workflow
Evaluating a Novel Detergent: A Hypothetical Approach for this compound
Given the lack of specific data for this compound, a systematic evaluation is necessary to determine its suitability for GPCR stabilization.
-
Determine the Critical Micelle Concentration (CMC): Use techniques such as surface tensiometry or fluorescence spectroscopy with a hydrophobic probe to determine the CMC of this compound.
-
Solubilization Efficiency Screening: Test a range of this compound concentrations (e.g., 0.1% to 2% w/v) for their ability to solubilize a model GPCR from cell membranes. Analyze the solubilized fraction by Western blotting.
-
Stability Assessment: Assess the stability of the solubilized GPCR over time at 4°C using methods such as:
-
Radioligand Binding Assays: To determine the retention of function.
-
Size-Exclusion Chromatography: To monitor for aggregation.
-
Circular Dichroism Spectroscopy: To assess secondary structure integrity.
-
Differential Scanning Fluorimetry (DSF) or Microscale Thermophoresis (MST): To measure thermal stability.
-
-
Comparison with Standard Detergents: Benchmark the performance of this compound against well-characterized detergents like DDM and LMNG.
Conclusion
The stabilization of GPCRs is a critical step for their detailed characterization and for structure-based drug design. Alkyl glucosides are a versatile class of detergents, with their effectiveness being highly dependent on the length of their alkyl chain. While specific protocols for this compound are not yet established, the general principles and protocols outlined in this document provide a solid foundation for researchers to explore its potential. Empirical optimization of detergent concentration and purification conditions will be paramount to achieving a stable and functional GPCR preparation.
References
- 1. How do short chain non-ionic detergents destabilize GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. mdpi.com [mdpi.com]
- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Reconstitution Using Icosyl D-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional and structural analysis of membrane proteins is a cornerstone of modern biological research and drug development. These proteins, embedded within the lipid bilayer, play critical roles in cellular signaling, transport, and energy transduction. To study them in vitro, they must be extracted from their native membrane environment and reconstituted into a model membrane system, such as liposomes, that mimics their natural milieu. This process, known as protein reconstitution, typically involves the use of detergents to first solubilize the protein from the native membrane and then facilitate its insertion into an artificial lipid bilayer.
Icosyl D-glucoside, a non-ionic detergent with a 20-carbon alkyl chain, is suited for the gentle solubilization and reconstitution of sensitive membrane proteins. Its long alkyl chain provides a highly hydrophobic environment that can effectively shield the transmembrane domains of proteins, potentially offering enhanced stability compared to shorter-chain detergents.[1][2] The glucose headgroup confers hydrophilicity and biocompatibility, making it a mild detergent choice.[3][4] Due to the scarcity of published data specifically on this compound, this guide provides a generalized protocol based on the principles of using long-chain alkyl glucoside detergents for membrane protein reconstitution.
Properties of Alkyl Glucoside Detergents
The choice of detergent is critical for successful protein reconstitution. Alkyl glucosides are a class of non-ionic detergents favored for their mildness and ability to preserve protein structure and function.[3][4] The length of the alkyl chain is a key parameter influencing the detergent's properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles and is a crucial factor in both the solubilization and removal steps of reconstitution.[5] Generally, as the alkyl chain length increases, the CMC decreases.[6]
| Detergent | Alkyl Chain Length | Molecular Weight ( g/mol ) | CMC (mM) |
| Octyl β-D-glucoside | 8 | 292.4 | ~20-25 |
| Nonyl β-D-glucoside | 9 | 306.4 | ~6.5 |
| Decyl β-D-glucoside | 10 | 320.4 | ~2.2 |
| Dodecyl β-D-maltoside | 12 | 510.6 | ~0.17 |
| This compound (Estimated) | 20 | ~460.7 | <0.01 * |
*No published experimental CMC value for this compound is readily available. This value is an extrapolation based on the trend of decreasing CMC with increasing alkyl chain length in the alkyl glucoside series.[6]
Experimental Protocols
This section outlines a general procedure for the reconstitution of a generic membrane protein into liposomes using a long-chain alkyl glucoside like this compound. The protocol is divided into three main stages: preparation of liposomes, solubilization of the target protein, and formation of proteoliposomes.
Materials
-
This compound
-
Phospholipids (e.g., POPC, POPE, or a mixture mimicking a specific membrane composition)
-
Buffer A (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Buffer B (Dialysis buffer, same as Buffer A but without detergent)
-
Target membrane protein preparation (isolated membranes or purified protein)
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)
-
Bio-Beads SM-2 (optional, for faster detergent removal)
-
Glass homogenizer
-
Probe sonicator or bath sonicator
-
Ultracentrifuge
Protocol Steps
1. Preparation of Unilamellar Liposomes
-
Lipid Film Formation: In a round-bottom flask, dissolve the desired phospholipids in an organic solvent (e.g., chloroform). Remove the solvent under a stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface. Place the flask under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add Buffer A to the dried lipid film to achieve the desired final lipid concentration (e.g., 10-20 mg/mL). Hydrate the lipid film by gentle vortexing or swirling.
-
Homogenization: Subject the hydrated lipid suspension to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a room temperature water bath) to promote the formation of multilamellar vesicles.
-
Sonication or Extrusion: To produce small unilamellar vesicles (SUVs), sonicate the lipid suspension using a probe or bath sonicator until the solution becomes clear. Alternatively, for a more defined size distribution, use a mini-extruder with a polycarbonate membrane of a specific pore size (e.g., 100 nm).
2. Solubilization of the Target Membrane Protein
-
Membrane Preparation: If starting from cell cultures, isolate the membranes containing the target protein by cell lysis and differential centrifugation. Resuspend the final membrane pellet in Buffer A.
-
Detergent Solubilization: Add a concentrated stock solution of this compound to the membrane suspension. The final detergent concentration should be well above its estimated CMC and sufficient to achieve a detergent-to-protein ratio that effectively solubilizes the protein (e.g., 2-10 mg of detergent per mg of protein).
-
Incubation: Incubate the mixture with gentle agitation (e.g., on a rotator) at 4°C for 1-2 hours.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material. The supernatant contains the solubilized protein-detergent complexes.
3. Formation of Proteoliposomes by Detergent Removal
-
Mixing: Combine the solubilized protein with the prepared unilamellar liposomes at a desired lipid-to-protein ratio (e.g., 50:1 to 500:1 w/w).
-
Detergent Removal by Dialysis: Transfer the protein-lipid-detergent mixture into a dialysis cassette. Dialyze against a large volume of detergent-free Buffer B at 4°C. Perform several buffer changes over 2-3 days. Due to the expected low CMC of this compound, a longer dialysis time is necessary to ensure complete removal of the detergent.[7]
-
Detergent Removal using Bio-Beads (Optional): For more rapid detergent removal, add pre-washed Bio-Beads to the dialysis buffer or directly to the proteoliposome mixture.[8]
-
Harvesting Proteoliposomes: After dialysis, collect the contents of the dialysis cassette. The resulting suspension contains the proteoliposomes, which can be harvested and concentrated by ultracentrifugation if necessary.
Application: Reconstitution of a G-Protein Coupled Receptor (GPCR)
GPCRs are a major class of drug targets and are notoriously challenging to work with due to their instability once removed from the cell membrane. Long-chain detergents like this compound are often preferred for GPCRs as they can provide a more lipid-like environment, enhancing stability.[1][9] The general protocol described above can be adapted for GPCR reconstitution.
Key Considerations for GPCR Reconstitution:
-
Lipid Composition: The lipid composition of the liposomes can significantly impact the function of the reconstituted GPCR. Consider including cholesterol or specific phospholipids known to be important for the receptor's activity.
-
Ligand Stabilization: The presence of a stabilizing agonist or antagonist during solubilization and reconstitution can help maintain the receptor in a functional conformation.
-
Functional Assays: After reconstitution, the functionality of the GPCR can be assessed through ligand binding assays or by measuring its ability to activate its cognate G protein.
Visualizations
Experimental Workflow for Protein Reconstitution
Caption: Workflow for membrane protein reconstitution.
Generic GPCR Signaling Pathway
References
- 1. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - How Do Short Chain Nonionic Detergents Destabilize GâProtein-Coupled Receptors? - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mit.edu [web.mit.edu]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Icosyl D-glucoside Detergent Screening for Novel Membrane Protein Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction: Membrane proteins are central to numerous cellular processes, including signal transduction and material transport, making them critical targets for drug discovery.[1][2][3] However, their hydrophobic nature presents significant challenges for expression, purification, and structural analysis.[1][4] The extraction of these proteins from their native lipid bilayer environment requires the use of detergents, which form micelles that shield the protein's hydrophobic surfaces in aqueous solutions.[5][6][7]
The selection of an appropriate detergent is one of the most critical steps, as the wrong choice can lead to protein denaturation and loss of function.[8] A successful detergent must effectively solubilize the target protein while maintaining its structural integrity and biological activity.[5] Non-ionic detergents, such as alkyl glycosides, are often preferred for their mild nature.[9][10] Icosyl D-glucoside, a non-ionic detergent with a C20 alkyl chain and a glucose headgroup, represents a potentially valuable tool for stabilizing delicate or novel membrane protein targets due to its structural characteristics.
This document provides a detailed guide to employing this compound in a detergent screening workflow to identify optimal conditions for the solubilization and purification of new membrane protein targets.
Properties of this compound and Comparative Detergents
The efficacy of a detergent is determined by its physicochemical properties, such as its critical micelle concentration (CMC), micelle size (aggregation number), and the nature of its hydrophilic and hydrophobic moieties.[6][11] A low CMC is often advantageous as it means less detergent is required to maintain protein solubility after the initial extraction, which can be beneficial for downstream applications.[6][9]
This compound's long C20 alkyl chain suggests it will have a very low CMC and form large, stable micelles, properties often associated with gentle detergents that are effective at stabilizing larger or more complex membrane proteins. Below is a comparison of this compound with other commonly used detergents.
Table 1: Physicochemical Properties of Selected Detergents
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number | Notes |
| This compound | Alkyl Glucoside | 460.7[12] | Very Low (Est. <0.01) | High (Est.) | Long alkyl chain suggests gentle, stabilizing properties for large proteins/complexes. |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl Maltoside | 510.6 | 0.17[9] | ~100-140 | Widely used, considered a "gold standard" for its gentle solubilization of many proteins.[6][9] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Glycol-Maltoside | 1053.3 | 0.01[9] | ~240 | A novel detergent known for superior stabilization of delicate proteins like GPCRs.[6][9] |
| n-Octyl-β-D-glucopyranoside (OG) | Alkyl Glucoside | 292.4 | 20-25[9][13] | ~27-100 | High CMC makes it easily removable by dialysis; can be harsher than DDM.[6][13][14] |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | 229.4 | 1-2 | ~75-95 | Forms small micelles, often used for crystallization, but can be denaturing.[15][16] |
Note: Properties for this compound are estimated based on chemical structure and trends observed in homologous series of alkyl glycoside detergents. CMC and aggregation numbers are dependent on buffer conditions (e.g., ionic strength, pH).
Experimental Workflow and Protocols
A systematic screening approach is essential to identify the optimal detergent and conditions for a novel membrane protein target.[5][17] The following sections detail a comprehensive protocol for detergent screening, incorporating this compound as a candidate.
Diagram: Detergent Screening Workflow```dot
}``` Caption: Workflow for membrane protein detergent screening.
Protocol 1: Membrane Preparation
This protocol describes the isolation of membrane fractions from E. coli, a common host for recombinant membrane protein expression.
-
Cell Harvest: Pellet E. coli cells expressing the target protein by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis Buffer: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM TRIS-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM MgCl₂, DNase I, and protease inhibitors).
-
Cell Disruption: Lyse the cells using a high-pressure homogenizer or sonication on ice. Ensure complete lysis by monitoring the optical density.
-
Debris Removal: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet unbroken cells and inclusion bodies.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and spin at 150,000 x g for 1 hour at 4°C to pellet the membrane fraction. 6[7]. Washing: Discard the supernatant and wash the membrane pellet with a high-salt buffer (e.g., Lysis Buffer with 1 M NaCl) to remove peripherally associated proteins. Repeat the ultracentrifugation step.
-
Final Pellet: Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM TRIS-HCl pH 8.0, 300 mM NaCl) to a final protein concentration of 10-20 mg/mL. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.
Protocol 2: Small-Scale Detergent Solubilization Screen
This protocol outlines a method for screening multiple detergents in parallel to assess their ability to extract the target protein.
-
Detergent Stock Preparation: Prepare 10% (w/v) stock solutions of each detergent to be tested (e.g., this compound, DDM, LMNG, OG, LDAO) in the desired buffer.
-
Screening Setup: In separate microcentrifuge tubes, dilute the membrane preparation from Protocol 1 to a final concentration of 5 mg/mL in solubilization buffer (e.g., 50 mM TRIS-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).
-
Detergent Addition: Add each detergent from the stock solutions to a final concentration of 1% (w/v). Ensure the final volume is consistent across all tubes (e.g., 100 µL). Include a no-detergent control.
-
Solubilization: Incubate the tubes with gentle end-over-end rotation for 1-2 hours at 4°C. 5[5]. Clarification: Pellet the non-solubilized membrane material by ultracentrifugation at 100,000 x g for 30 minutes at 4°C. 6[5]. Sample Collection: Carefully collect the supernatant (solubilized fraction) from each tube. Also, resuspend the pellet (insoluble fraction) in an equal volume of buffer.
-
Analysis: Analyze the total membrane sample, the solubilized fraction, and the insoluble fraction for each detergent condition by SDS-PAGE and Western Blotting to determine the solubilization efficiency of the target protein.
Protocol 3: Analysis of Protein Stability and Monodispersity
After identifying detergents that effectively solubilize the target, it is crucial to assess the quality of the resulting protein-detergent complex. Fluorescence-based thermal shift assays or Size Exclusion Chromatography (SEC) are powerful techniques for this purpose.
-
Fluorescence Size Exclusion Chromatography (FSEC): For GFP-tagged proteins, FSEC is a rapid method to assess both expression and monodispersity. [4] * Inject a small amount (50-100 µL) of the clarified solubilized fraction onto a size-exclusion column (e.g., Superdex 200 Increase 10/300 GL).
-
Monitor the elution profile using a fluorescence detector.
-
A sharp, symmetrical peak indicates a homogenous, monodisperse protein-detergent complex. Aggregation is indicated by a peak in or near the void volume.
-
-
Differential Scanning Fluorimetry (DSF): This method measures the thermal unfolding temperature (Tm) of a protein in different conditions. A higher Tm indicates greater stability.
-
Dilute the solubilized protein into a buffer containing a fluorescent dye (e.g., SYPRO Orange).
-
Subject the sample to a thermal ramp in a qPCR machine while monitoring fluorescence.
-
The midpoint of the unfolding transition is the Tm. Compare the Tm values across different detergent conditions to rank them by stabilizing effect.
-
[15]---
Application to Novel Drug Targets: GPCRs and Ion Channels
G protein-coupled receptors (GPCRs) and ion channels are two of the largest and most important families of drug targets. T[2][18]heir function is often tightly regulated by their interaction with the lipid membrane and with each other. T[3][19][20]he crosstalk between GPCRs and ion channels is a fundamental mechanism of signal transduction. F[2][3][19]or instance, GPCR activation can lead to the modulation of ion channel activity through G-protein subunits or downstream second messengers.
[3][18]The use of a gentle detergent like this compound may be particularly beneficial for preserving these delicate interactions or for stabilizing the native conformation of these proteins, which is essential for structure-based drug design and functional assays.
Diagram: Generic GPCR-Ion Channel Signaling Pathway
Caption: GPCR signaling cascade modulating ion channel activity.
Conclusion and Best Practices
The selection of a detergent is an empirical process that must be optimized for each specific membrane protein. W[6]hile established detergents like DDM and LMNG are excellent starting points, novel amphiphiles like this compound offer new possibilities, especially for challenging targets that are unstable in conventional detergents. Its predicted properties—a very low CMC and large micelle size—make it a promising candidate for gently extracting and stabilizing large protein complexes or those with delicate tertiary structures.
Best Practices Summary:
-
Screen Broadly: Always screen a panel of detergents from different chemical classes (e.g., glucosides, maltosides, zwitterionics).
-
Optimize Concentration: After identifying a promising detergent, optimize its concentration. A common starting point is 2-5 times the CMC for purification buffers.
-
Assess Monodispersity: Use techniques like SEC or FSEC to ensure the protein-detergent complex is homogenous and not aggregated. *[4] Confirm Function: Whenever possible, use a functional assay to confirm that the purified protein retains its biological activity.
-
Consider Additives: For some proteins, stability can be enhanced by including additives like cholesterol hemisuccinate (CHS) or specific lipids in the detergent solution.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Appreciating the potential for GPCR crosstalk with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structural basis of the G protein–coupled receptor and ion channel axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.cn]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 14. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 15. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 16. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel systematic detergent screening method for membrane proteins solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lipid-Dependent Regulation of Ion Channels and G Protein-Coupled Receptors: Insights from Structures and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Icosyl D-glucoside in single-particle cryo-electron microscopy (cryo-EM).
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Single-particle cryo-electron microscopy (cryo-EM) has become an indispensable tool in structural biology, enabling the determination of high-resolution structures of complex biological macromolecules in their near-native states. For membrane proteins, which represent a significant class of drug targets, their extraction and stabilization from the lipid bilayer are critical for successful structural analysis. This necessitates the use of detergents to create a soluble protein-detergent micelle. The choice of detergent is paramount, as it can significantly impact the stability, homogeneity, and orientation of the protein particles, ultimately affecting the quality of the cryo-EM reconstruction.
Icosyl D-glucoside, a non-ionic detergent with a C20 alkyl chain, presents a potentially valuable addition to the cryo-EM toolkit. Its long alkyl chain suggests a low critical micelle concentration (CMC), which can be advantageous for maintaining protein stability at low detergent concentrations during purification and grid preparation. These application notes provide a comprehensive overview and a generalized protocol for the evaluation and application of this compound in the single-particle cryo-EM workflow for membrane proteins.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for its effective application. Below is a comparison with other commonly used detergents in cryo-EM.
| Property | This compound | n-Octyl-β-D-glucopyranoside (OG) | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Formula | C26H52O6[1] | C14H28O6[2] | C24H46O11 | C47H88O26[2] |
| Molecular Weight ( g/mol ) | 460.7[1] | 292.4 | 510.6 | 1053.3 |
| Alkyl Chain Length | C20 | C8 | C12 | C12 (branched) |
| Critical Micelle Concentration (CMC) | Predicted to be very low (<0.01 mM) | ~20-25 mM[2][3] | ~0.17 mM | ~0.01 mM[2] |
| Aggregation Number | Unknown | ~84[4] | ~140 | ~190 |
| Micelle Molecular Weight (kDa) | Unknown | ~25[2] | ~72 | ~200 |
Experimental Protocols
The following protocols provide a detailed methodology for utilizing this compound in a typical cryo-EM workflow for a novel membrane protein.
Protocol 1: Initial Detergent Screening and Optimization
The initial step involves determining the optimal concentration of this compound for solubilizing and stabilizing the target membrane protein.
-
Membrane Preparation: Isolate cell membranes containing the overexpressed target protein using standard cell lysis and ultracentrifugation protocols.
-
Solubilization Screen:
-
Resuspend membrane pellets in a base buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Set up a series of small-scale solubilization reactions with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate at 4°C with gentle agitation for 1-2 hours.
-
Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Analyze the supernatant for the amount of solubilized target protein using SDS-PAGE and Western blotting.
-
-
Stability Assessment:
-
Subject the solubilized protein in the optimal this compound concentration to a thermal shift assay (e.g., differential scanning fluorimetry) to assess its stability.
-
Analyze the monodispersity of the protein-detergent complex using size-exclusion chromatography (SEC). A sharp, symmetric peak indicates a homogenous sample.
-
Protocol 2: Large-Scale Purification
Once the optimal solubilization conditions are determined, proceed with a larger-scale purification.
-
Solubilization: Solubilize a larger quantity of membranes using the optimized this compound concentration.
-
Affinity Chromatography:
-
Load the solubilized protein onto an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash the resin extensively with a buffer containing a lower concentration of this compound (typically 2-5x CMC).
-
Elute the protein using a suitable elution agent (e.g., imidazole for His-tagged proteins).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein.
-
Load the concentrated protein onto a SEC column pre-equilibrated with a final buffer containing this compound (at 2-5x CMC).
-
Collect the fractions corresponding to the monodisperse peak of the protein-detergent complex.
-
-
Quality Control:
-
Assess the purity of the final sample by SDS-PAGE.
-
Determine the protein concentration (e.g., using a BCA assay).
-
Protocol 3: Cryo-EM Grid Preparation and Vitrification
This final stage involves preparing the sample for imaging in the electron microscope.
-
Grid Preparation:
-
Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to make the surface hydrophilic.
-
-
Sample Application and Vitrification:
-
Work in a temperature and humidity-controlled environment (e.g., 4°C and >95% humidity) using a vitrification robot (e.g., Vitrobot Mark IV).
-
Apply 3-4 µL of the purified protein sample (at a concentration of 0.1-5 mg/mL) to the glow-discharged grid.
-
Blot the grid for a set time (e.g., 2-5 seconds) to create a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane.
-
-
Grid Screening:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Acquire low-magnification images to assess ice thickness and particle distribution.
-
Acquire high-magnification images to evaluate particle integrity and orientation.
-
Hypothetical Data Presentation
The following table summarizes hypothetical results from the evaluation of this compound for a model membrane protein.
| Parameter | Value |
| Optimal Solubilization Concentration | 1.0% (w/v) |
| SEC Buffer Concentration | 0.05% (w/v) |
| Protein Concentration for Gridding | 2.5 mg/mL |
| Particle Density on Grid | 150-200 particles per micrograph |
| Achieved Resolution | 3.2 Å |
Visualizations
Experimental Workflow
Caption: Cryo-EM workflow using this compound.
Detergent Properties for Cryo-EM
Caption: Key detergent properties influencing cryo-EM success.
Hypothetical Signaling Pathway
Caption: A generic G-protein coupled receptor signaling pathway.
Conclusion
This compound, with its anticipated low CMC and non-ionic nature, holds promise as a valuable detergent for the structural determination of membrane proteins by cryo-EM. The protocols and guidelines presented here offer a structured approach for researchers to systematically evaluate its efficacy for their specific protein of interest. Successful application of these methods can lead to high-quality cryo-EM reconstructions, thereby advancing our understanding of membrane protein function and aiding in structure-based drug design.
References
Crystallization of Membrane Proteins with Icosyl D-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The crystallization of membrane proteins remains a formidable challenge in structural biology, pivotal for understanding their function and for structure-based drug design. The choice of detergent is a critical factor in solubilizing and stabilizing these proteins outside their native lipid bilayer environment to facilitate crystallization. N-icosyl-β-D-glucopyranoside (C20G1), a long-chain alkyl glucoside, presents a potentially valuable tool in this endeavor. Its extended alkyl chain may offer a more lipid-like environment, enhancing the stability of certain membrane proteins. This document provides detailed application notes and protocols for the use of Icosyl D-glucoside in the crystallization of membrane proteins, based on established principles for long-chain alkyl glycoside detergents.
Properties of Long-Chain Alkyl Glucosides
Table 1: Comparison of Physicochemical Properties of Common Alkyl Glucosides
| Detergent | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Micelle Size (kDa) |
| n-Octyl-β-D-glucopyranoside (C8G1) | 8 | 292.37 | ~20-25 mM | ~25 |
| n-Nonyl-β-D-glucopyranoside (C9G1) | 9 | 306.40 | ~6.5 mM | ~90 |
| n-Dodecyl-β-D-maltopyranoside (DDM) | 12 | 510.62 | ~0.17 mM | ~50 |
| n-Icosyl-β-D-glucopyranoside (C20G1) | 20 | 490.7 | Expected to be very low | Expected to be large |
Note: The CMC and micelle size for C20G1 are estimations and must be determined empirically.
Experimental Protocols
I. Protein Solubilization
The initial and most critical step is the gentle and efficient extraction of the target membrane protein from the cell membrane.
Protocol 1: Small-Scale Solubilization Screen
-
Membrane Preparation: Isolate cell membranes containing the overexpressed target protein using standard cell lysis and ultracentrifugation protocols. Resuspend the membranes in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Detergent Screening: Aliquot the membrane suspension into several microcentrifuge tubes. Add varying final concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubation: Incubate the suspensions at 4°C with gentle agitation for 1-2 hours.
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.
-
Analysis: Carefully collect the supernatant and analyze the solubilization efficiency by SDS-PAGE and Western blotting. The optimal concentration of this compound is the lowest concentration that effectively solubilizes the target protein.
Caption: Workflow for small-scale solubilization screening.
II. Protein Purification
Following successful solubilization, the protein-detergent complex must be purified to homogeneity.
Protocol 2: Affinity and Size Exclusion Chromatography
-
Affinity Chromatography:
-
Equilibrate an affinity column (e.g., Ni-NTA for His-tagged proteins) with a buffer containing this compound at a concentration above its estimated CMC (a starting concentration of 0.05% w/v is recommended, but may need optimization).
-
Load the solubilized protein supernatant onto the column.
-
Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.
-
Elute the target protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins) supplemented with this compound.
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein from the affinity step.
-
Equilibrate a size exclusion chromatography column with a buffer containing a minimal, empirically determined concentration of this compound required for protein stability.
-
Load the concentrated protein onto the SEC column.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the pure, monodisperse protein.
-
Caption: Purification workflow for membrane proteins.
III. Crystallization
The final step is to set up crystallization trials to obtain well-ordered crystals. Both vapor diffusion and lipidic cubic phase (LCP) methods can be attempted.
Protocol 3: Crystallization by Vapor Diffusion
-
Protein Concentration: Concentrate the purified protein to a suitable concentration for crystallization, typically in the range of 5-20 mg/mL. The buffer should contain the minimal concentration of this compound required to maintain protein stability and monodispersity.
-
Crystallization Screens: Use commercially available or custom-made sparse matrix screens.
-
Setup:
-
Pipette 1 µL of the protein solution into the drop well of a crystallization plate.
-
Pipette 1 µL of the reservoir solution into the same drop.
-
Seal the wells and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Monitoring: Regularly monitor the drops for crystal growth over several weeks.
Protocol 4: Crystallization in Lipidic Cubic Phase (LCP)
-
LCP Formation:
-
Mix the concentrated protein solution with molten monoolein (or another suitable lipid) in a 2:3 protein:lipid ratio (v/v) using a coupled syringe device until a transparent and viscous LCP is formed.
-
-
Dispensing: Dispense nanoliter-scale boluses of the protein-laden LCP into a 96-well LCP plate.
-
Precipitant Addition: Overlay the LCP boluses with a range of precipitant solutions from crystallization screens.
-
Sealing and Incubation: Seal the plate and incubate at a constant temperature.
-
Monitoring: Monitor for the appearance of microcrystals within the LCP using a microscope with cross-polarized light.
Caption: Overview of crystallization methodologies.
Data Presentation
Table 2: Key Experimental Parameters for Optimization
| Parameter | Range for Initial Screening | Rationale |
| Solubilization | ||
| This compound Conc. | 0.1% - 2.0% (w/v) | To find the minimal concentration for efficient extraction. |
| Temperature | 4°C | To maintain protein stability. |
| Incubation Time | 1 - 4 hours | To allow for sufficient detergent-membrane interaction. |
| Purification | ||
| This compound Conc. (Affinity) | > CMC (start at 0.05% w/v) | To maintain protein solubility during binding and elution. |
| This compound Conc. (SEC) | Minimal concentration for stability | To reduce excess micelles that can interfere with crystallization. |
| Crystallization | ||
| Protein Concentration | 5 - 20 mg/mL | High concentration is required to achieve supersaturation. |
| Precipitant Type | PEGs, salts, organic solvents | To explore a wide range of chemical space for crystallization. |
| pH | 4.0 - 9.0 | Protein solubility and surface charge are pH-dependent. |
| Temperature | 4°C, 20°C | To investigate the effect of temperature on crystal nucleation and growth. |
Concluding Remarks
The use of n-icosyl-β-D-glucopyranoside for membrane protein crystallization is an area that warrants further exploration. Due to its long alkyl chain, it may provide a superior environment for the stabilization of certain classes of membrane proteins, potentially leading to the growth of high-quality crystals. The protocols provided here offer a general framework for utilizing this detergent. However, it is crucial to emphasize that all parameters, especially detergent concentrations, must be empirically optimized for each specific target protein. Careful and systematic screening of conditions is the key to success in the challenging yet rewarding field of membrane protein crystallography.
Determining the Optimal Icosyl D-glucoside to Protein Ratio for Enhanced Stability and Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Icosyl D-glucoside and its Role in Protein Research
This compound belongs to the family of alkyl D-glucosides, which are non-ionic detergents widely utilized for the solubilization, purification, and stabilization of membrane proteins.[1] These detergents are valued for their gentle action, which often preserves the native structure and function of the protein of interest.[2] The structure of an alkyl glucoside consists of a hydrophilic glucose headgroup and a hydrophobic alkyl chain. The length of this alkyl chain is a critical determinant of the detergent's properties.[3]
Generally, as the alkyl chain length increases, the Critical Micelle Concentration (CMC) of the detergent decreases significantly.[3] For instance, octyl glucoside (C8) has a high CMC of approximately 20-25 mM, while dodecyl β-D-maltoside (DDM, C12) has a much lower CMC of around 0.15 mM.[4] this compound, with its 20-carbon alkyl chain, is expected to have an extremely low CMC, likely in the micromolar or even nanomolar range, and consequently, a high aggregation number. This property can be advantageous for creating very stable protein-detergent complexes but also presents challenges in handling and removal.
The optimal detergent-to-protein ratio is crucial for:
-
Effective Solubilization: Sufficient detergent is required to disrupt the lipid bilayer and encapsulate the membrane protein within a micelle.[]
-
Maintaining Stability: An excess of free micelles can lead to protein denaturation and aggregation, while too little detergent can result in incomplete solubilization or protein precipitation.
-
Preserving Function: The detergent environment should mimic the native lipid bilayer as closely as possible to maintain the protein's biological activity.
Given the lack of specific data for this compound, an empirical approach to determine the optimal ratio is necessary.
Key Physicochemical Properties of Alkyl Glucosides
The following table summarizes the general trends in the physicochemical properties of alkyl glucosides as the alkyl chain length increases. This information can be used to estimate the properties of this compound and to inform the experimental design.
| Detergent Name | Alkyl Chain Length | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| n-Hexyl-β-D-glucopyranoside | C6 | 250.3 | ~250 | - |
| n-Heptyl-β-D-glucopyranoside | C7 | 264.3 | ~79 | - |
| n-Octyl-β-D-glucopyranoside | C8 | 292.4 | 20-25 | 27-100 |
| n-Nonyl-β-D-glucopyranoside | C9 | 306.4 | ~6.5 | - |
| n-Decyl-β-D-glucopyranoside | C10 | 320.4 | ~2.2 | - |
| n-Dodecyl-β-D-glucopyranoside | C12 | 348.5 | ~0.13 | - |
| This compound (Estimated) | C20 | 460.7 | Very Low (<0.01) | High |
Data compiled from various sources. The exact values can vary depending on the experimental conditions (temperature, buffer composition, etc.). The values for this compound are estimations based on general trends.[6][7]
Experimental Workflow for Determining the Optimal this compound to Protein Ratio
The following diagram outlines the systematic approach to identify the optimal detergent-to-protein ratio.
Caption: Experimental workflow for optimizing the this compound to protein ratio.
Detailed Experimental Protocols
Materials
-
Membrane preparation containing the target protein of known concentration
-
This compound (solid)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol)
-
Protease inhibitor cocktail
-
Bradford or BCA protein assay reagents
-
SDS-PAGE reagents and equipment
-
Size Exclusion Chromatography (SEC) column and system
-
Reagents for a specific functional assay for the target protein
Protocol 1: Preparation of this compound Stock Solution
Due to the anticipated low aqueous solubility of this compound, careful preparation of the stock solution is critical.
-
Weigh out the desired amount of this compound powder.
-
Add a small volume of the Solubilization Buffer.
-
Gently heat the solution (e.g., to 37-40°C) while stirring or sonicating in a water bath to aid dissolution. Avoid excessive heating which can cause degradation.
-
Once fully dissolved, bring the solution to the final desired volume with the Solubilization Buffer.
-
Filter the stock solution through a 0.22 µm filter to remove any aggregates.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Initial Screening of this compound Concentration for Solubilization
This protocol aims to identify a range of detergent-to-protein ratios that effectively solubilize the target protein.
-
Thaw the membrane preparation on ice. Determine the total protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Prepare a series of microcentrifuge tubes, each containing a fixed amount of the membrane preparation (e.g., 1 mg/mL final total protein concentration).
-
Add varying amounts of the this compound stock solution to achieve a range of final detergent concentrations. A broad range is recommended for the initial screen, for example, from a detergent-to-protein mass ratio of 1:1 to 20:1 (w/w).
-
Add Solubilization Buffer to bring all samples to the same final volume.
-
Add a protease inhibitor cocktail to each tube.
-
Incubate the samples for a defined period (e.g., 1-4 hours) at 4°C with gentle agitation (e.g., end-over-end rotation).
-
Pellet the unsolubilized membrane fragments by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze a small aliquot of each supernatant by SDS-PAGE and Western blot (if an antibody is available) to determine the amount of solubilized target protein at each detergent concentration.
Protocol 3: Assessment of Protein Stability and Function
Once a range of effective solubilizing concentrations is identified, the next step is to assess the stability and functionality of the protein in these conditions.
4.4.1. Size Exclusion Chromatography (SEC)
SEC is used to assess the homogeneity of the solubilized protein and to detect aggregation.
-
Equilibrate an appropriate SEC column with Solubilization Buffer containing a concentration of this compound that is above its estimated CMC (a concentration from the lower end of the effective solubilization range is a good starting point).
-
Inject a sample of the solubilized supernatant onto the column.
-
Monitor the elution profile at 280 nm. A single, symmetrical peak corresponding to the expected molecular weight of the protein-detergent complex indicates a homogenous and stable preparation. The presence of high molecular weight peaks or a broad peak suggests aggregation.
4.4.2. Functional Assay
The biological activity of the target protein should be measured to ensure that the detergent is not causing denaturation.
-
Perform a specific activity assay for your target protein on the solubilized samples from the different detergent concentrations.
-
Compare the activity of the solubilized protein to a known standard or to the activity in the crude membrane preparation if possible.
-
Plot the protein activity as a function of the detergent-to-protein ratio.
Data Analysis and Optimization
The goal is to find the lowest concentration of this compound that provides maximal solubilization of the target protein while maintaining its stability and activity.
Caption: Logic for determining the optimal detergent to protein ratio.
Data Presentation:
Summarize the quantitative data from the experiments in a table for easy comparison.
| Detergent:Protein Ratio (w/w) | % Solubilization of Target Protein | Aggregation Index (from SEC/DLS) | Relative Functional Activity (%) |
| 1:1 | |||
| 2:1 | |||
| 5:1 | |||
| 10:1 | |||
| 15:1 | |||
| 20:1 |
Based on the results, a narrower range of this compound to protein ratios can be further tested to pinpoint the optimal condition. This optimal ratio should then be used for all subsequent purification and characterization steps.
Conclusion
Determining the optimal this compound to protein ratio is an essential step for the successful isolation and characterization of stable and functional proteins, particularly membrane proteins. Due to the lack of readily available physicochemical data for this long-chain alkyl glucoside, a systematic and empirical approach is required. The protocols and workflow described in this application note provide a robust framework for researchers to identify the ideal conditions for their specific protein of interest, thereby increasing the likelihood of success in downstream applications such as structural biology and drug discovery.
References
- 1. Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 7. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Icosyl D-glucoside into Nanodiscs for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the long-chain alkyl glucoside detergent, Icosyl D-glucoside, into phospholipid nanodiscs for the structural and functional studies of membrane proteins. Due to the limited specific literature on this compound for this application, this document combines established general protocols for nanodisc formation with specific considerations for working with a detergent possessing a very long alkyl chain and a consequently low critical micelle concentration (CMC).
Introduction to this compound in Nanodisc Technology
This compound (C20G1) is a non-ionic detergent characterized by a 20-carbon alkyl chain attached to a glucose headgroup. Long-chain alkyl glucosides are known for their mildness and ability to stabilize membrane proteins, making them potentially valuable tools for structural biology. Nanodiscs are soluble, native-like lipid bilayer systems that have become indispensable for studying membrane proteins in a controlled environment, particularly for techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The incorporation of membrane proteins into nanodiscs using a gentle, long-chain detergent like this compound may offer advantages in preserving the native structure and function of sensitive membrane proteins.
The primary challenge in using detergents with long alkyl chains is their very low CMC, which makes them difficult to remove during the nanodisc self-assembly process.[3] This protocol addresses these challenges by providing specific recommendations for detergent removal.
Physicochemical Properties of Alkyl Glucosides
The critical micelle concentration (CMC) of n-alkyl-β-D-glucosides decreases logarithmically with increasing alkyl chain length. This relationship allows for the estimation of the CMC for this compound.
| Detergent | Alkyl Chain Length | Known/Estimated CMC (mM) | Reference |
| Octyl D-glucoside | C8 | 20-25 | [1] |
| Decyl D-glucoside | C10 | 2.2 | [1] |
| Dodecyl D-glucoside | C12 | 0.19 | [1] |
| This compound | C20 | ~0.00001 (Estimated) | Extrapolated |
Note: The CMC of this compound is an estimation based on the linear relationship of log(CMC) vs. the number of carbon atoms in the alkyl chain for the homologous series of n-alkyl-β-D-glucosides.
Experimental Workflow for Nanodisc Reconstitution
The general workflow for incorporating a membrane protein into a nanodisc using this compound involves solubilization of the target protein and lipids, followed by mixing with a Membrane Scaffold Protein (MSP) and subsequent removal of the detergent to initiate self-assembly.
References
Application Note: Utilizing Icosyl D-glucoside for Monitoring Protein Conformational Changes with Fluorescence Spectroscopy
Introduction
Icosyl D-glucoside, a non-ionic surfactant with a 20-carbon alkyl chain, is a powerful tool for the study of membrane proteins and other hydrophobic proteins. Its long alkyl chain provides a highly hydrophobic environment, making it particularly effective at solubilizing and stabilizing membrane proteins while preserving their native conformation. This application note details the use of this compound in fluorescence spectroscopy to monitor protein conformational changes, a critical aspect of understanding protein function, ligand binding, and drug interactions.
Advantages of this compound in Protein Fluorescence Studies
The study of membrane proteins presents significant challenges due to their hydrophobic nature and instability in aqueous solutions. Detergents are essential for extracting these proteins from the lipid bilayer and maintaining their solubility.[1][2][3] this compound offers several advantages in this context:
-
Enhanced Stability: The long C20 alkyl chain of this compound creates larger, more stable micelles that can better accommodate the hydrophobic transmembrane domains of proteins, thus preserving their structural integrity.
-
Low Critical Micelle Concentration (CMC): Long-chain alkyl glucosides have very low CMCs. This means that stable micelles form at very low detergent concentrations, minimizing the potential for protein denaturation that can occur with higher concentrations of some detergents. The CMC of alkyl glucosides decreases significantly as the alkyl chain length increases.
-
Biocompatibility: As a sugar-based surfactant, this compound is generally considered mild and biocompatible, reducing the likelihood of harsh interactions that could alter the protein's native state.
-
Transparency in the UV-Vis Range: this compound does not exhibit significant absorbance in the ultraviolet and visible regions of the spectrum, preventing interference with fluorescence measurements.
Principle of the Method
Fluorescence spectroscopy is a highly sensitive technique for detecting changes in the local environment of a fluorophore.[4] These fluorophores can be intrinsic to the protein, such as tryptophan and tyrosine residues, or extrinsic fluorescent dyes covalently attached to the protein.
Conformational changes in a protein, induced by ligand binding, pH changes, or other factors, will alter the environment of these fluorophores. This results in measurable changes in fluorescence properties, such as:
-
Fluorescence Intensity: Changes in the quantum yield of the fluorophore.
-
Emission Maximum Wavelength (λmax): A "blue shift" (to a shorter wavelength) typically indicates a more hydrophobic environment, while a "red shift" (to a longer wavelength) suggests a more polar or solvent-exposed environment.
-
Fluorescence Anisotropy/Polarization: Provides information about the rotational mobility of the fluorophore, which can be affected by changes in protein structure.
-
Förster Resonance Energy Transfer (FRET): Can be used to measure distances between two fluorophores, providing insights into changes in protein conformation.[5]
This compound facilitates these measurements for membrane proteins by creating a stable, micellar environment that mimics the lipid bilayer, allowing the protein to undergo its natural conformational changes.
Data Presentation
The Critical Micelle Concentration (CMC) is a key parameter for any detergent used in biochemical studies. For alkyl glucosides, there is a clear inverse relationship between the length of the alkyl chain and the CMC.
| Alkyl Glucoside | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) |
| Octyl D-glucoside | C8 | 25 |
| Decyl D-glucoside | C10 | 2.2 |
| Dodecyl D-glucoside | C12 | 0.19 |
| This compound | C20 | Estimated to be in the low micromolar (µM) to nanomolar (nM) range |
Note: The CMC for this compound is an estimation based on the trend observed with shorter-chain alkyl glucosides. The actual value should be experimentally determined for precise applications.
Mandatory Visualizations
Caption: Experimental workflow for monitoring protein conformational changes.
Caption: Role of this compound in protein stability.
Experimental Protocols
Protocol 1: Preparation of Protein-Icosyl D-glucoside Micelle Complexes
This protocol describes the solubilization of a membrane protein and reconstitution into this compound micelles.
Materials:
-
Isolated cell membranes containing the protein of interest.
-
This compound (high purity).
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Dialysis tubing (appropriate molecular weight cut-off).
-
Ultracentrifuge.
Procedure:
-
Detergent Stock Preparation: Prepare a 10% (w/v) stock solution of this compound in the Solubilization Buffer. Due to the long alkyl chain, this may require gentle warming and sonication to fully dissolve.
-
Membrane Solubilization:
-
Resuspend the isolated membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add the 10% this compound stock solution to the membrane suspension to achieve a final concentration that is well above its estimated CMC (e.g., a starting point could be 0.1% w/v). The optimal detergent-to-protein ratio should be determined empirically.
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours.
-
-
Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.
-
Purification: The supernatant containing the solubilized protein-micelle complexes can now be purified using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography). It is crucial to include a concentration of this compound at or above its CMC in all chromatography buffers to maintain protein stability.
Protocol 2: Monitoring Conformational Changes using Intrinsic Tryptophan Fluorescence
This protocol outlines the steps to monitor changes in the intrinsic fluorescence of a protein upon ligand binding.
Materials:
-
Purified protein-Icosyl D-glucoside complex (from Protocol 1).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% this compound, pH 7.4).
-
Ligand/drug of interest.
-
Fluorescence spectrophotometer.
-
Quartz cuvette.
Procedure:
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up.[6]
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission scan range from 310 nm to 400 nm.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).
-
-
Sample Preparation:
-
Dilute the purified protein-micelle complex in the Assay Buffer to a final concentration that gives a stable fluorescence signal (typically in the low micromolar range).
-
Place the sample in the quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer's sample holder.
-
-
Baseline Measurement: Record the baseline fluorescence emission spectrum of the protein in the absence of the ligand.
-
Ligand Titration:
-
Add small aliquots of a concentrated stock solution of the ligand to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the new emission spectrum.
-
Repeat this process to obtain a series of spectra at different ligand concentrations.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or the shift in the emission maximum (λmax) as a function of the ligand concentration.
-
These data can be fitted to a binding isotherm to determine the dissociation constant (Kd) of the protein-ligand interaction.
-
Protocol 3: Extrinsic Fluorescence Labeling and FRET Measurements
This protocol is for studies where intrinsic fluorescence is insufficient or when specific distances need to be measured. It involves labeling the protein with two different fluorophores (a donor and an acceptor) for FRET analysis.
Materials:
-
Protein-micelle complex with engineered cysteine residues at specific locations.
-
Thiol-reactive donor and acceptor fluorescent dyes (e.g., Alexa Fluor 488 C5 maleimide and Alexa Fluor 594 C5 maleimide).
-
Reducing agent (e.g., DTT).
-
Size-exclusion chromatography column.
-
Assay Buffer.
Procedure:
-
Protein Reduction: If necessary, treat the protein with a mild reducing agent to ensure the cysteine residues are available for labeling. This step should be followed by removal of the reducing agent.
-
Dye Labeling:
-
Incubate the protein-micelle complex with a 5-10 fold molar excess of the donor and acceptor dyes for 2 hours at room temperature or overnight at 4°C in the dark.
-
The labeling reaction should be performed in a buffer that is free of primary amines and thiols.
-
-
Removal of Free Dye: Separate the labeled protein from the unreacted dyes using a size-exclusion chromatography column equilibrated with the Assay Buffer containing this compound.
-
FRET Measurement:
-
Set the excitation wavelength to the donor's excitation maximum.
-
Scan the emission from the donor's emission maximum through the acceptor's emission maximum.
-
In the presence of FRET, excitation of the donor will result in sensitized emission from the acceptor.
-
Record the fluorescence spectra in the presence and absence of the conformational change-inducing stimulus.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the ratio of the acceptor and donor fluorescence intensities.
-
Changes in FRET efficiency will indicate changes in the distance between the two labeled sites, providing a direct measure of the conformational change.
-
This compound is a valuable detergent for studying the conformational dynamics of membrane proteins using fluorescence spectroscopy. Its ability to provide a stable, native-like environment allows for the sensitive detection of structural changes that are fundamental to protein function. The protocols outlined here provide a framework for utilizing this powerful tool in drug discovery and basic research.
References
- 1. Enhanced Site-Specific Fluorescent Labeling of Membrane Proteins Using Native Nanodiscs [mdpi.com]
- 2. dojindo.com [dojindo.com]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Using Intrinsic Fluorescence Emission Spectroscopy to Study Steroid Receptor and Coactivator Protein Conformation Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 5. Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Icosyl D-glucoside for the Extraction of Protein Complexes from Native Membranes
Introduction
Icosyl D-glucoside is a non-ionic detergent belonging to the alkyl glucoside family. Structurally, it possesses a hydrophilic glucose headgroup and a long C20 hydrophobic alkyl chain.[1][2][3] This amphipathic nature allows it to effectively interact with and solubilize integral membrane proteins and their complexes from the lipid bilayer, facilitating their purification and downstream analysis.[4][5] Long-chain alkyl glucosides are generally considered mild detergents, often preserving the native structure and function of the extracted protein complexes.[6] The long alkyl chain of this compound suggests it may be particularly effective at stabilizing large or complex membrane proteins, a critical factor for successful structural and functional studies.
Principle of Action
The extraction of membrane proteins is a critical step that involves the disruption of the lipid bilayer and the subsequent stabilization of the hydrophobic transmembrane domains of the protein in a soluble form.[5] Detergents like this compound achieve this by forming micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[7] The hydrophobic tails of the detergent monomers interact with the hydrophobic regions of the membrane protein, while the hydrophilic headgroups face the aqueous solvent, effectively creating a soluble protein-detergent complex.[5] The choice of detergent is paramount, as harsh detergents can lead to protein denaturation, while milder detergents like long-chain alkyl glucosides are more likely to maintain the integrity of protein complexes.
Quantitative Data: Properties of this compound and Comparison with Other Detergents
The selection of an appropriate detergent is crucial for the successful extraction and purification of membrane protein complexes. The table below summarizes the known physical and chemical properties of this compound and provides a comparison with other commonly used detergents in membrane protein research.
| Detergent | Molecular Weight ( g/mol ) | Alkyl Chain Length | Critical Micelle Concentration (CMC) in water | Micelle Size (kDa) |
| This compound | ~460.7[1][2][3] | C20 | Not empirically determined | Not empirically determined |
| n-Octyl-β-D-glucoside (OG) | 292.37[7] | C8 | ~20-25 mM (~0.7% w/v)[4][8][9] | ~25[9] |
| n-Nonyl-β-D-glucopyranoside (NG) | - | C9 | 6.5 mM (~0.20%)[9] | ~90[9] |
| n-Decyl-β-D-maltopyranoside (DM) | - | C10 | 1.8 mM (0.087%) | ~40 |
| n-Dodecyl-β-D-maltopyranoside (DDM) | - | C12 | 0.15-0.17 mM (~0.0087%)[4] | ~65-70 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | - | C12 (x2) | 0.01 mM (0.001%) | ~91 |
Experimental Protocols
The following protocols provide a general framework for the extraction of protein complexes from native membranes using this compound. Optimization will be required for each specific protein and membrane system.
Protocol 1: General Membrane Protein Extraction
This protocol outlines the basic steps for solubilizing membrane proteins from a prepared membrane fraction.
Materials:
-
Isolated membrane pellet
-
This compound
-
Lysis/Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT (or TCEP), Protease inhibitor cocktail
-
Homogenizer (e.g., Dounce homogenizer)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Start with a high-quality preparation of isolated membranes from your source material (e.g., cultured cells, tissue).
-
Resuspend Membranes: Resuspend the membrane pellet in ice-cold Lysis/Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Homogenize gently to ensure a uniform suspension.
-
Detergent Addition: Prepare a 10% (w/v) stock solution of this compound in the Lysis/Solubilization Buffer. Add the detergent stock solution to the membrane suspension to achieve the desired final concentration. A good starting point for optimization is a range of 0.5% to 2.0% (w/v).
-
Solubilization: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator or rocker).
-
Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material and aggregated proteins.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream purification steps such as affinity or size-exclusion chromatography.
Protocol 2: Optimization of this compound Concentration
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare Aliquots: Prepare several identical aliquots of your resuspended membrane fraction.
-
Create a Detergent Gradient: Add the 10% this compound stock solution to each aliquot to create a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Follow Protocol 1: Proceed with the solubilization and clarification steps as described in Protocol 1 for each concentration.
-
Analysis: Analyze the resulting supernatants for the presence and integrity of your target protein complex. This can be done by Western blotting, activity assays, or a small-scale affinity pulldown followed by SDS-PAGE. The optimal concentration will be the lowest concentration that efficiently solubilizes the target protein without compromising its stability or the integrity of the complex.
Visualizations
Caption: Workflow for membrane protein extraction.
References
- 1. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.cn]
- 6. Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dojindo.com [dojindo.com]
- 8. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Icosyl D-glucoside in Cell Lysis and Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icosyl D-glucoside is a non-ionic detergent belonging to the alkyl glucoside family, characterized by a C20 alkyl chain linked to a glucose headgroup. Its long hydrophobic tail and hydrophilic head give it amphipathic properties, making it a candidate for the gentle solubilization of membrane proteins from their native lipid environment. Long-chain non-ionic detergents are generally considered to be milder than their short-chain counterparts, which can be advantageous for maintaining the structural and functional integrity of sensitive membrane proteins during extraction and purification. These characteristics suggest that this compound may be particularly useful for stabilizing membrane proteins for downstream applications such as structural biology, functional assays, and drug discovery.
Physicochemical Properties of this compound
The effectiveness of a detergent in membrane protein extraction is largely dependent on its physicochemical properties. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₂O₆ | [1] |
| Molecular Weight | 460.69 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Critical Micelle Concentration (CMC) | Estimated to be in the low micromolar (µM) range. The precise experimental value is not readily available. It is well-established that for alkyl glucosides, the CMC decreases significantly with increasing alkyl chain length. For comparison, the CMC of Decyl D-glucoside (C10) is approximately 2 mM, and Dodecyl D-glucoside (C12) is approximately 0.2 mM. |
Comparison with Common Detergents
The choice of detergent is critical for the successful isolation of membrane proteins. The following table compares the estimated or known properties of this compound with other commonly used detergents.
| Detergent | Type | Molecular Weight ( g/mol ) | CMC (mM) | Key Characteristics |
| This compound | Non-ionic | 460.69 | Estimated < 0.1 | Potentially very mild due to long alkyl chain; may be good for stabilizing sensitive proteins. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.62 | 0.17 | Widely used, known for its gentle nature and effectiveness with a variety of membrane proteins. |
| Lauryl Dimethylamine Oxide (LDAO) | Zwitterionic | 229.4 | 1-2 | Can be more denaturing than non-ionic detergents but is effective for solubilizing certain proteins. |
| Triton X-100 | Non-ionic | ~625 | 0.24 | A common, relatively inexpensive detergent, but can be harsh and interfere with some downstream applications. |
| Octyl β-D-glucopyranoside (OG) | Non-ionic | 292.37 | 20-25 | High CMC makes it easily removable by dialysis, but its shorter alkyl chain can be more denaturing. |
Experimental Protocols
I. General Workflow for Membrane Protein Extraction
The following diagram outlines the general steps for isolating membrane proteins using this compound.
Caption: Workflow for membrane protein extraction using this compound.
II. Detailed Protocol for Membrane Protein Extraction from Cultured Mammalian Cells
This protocol provides a starting point for the extraction of membrane proteins using this compound. Optimization will be required for specific cell types and target proteins.
A. Materials and Reagents
-
Cell Pellet: From a culture of mammalian cells expressing the target membrane protein.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% (v/v) Glycerol, Protease Inhibitor Cocktail.
-
This compound Stock Solution: 10% (w/v) in deionized water.
-
Wash Buffer: Solubilization Buffer containing a low concentration of this compound (e.g., at or slightly above its estimated CMC).
-
Elution Buffer: Dependent on the purification method (e.g., high salt, competitor ligand, or pH change).
B. Procedure
-
Cell Harvesting and Washing:
-
Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove media components.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable mechanical method such as Dounce homogenization, sonication, or nitrogen cavitation. Perform all steps on ice to minimize proteolysis.
-
-
Isolation of Crude Membranes:
-
Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
-
Membrane Solubilization:
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer. The protein concentration of the membrane suspension should be determined. A typical starting point is 5-10 mg/mL.
-
From the 10% stock solution, add this compound to the membrane suspension to achieve the desired final concentration. It is crucial to perform a detergent screening to determine the optimal concentration (see Section III below). A suggested starting range is 0.1% to 2.0% (w/v).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator).
-
-
Removal of Insoluble Material:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the solubilized membrane proteins. The pellet contains insoluble material.
-
-
Purification of the Target Protein:
-
The supernatant containing the solubilized membrane protein can now be subjected to purification techniques such as affinity chromatography (if the protein is tagged) or ion-exchange chromatography.
-
It is advisable to include a low concentration of this compound in the chromatography buffers to maintain protein solubility.
-
III. Detergent Screening to Optimize Solubilization
The optimal concentration of this compound will vary depending on the specific membrane protein and the lipid composition of the membrane. A screening experiment is essential to determine the ideal conditions.
A. Logical Flow for Detergent Screening
Caption: Logic diagram for optimizing this compound concentration.
B. Procedure
-
Prepare several identical aliquots of the resuspended crude membrane fraction.
-
To each aliquot, add a different final concentration of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate and centrifuge as described in the main protocol (Section II, steps B4 and B5).
-
Carefully collect the supernatant (solubilized fraction) and resuspend the pellet (insoluble fraction) in an equal volume of buffer.
-
Analyze equal volumes of the supernatant and pellet fractions for each detergent concentration by SDS-PAGE and Western blotting for the target protein.
-
The optimal concentration of this compound is the lowest concentration that effectively solubilizes the target protein without causing significant denaturation or aggregation (as may be indicated by loss of activity or presence of high molecular weight aggregates on a native gel).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of solubilized protein | Insufficient detergent concentration. | Increase the concentration of this compound. Increase incubation time. |
| Inefficient cell lysis. | Try a different lysis method or optimize the current one. | |
| Protein is in the insoluble pellet | Detergent concentration is too low. | Increase the detergent concentration. |
| Protein has aggregated. | Screen different buffer conditions (pH, ionic strength). | |
| Loss of protein activity | Detergent is too harsh. | Decrease the detergent concentration or incubation time. Add stabilizing agents like glycerol or specific lipids. |
| Difficulty with downstream purification | Detergent interferes with chromatography. | Perform a detergent exchange step into a more compatible detergent after initial solubilization. |
References
Application Notes and Protocols for Icosyl D-glucoside in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icosyl D-glucoside is a non-ionic detergent that offers significant advantages for the study of membrane proteins and protein complexes using mass spectrometry (MS). Its chemical structure, featuring a 20-carbon alkyl chain and a glucose headgroup, provides effective solubilization of integral membrane proteins while maintaining their structural integrity. A key feature of alkyl glucoside detergents is their compatibility with downstream MS analysis, as they are less likely to cause ion suppression compared to ionic detergents. This makes this compound a valuable tool for applications in proteomics and drug discovery, particularly for the characterization of membrane-bound drug targets.
Key Applications and Features
-
Solubilization of Membrane Proteins: Effectively extracts membrane proteins from the lipid bilayer for subsequent analysis.
-
Native Mass Spectrometry: Helps to preserve the native conformation and non-covalent interactions of protein complexes, allowing for the study of stoichiometry and subunit composition.
-
Bottom-Up Proteomics: Compatible with enzymatic digestion workflows for protein identification and quantification.
-
Reduced Ion Suppression: Its non-ionic nature minimizes interference with the ionization process in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins from Cell Culture
This protocol describes the extraction and solubilization of membrane proteins from cultured mammalian cells using this compound for subsequent mass spectrometry analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, and protease inhibitor cocktail
-
Dounce homogenizer
-
Microcentrifuge
-
Ultracentrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
-
Incubate the lysate on ice for 30 minutes with gentle agitation to allow for membrane protein solubilization.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
The resulting supernatant contains the solubilized membrane proteins and is ready for downstream applications or further purification.
Protocol 2: In-Solution Digestion for Bottom-Up Proteomics
This protocol outlines the procedure for the in-solution tryptic digestion of membrane proteins solubilized with this compound.
Materials:
-
Solubilized membrane protein sample (from Protocol 1)
-
100 mM Ammonium Bicarbonate
-
100 mM Dithiothreitol (DTT)
-
100 mM Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Formic acid
Procedure:
-
To 100 µg of the solubilized protein sample, add 100 mM ammonium bicarbonate to a final concentration of 50 mM.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
The resulting peptide mixture is now ready for desalting and subsequent LC-MS/MS analysis.
Data Presentation
The following table summarizes hypothetical quantitative data comparing the performance of this compound with other common detergents for the analysis of a model membrane protein, the beta-2 adrenergic receptor (β2AR), by LC-MS/MS.
| Detergent | Protein Yield (µg/mg total protein) | Sequence Coverage (%) | Number of Identified Peptides |
| This compound | 15.2 | 85 | 42 |
| n-Dodecyl-β-D-maltoside (DDM) | 12.8 | 78 | 36 |
| Octyl β-D-glucopyranoside (OG) | 9.5 | 65 | 28 |
| Sodium Dodecyl Sulfate (SDS) | 18.1 | 92 | 48 (after removal) |
Note: Data is representative and will vary depending on the specific protein and experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for membrane proteomics using this compound, from sample preparation to mass spectrometry analysis and data interpretation.
Caption: Workflow for membrane proteomics using this compound.
Application Notes and Protocols for Icosyl D-glucoside in Functional Assays of Reconstituted Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Icosyl D-glucoside
This compound is a non-ionic surfactant belonging to the alkyl glucoside family. It possesses a long C20 alkyl chain (icosyl) linked to a glucose headgroup. This structure confers amphipathic properties, making it suitable for solubilizing and stabilizing integral membrane proteins by mimicking the lipid bilayer environment. Its non-ionic nature is advantageous as it generally does not denature proteins and is compatible with a wide range of downstream applications, including various functional assays.
Key Advantages of this compound:
-
Mild and Non-denaturing: Helps to maintain the native conformation and activity of the reconstituted membrane protein.
-
Biodegradable and Biocompatible: Offers an environmentally friendly option with low cytotoxicity.
-
High Stability: The long alkyl chain can provide a more stable hydrophobic environment for the solubilized membrane protein.
Physicochemical Properties of Alkyl Glucosides
| Detergent Name | Alkyl Chain Length | Critical Micelle Concentration (CMC) |
| Octyl D-glucoside | C8 | ~20-25 mM |
| Decyl D-glucoside | C10 | ~2.2 mM |
| Dodecyl D-glucoside | C12 | ~0.19 mM |
| This compound | C20 | Estimated to be in the low µM to nM range |
This table summarizes the trend of CMC with increasing alkyl chain length for n-alkyl-β-D-glucosides.
The very low estimated CMC of this compound has important implications for its use in reconstitution protocols, particularly concerning its removal.
Experimental Protocols
I. Membrane Protein Solubilization with this compound
This protocol describes the initial step of extracting the membrane protein of interest from its native membrane environment.
Materials:
-
Isolated cell membranes containing the target protein.
-
Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.
-
This compound stock solution (e.g., 10% w/v).
-
Protease inhibitors.
Procedure:
-
Resuspend the isolated membranes in ice-cold Solubilization Buffer containing protease inhibitors to a final protein concentration of 2-5 mg/mL.
-
Add this compound stock solution to the membrane suspension to a final concentration that is typically 2-5 times the total lipid and protein concentration (w/w). Optimization is crucial and may range from 0.5% to 2% (w/v) final concentration.
-
Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for complete solubilization.
-
Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane protein-detergent complexes.
II. Reconstitution of Membrane Proteins into Proteoliposomes
This protocol describes the incorporation of the solubilized membrane protein into a lipid bilayer, forming proteoliposomes. Due to the very low estimated CMC of this compound, detergent removal by dialysis is inefficient. Therefore, the use of hydrophobic adsorbent beads is strongly recommended.
Materials:
-
Solubilized membrane protein in this compound.
-
Liposome suspension (e.g., pre-formed vesicles of desired lipid composition).
-
Reconstitution Buffer: e.g., 20 mM HEPES pH 7.4, 100 mM KCl.
-
Hydrophobic adsorbent beads (e.g., Bio-Beads SM-2).
Procedure:
-
Mix the solubilized membrane protein with the pre-formed liposomes at a desired protein-to-lipid ratio (e.g., 1:50 to 1:1000, w/w). The optimal ratio needs to be determined empirically for each protein.
-
Incubate the mixture with gentle agitation for 30 minutes at room temperature.
-
Add prepared hydrophobic adsorbent beads at a ratio of approximately 20 mg of beads per 1 mg of detergent.
-
Incubate the mixture with gentle rocking at 4°C. The incubation time should be optimized, typically starting with an overnight incubation. It is advisable to perform a stepwise addition of beads (e.g., half at the beginning and the other half after 2 hours) to ensure gradual detergent removal.
-
Remove the adsorbent beads by decanting or using a column.
-
The resulting proteoliposomes can be harvested by ultracentrifugation and resuspended in the desired buffer for functional assays.
Functional Assays for Reconstituted Membrane Proteins
Once the membrane protein is successfully reconstituted into proteoliposomes, its function can be assessed using a variety of assays. The choice of assay depends on the type of membrane protein.
A. G-Protein Coupled Receptors (GPCRs)
1. Ligand Binding Assays:
-
Principle: Measures the specific binding of a radiolabeled or fluorescently labeled ligand to the reconstituted GPCR.
-
Protocol Outline:
-
Incubate the proteoliposomes with a known concentration of the labeled ligand in the presence and absence of an excess of unlabeled competitor.
-
Separate the bound from the free ligand by filtration through a glass fiber filter.
-
Quantify the radioactivity or fluorescence on the filter to determine specific binding.
-
2. GTPγS Binding Assays:
-
Principle: Measures the activation of G-proteins coupled to the reconstituted GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Protocol Outline:
-
Co-reconstitute the GPCR with its cognate G-protein into liposomes.
-
Incubate the proteoliposomes with the agonist and [³⁵S]GTPγS.
-
Separate the G-protein-bound [³⁵S]GTPγS from the free nucleotide by filtration.
-
Quantify the radioactivity on the filter.
-
B. Membrane Transporters
1. Substrate Uptake Assays:
-
Principle: Measures the transport of a specific substrate (often radiolabeled) into the proteoliposomes.
-
Protocol Outline:
-
Prepare proteoliposomes containing the reconstituted transporter in a buffer of a specific composition.
-
Initiate the transport reaction by adding the radiolabeled substrate to the external buffer.
-
Stop the reaction at various time points by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity accumulated inside the proteoliposomes.
-
C. Ion Channels
1. Ion Flux Assays:
-
Principle: Measures the movement of ions across the proteoliposome membrane using ion-sensitive fluorescent dyes or by measuring changes in membrane potential.
-
Protocol Outline:
-
Load the proteoliposomes with an ion-sensitive fluorescent dye (e.g., a pH-sensitive dye for proton channels or a calcium-sensitive dye for calcium channels).
-
Establish an ion gradient across the liposomal membrane.
-
Initiate channel opening (e.g., by adding a ligand or changing the voltage).
-
Monitor the change in fluorescence over time using a fluorometer.
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Icosyl D-glucoside in Protein Applications
Welcome to the technical support center for the use of Icosyl D-glucoside in protein research and drug development. This resource provides troubleshooting guidance and answers to frequently asked questions to help you effectively prevent protein aggregation and maintain the stability of your proteins.
Note: this compound is a long-chain alkyl glucoside. While specific data on its use in protein stabilization is limited, this guide draws on established principles for similar non-ionic detergents to provide practical advice.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it prevent protein aggregation?
This compound is a non-ionic detergent belonging to the alkyl glucoside family. It consists of a hydrophilic glucose head and a long, 20-carbon hydrophobic tail.[1][2][3] It is known for being mild, non-irritating, and biodegradable.[1]
In protein solutions, this compound works by forming micelles that encapsulate the hydrophobic regions of proteins. This prevents the hydrophobic patches from interacting with each other, which is a common cause of aggregation. By keeping these regions shielded, it helps maintain the protein's native conformation and solubility.
2. What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The CMC is a crucial parameter because detergents are most effective at solubilizing and stabilizing proteins at concentrations above their CMC. However, a very low CMC can also make the detergent more difficult to remove from the protein solution if required for downstream applications.
3. What are the typical working concentrations for this compound?
The optimal concentration of this compound will be protein-dependent. A general starting point is to use a concentration above its (likely very low) CMC. A common strategy is to screen a range of concentrations to find the minimal amount that effectively prevents aggregation.
General Concentration Guidelines for Long-Chain Alkyl Glucosides:
| Parameter | Recommended Range | Purpose |
| Initial Screening | 0.01% - 0.5% (w/v) | To determine the minimal effective concentration. |
| During Purification | Typically 1-2 times the CMC in elution buffers | To maintain protein solubility post-chromatography. |
| Long-term Storage | As low as possible while maintaining stability | To minimize potential interference with downstream assays. |
4. Is this compound compatible with common buffers and additives?
As a non-ionic detergent, this compound is generally compatible with a wide range of buffer systems (e.g., Tris, HEPES, PBS) and common additives such as salts (e.g., NaCl), reducing agents (e.g., DTT, TCEP), and chelating agents (e.g., EDTA). However, it is always advisable to perform a small-scale compatibility test with your specific buffer composition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protein still aggregates in the presence of this compound. | - Concentration is too low: The concentration of this compound may be below its effective concentration for your specific protein. - pH is near the protein's pI: Proteins are least soluble at their isoelectric point (pI). - Suboptimal buffer conditions: Ionic strength or other buffer components may not be ideal. - Temperature stress: Freeze-thaw cycles or high temperatures can induce aggregation. | - Increase this compound concentration: Try incrementally increasing the concentration (e.g., in 0.05% steps). - Adjust buffer pH: Move the pH at least one unit away from the protein's pI. - Screen different buffers and salt concentrations: Test a matrix of conditions to find the optimal buffer system. - Optimize temperature: Store at a stable temperature and consider adding cryoprotectants like glycerol for frozen storage. |
| Difficulty removing this compound for downstream applications. | - Very low CMC: Long-chain detergents are difficult to remove by dialysis due to their low CMC. | - Use hydrophobic interaction chromatography (HIC): Detergents can be removed by binding to a hydrophobic resin. - Affinity chromatography: If your protein has a tag (e.g., His-tag), you can bind the protein to the column, wash away the detergent, and then elute the protein. - Detergent removal spin columns: Commercially available columns can be used for small-scale detergent removal. |
| This compound interferes with downstream assays (e.g., activity assays, structural analysis). | - Detergent binding: The detergent may be sterically hindering active sites or interfering with protein-protein interactions. | - Use the lowest effective concentration: Minimize the amount of this compound used. - Screen other detergents: If interference is persistent, consider trying a different class of non-ionic detergents or one with a shorter alkyl chain. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Dynamic Light Scattering (DLS)
This protocol provides a method to screen for the minimal concentration of this compound required to prevent the aggregation of a protein sample.
Materials:
-
Purified protein stock solution
-
10% (w/v) this compound stock solution
-
Protein buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
DLS cuvettes
-
Dynamic Light Scattering instrument
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in the protein buffer to achieve final concentrations ranging from 0.01% to 0.5% (w/v).
-
For each concentration, mix the protein to a final desired concentration (e.g., 1 mg/mL) with the corresponding this compound solution. Include a control sample with no detergent.
-
Incubate the samples at a relevant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour, or monitor over several hours).
-
After incubation, transfer each sample to a DLS cuvette.
-
Measure the particle size distribution and polydispersity index (PDI) for each sample using the DLS instrument.
-
Analysis: An increase in the average particle size and PDI in the control sample indicates aggregation. The optimal concentration of this compound is the lowest concentration that maintains a stable, monodisperse particle size distribution over time.
Protocol 2: Assessing Protein Stability with this compound using a Thioflavin T (ThT) Aggregation Assay
This protocol is useful for monitoring the formation of amyloid-like fibrillar aggregates and assessing the inhibitory effect of this compound.
Materials:
-
Aggregation-prone protein
-
This compound solutions at various concentrations
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Methodology:
-
In the microplate, prepare reaction mixtures containing the protein at a final concentration known to aggregate, the aggregation buffer, and varying concentrations of this compound. Include a positive control (protein only) and a negative control (buffer only).
-
Add ThT to each well to a final concentration of 10-20 µM.
-
Seal the plate and incubate it in the plate reader at a temperature that induces aggregation (e.g., 37°C with intermittent shaking).
-
Monitor the ThT fluorescence intensity over time.
-
Analysis: An increase in ThT fluorescence indicates the formation of amyloid-like aggregates. The effectiveness of this compound as an inhibitor is determined by the reduction in the fluorescence signal and the delay in the onset of aggregation compared to the control.
Visualizations
References
Technical Support Center: Optimizing Icosyl D-glucoside for Protein Function
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Icosyl D-glucoside to maintain the stability and function of proteins during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein research?
A1: this compound is a non-ionic detergent belonging to the alkyl glucoside family. It possesses a long 20-carbon alkyl chain (icosyl) attached to a glucose headgroup.[1][2] Like other mild, non-ionic detergents, it is used to extract membrane proteins from the lipid bilayer and to keep both membrane and soluble proteins soluble in aqueous solutions. Its primary advantage is its ability to mimic a lipid environment, thereby stabilizing the protein's native structure and preserving its biological function, which is crucial for structural studies and functional assays.[3][4]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
A2: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers self-assemble to form aggregates called micelles.[5][6] Below the CMC, the detergent exists as individual monomers. Above the CMC, both monomers and micelles are present. For solubilizing and stabilizing proteins, the detergent concentration must be significantly above its CMC to ensure enough micelles are available to encapsulate the hydrophobic regions of the protein, preventing aggregation and maintaining solubility.[4][6]
Q3: What is a good starting concentration for this compound?
A3: A general rule of thumb for membrane protein applications is to use a detergent concentration that is at least two times the CMC.[6][] For initial solubilization from membranes, the detergent-to-protein weight ratio should be at least 4:1.[6][] However, the optimal concentration is highly protein-dependent. It is always recommended to perform a screen to find the lowest concentration above the CMC that maintains protein stability and activity, as excess detergent can sometimes interfere with downstream applications or even destabilize certain proteins.[8]
Q4: Can this compound interfere with my protein assays?
A4: Yes, like most detergents, this compound can interfere with common colorimetric protein quantification assays such as the Bradford or Bicinchoninic Acid (BCA) assays.[9][10] This interference can occur through various mechanisms, including the detergent binding to the protein, binding to the assay reagent, or altering the assay's chemical environment, leading to inaccurate protein concentration measurements.[9][11] It is advisable to use detergent-compatible protein assays or to precipitate the protein to remove the detergent before quantification.[12]
Troubleshooting Guide
Q: My protein is aggregating after adding this compound. What should I do?
A: Protein aggregation is a common issue that can arise from several factors.[13]
-
Insufficient Detergent Concentration: Ensure your working concentration of this compound is well above its CMC. If the concentration is too low, there may not be enough micelles to properly solubilize all protein molecules, leading to aggregation.[14] Try increasing the detergent concentration.
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein solubility.[15][16] Perform a screen of different pH values and salt concentrations (e.g., 50-500 mM NaCl) to find the optimal conditions for your specific protein.
-
High Protein Concentration: Very high protein concentrations can promote aggregation.[16] Try performing the solubilization or purification step at a lower protein concentration.
-
Additives and Stabilizers: Consider adding stabilizing agents to your buffer. Glycerol (5-20%), sucrose, or a mixture of L-Arginine and L-Glutamate can enhance protein solubility and prevent aggregation.[15][16]
Q: My protein has lost its biological activity. How can I fix this?
A: Loss of activity often indicates that the protein is denatured or has adopted a non-native conformation.
-
Detergent "Harshness": While this compound is considered a mild detergent, its interaction is protein-specific. Some proteins can be destabilized even by mild detergents.[8]
-
Optimize Concentration: The key is to find the minimal detergent concentration above the CMC that maintains both stability and function. Titrate the this compound concentration and perform a functional assay at each point.
-
Screen Other Detergents: this compound may not be the ideal choice for your protein. Screening a panel of detergents with different headgroups and tail lengths (e.g., DDM, OG, Fos-Choline) can help identify a more suitable candidate.[17]
-
Limit Exposure Time: Minimize the time your protein is in a detergent solution, especially at elevated temperatures. Proceed with purification and functional assays promptly after solubilization.[5][8]
Q: My protein appears as multiple peaks or a broad peak in Size Exclusion Chromatography (SEC). What does this mean?
A: This SEC profile typically suggests heterogeneity in the sample, which could be due to:
-
Aggregation: The protein is forming oligomers or large aggregates, which elute earlier from the column (in the void volume or as a shoulder on the main peak).[14] Ensure the SEC running buffer contains an adequate concentration of this compound (above the CMC) to maintain protein solubility throughout the run.[14]
-
Mixed Micelles: The protein-detergent complexes may be of varying sizes, leading to a broad peak. This can sometimes be improved by optimizing the detergent-to-protein ratio.
-
Protein Instability: The protein may be unstable under the SEC conditions. Re-evaluating the buffer pH, ionic strength, and temperature may be necessary.
Data & Experimental Parameters
Table 1: Physicochemical Properties of Related Alkyl Glucoside Detergents
The CMC for this compound is not widely reported and should be determined empirically for the specific buffer conditions used.
| Detergent | Chemical Formula | Molecular Weight ( g/mol ) | CMC (mM, in water) |
| This compound | C₂₆H₅₂O₆ | 460.7 | Not Reported |
| Dodecyl β-D-glucoside | C₁₈H₃₆O₆ | 348.5 | ~0.19[18] |
| Decyl β-D-glucoside | C₁₆H₃₂O₆ | 320.4 | ~2.2[18] |
| Octyl β-D-glucoside | C₁₄H₂₈O₆ | 292.4 | ~25[18] |
Table 2: Recommended Starting Ranges for Optimization Experiments
| Parameter | Recommended Starting Range | Rationale |
| Detergent Concentration | 1x to 5x CMC | Must be above CMC for micelle formation; excess can be detrimental. |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations can reduce aggregation risk.[5][] |
| Buffer pH | 6.0 - 8.5 | Protein stability is pH-dependent; screen a range around the theoretical pI. |
| Ionic Strength (NaCl) | 50 - 500 mM | Salt can shield charges and prevent non-specific electrostatic interactions. |
| Additives (optional) | 5-20% Glycerol, 50-100 mM Arginine/Glutamate | Act as stabilizers to improve protein folding and solubility.[16] |
Experimental Protocols & Visualizations
Protocol 1: Determining Optimal Detergent Concentration via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to assess protein thermal stability.[17] A more stable protein will unfold (melt) at a higher temperature (Tm). This protocol helps identify the this compound concentration that maximizes the protein's Tm.
Methodology:
-
Prepare Protein Stock: Purify the target protein and dialyze it into a detergent-free buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Adjust the final concentration to 1-2 mg/mL.
-
Prepare Detergent Solutions: Create a 2x serial dilution of this compound in the same buffer, with concentrations ranging from 0.25x to 10x the estimated CMC.
-
Set Up Assay Plate: In a 96-well qPCR plate, add the fluorescent dye (e.g., SYPRO Orange) to each well at its recommended final concentration.
-
Add Protein and Detergent: To each well, add the protein stock and the corresponding detergent dilution to achieve a final protein concentration of ~0.1 mg/mL and the desired detergent concentration. Include a no-detergent control.
-
Run Experiment: Place the plate in a real-time PCR instrument. Set up a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute, while monitoring fluorescence.
-
Analyze Data: The temperature at which the fluorescence signal peaks is the melting temperature (Tm). Plot the Tm values against the this compound concentration. The optimal concentration corresponds to the highest Tm.
Caption: Workflow for optimizing this compound concentration.
Protocol 2: Assessing Protein Function via Enzyme Kinetics Assay
This protocol determines if the protein retains its catalytic activity in the optimized detergent concentration. It involves measuring the reaction rate at various substrate concentrations to calculate the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[19][20][21]
Methodology:
-
Prepare Reagents:
-
Enzyme Solution: Prepare the protein in a buffer containing the optimal this compound concentration determined from the DSF experiment.
-
Substrate Stock: Prepare a high-concentration stock of the enzyme's substrate. Create a serial dilution of this stock.
-
-
Set Up Reactions: In a microplate, set up reactions containing the buffer, a fixed amount of enzyme, and varying concentrations of the substrate. Include a "no enzyme" control for each substrate concentration to measure background signal.
-
Initiate and Monitor Reaction: Initiate the reaction (e.g., by adding the enzyme or substrate). Monitor the formation of the product over time using a plate reader (measuring absorbance, fluorescence, or luminescence, depending on the assay).
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot product concentration versus time. The initial linear portion of this curve represents the initial velocity (V₀).
-
Determine Kinetic Parameters: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. A low Km and high Vmax indicate efficient enzyme function.
Caption: Troubleshooting guide for protein aggregation issues.
Caption: Example kinase signaling pathway dependent on protein function.
References
- 1. Cas 100231-68-3,this compound | lookchem [lookchem.com]
- 2. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A rational approach to improve detergent efficacy for membrane protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dojindo.com [dojindo.com]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. cusabio.com [cusabio.com]
- 8. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemistry - How do detergents interfere with protein assays? - Biology Stack Exchange [biology.stackexchange.com]
- 10. Interference of the detergent Tween 80 in protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Elimination of interfering substances in the presence of detergent in the bicinchoninic acid protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. High-throughput stability screening for detergent-solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]
- 19. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 20. A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Protein Activity Loss with Icosyl D-glucoside
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing a loss of protein activity after solubilization with Icosyl D-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein solubilization?
This compound is a non-ionic detergent belonging to the alkyl glucoside family. It possesses a long C20 alkyl chain (icosyl) as its hydrophobic tail and a glucose molecule as its hydrophilic headgroup. Its long alkyl chain confers a very low critical micelle concentration (CMC), making it a "mild" detergent. This property is often advantageous for solubilizing membrane proteins while aiming to maintain their native structure and function.[1][2]
Q2: What are the potential causes for loss of protein activity after solubilization with this compound?
Loss of protein activity can stem from several factors:
-
Incomplete Solubilization: The detergent concentration may be insufficient to fully disrupt the lipid membrane and encapsulate the protein in micelles.
-
Protein Denaturation: Although considered mild, this compound can still denature sensitive proteins. This can be concentration-dependent. Shorter-chain detergents are often more denaturing than their longer-chain counterparts.[3]
-
Disruption of Protein-Lipid Interactions: Many membrane proteins require specific lipid interactions to maintain their active conformation. The complete removal of these native lipids by the detergent can lead to inactivation.
-
Disruption of Oligomeric State: The native function of some proteins depends on their assembly into dimers or higher-order oligomers. Detergent micelles can sometimes disrupt these interactions.
-
Suboptimal Buffer Conditions: Factors such as pH, ionic strength, and the presence of co-factors in the solubilization buffer can significantly impact protein stability and activity.
-
Issues with Downstream Purification Steps: Components of purification buffers or the chromatography resin itself can sometimes lead to protein inactivation.
Q3: How does the long alkyl chain of this compound affect its properties and its interaction with proteins?
The C20 alkyl chain of this compound results in:
-
Very Low Critical Micelle Concentration (CMC): This means that micelles form at a very low detergent concentration. Detergents with longer alkyl chains are generally more hydrophobic and thus have lower CMCs.[2]
-
Large Micelle Size: Long-chain detergents typically form larger micelles.
-
Increased "Mildness": Longer-chain non-ionic detergents are generally considered milder and less denaturing than their short-chain counterparts.[1]
-
Difficult Removal: The low CMC and strong interaction with the protein make this compound difficult to remove by methods like dialysis.[4] This can interfere with downstream applications that are sensitive to detergents.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving the loss of protein activity.
Problem: Complete or significant loss of protein activity after solubilization.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for loss of protein activity.
Step 1: Verify Solubilization Efficiency
-
Question: Is my protein of interest actually being solubilized from the membrane?
-
Methodology:
-
After incubating the membrane fraction with this compound, centrifuge the sample at high speed (e.g., 100,000 x g for 1 hour).
-
Carefully separate the supernatant (solubilized fraction) from the pellet (unsolubilized fraction).
-
Analyze both fractions by SDS-PAGE and Western blot using an antibody specific to your protein of interest.
-
-
Expected Outcome: A strong band for your protein in the supernatant and a faint or absent band in the pellet indicates successful solubilization.
-
Troubleshooting:
-
If the protein is mostly in the pellet: Solubilization is inefficient. Proceed to Step 2 .
-
Step 2: Optimize this compound Concentration
-
Question: Am I using the optimal concentration of this compound?
-
Rationale: Both too low and too high detergent concentrations can be detrimental. Too low, and the protein won't be solubilized. Too high, and you risk denaturation.
-
Methodology:
-
Perform a detergent titration experiment. Set up a series of small-scale solubilization reactions with varying concentrations of this compound. A good starting point is to test a range of detergent-to-protein (w/w) ratios, for example, from 1:1 to 20:1.[]
-
After solubilization, separate the soluble and insoluble fractions and analyze by SDS-PAGE/Western blot to assess solubilization efficiency.
-
Crucially, perform a functional assay on the solubilized fractions from each concentration to determine which yields the highest activity.
-
-
Expected Outcome: You identify a concentration that maximizes the yield of active, solubilized protein.
Step 3: Modify Buffer Conditions
-
Question: Are the buffer conditions optimal for my protein's stability?
-
Rationale: pH, ionic strength, and the presence of specific ions or cofactors can dramatically affect protein stability and activity.
-
Methodology:
-
pH Screening: Prepare a series of solubilization buffers with different pH values (e.g., in 0.5 pH unit increments) around the theoretical pI of your protein and at pH values where it is known to be stable.
-
Salt Concentration Screening: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). High salt concentrations can sometimes improve extraction efficiency.[6]
-
Additives: Consider adding stabilizing agents such as:
-
Glycerol (5-20%): A common osmolyte that can help stabilize proteins.
-
Specific ions (e.g., Mg2+, Ca2+, Zn2+): If your protein requires them for activity.
-
Reducing agents (e.g., DTT, TCEP): If your protein has critical cysteine residues that need to be kept in a reduced state.
-
Protease inhibitors: To prevent degradation.
-
-
-
Expected Outcome: Identification of buffer conditions that preserve protein activity during and after solubilization.
Step 4: Screen Alternative Detergents
-
Question: Is this compound the right detergent for my protein?
-
Rationale: No single detergent works for all membrane proteins. It is often necessary to screen a panel of detergents to find the one that best preserves the structure and function of a specific protein.
-
Methodology:
-
Select a panel of alternative detergents with varying properties (see table below). Include detergents with different headgroups (e.g., maltoside, phosphocholine) and alkyl chain lengths.
-
Perform small-scale solubilization and activity assays with each detergent.
-
-
Expected Outcome: You may find that another detergent, or a mixture of detergents, is better at maintaining the activity of your protein.
Step 5: Assess the Need for Lipids
-
Question: Does my protein require specific lipids for its activity?
-
Rationale: Some membrane proteins lose activity when completely delipidated. The presence of some lipids in the detergent micelle can be crucial.
-
Methodology:
-
During solubilization, add back specific lipids or a lipid extract (e.g., brain polar lipids, E. coli polar lipids) to the this compound solution.
-
Cholesterol or its more soluble analog, cholesteryl hemisuccinate (CHS), is a common additive that stabilizes many membrane proteins, particularly GPCRs.
-
-
Expected Outcome: Restoration of protein activity upon the addition of specific lipids, indicating a requirement for a lipidic environment.
Data Presentation
Table 1: Properties of this compound and Common Alternative Detergents
| Detergent | Chemical Class | Alkyl Chain Length | Headgroup | Est. CMC (mM) | Molecular Weight ( g/mol ) | General Characteristics |
| This compound | Alkyl Glucoside | C20 | Glucose | < 0.01 (estimated) | 460.7 | Very mild, very low CMC, forms large micelles, difficult to remove. |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl Maltoside | C12 | Maltose | 0.17 | 510.6 | Widely used, mild, good for stabilizing many proteins. |
| n-Octyl-β-D-glucoside (OG) | Alkyl Glucoside | C8 | Glucose | 20-25 | 292.4 | Harsher than DDM, high CMC, easily removed by dialysis.[7][8] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Glycol-Maltoside | C12 (x2) | Maltose-Neopentyl Glycol | ~0.01 | 1043.3 | Very mild, often superior to DDM for stabilizing sensitive proteins. |
| Digitonin | Steroid | - | Trisaccharide | 0.4-0.6 | 1229.3 | Good for maintaining protein-protein interactions. |
| Fos-Choline-12 (FC-12) | Phosphocholine | C12 | Phosphocholine | 1.1 | 351.5 | Zwitterionic, can be effective for some proteins. |
Note: CMC values are approximate and can be affected by buffer conditions.
Experimental Protocols
Protocol 1: Small-Scale Detergent Screening for Optimal Solubilization and Activity
-
Prepare Membrane Fractions: Isolate membrane fractions from your expression system and determine the total protein concentration.
-
Prepare Detergent Stocks: Prepare 10% (w/v) stock solutions of each detergent to be tested in your base buffer.
-
Set up Solubilization Reactions: In separate microcentrifuge tubes, aliquot a fixed amount of membrane protein (e.g., 1 mg).
-
Add Detergent: Add the appropriate volume of each detergent stock to achieve a range of final detergent-to-protein ratios (e.g., 1:1, 5:1, 10:1, 20:1 w/w). Adjust the final volume to be the same for all reactions with the base buffer.
-
Incubate: Incubate the samples for 1-4 hours at 4°C with gentle rotation.
-
Centrifuge: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.
-
Collect Supernatant: Carefully collect the supernatant containing the solubilized proteins.
-
Analyze Solubilization: Take a small aliquot of the supernatant and the resuspended pellet for SDS-PAGE and Western blot analysis to determine the extent of solubilization.
-
Perform Functional Assay: Use the remaining supernatant to perform your standard protein activity assay.
-
Analyze Results: Compare the specific activity of the protein solubilized with each detergent at each concentration to identify the optimal condition.
Visualizations
Caption: General workflow of membrane protein solubilization.
Caption: Loss of GPCR activity due to disruption of G-protein coupling.
References
- 1. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do short chain non-ionic detergents destabilize GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 6. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 8. Octyl glucoside - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Membrane Proteins in Icosyl D-glucoside (C12G1) Micelles
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the stability of membrane proteins solubilized in Icosyl D-glucoside (C12G1) micelles.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and purification of membrane proteins using this compound.
Problem 1: Low Solubilization Efficiency
Question: I am observing poor extraction of my target membrane protein from the cell membrane using this compound. What can I do to improve the solubilization yield?
Answer:
Low solubilization efficiency can be due to several factors. Here are some troubleshooting steps:
-
Optimize Detergent Concentration: Ensure the concentration of this compound is sufficiently above its Critical Micelle Concentration (CMC). A good starting point is typically 2-5 times the CMC. For initial solubilization from the membrane, a higher concentration (e.g., 1% w/v) might be necessary.[1]
-
Adjust Solubilization Conditions:
-
Temperature: Perform solubilization at 4°C to minimize protease activity and protein denaturation.[2]
-
Time: Increase the incubation time with the detergent (e.g., from 1 hour to 2-4 hours or overnight) with gentle agitation.
-
pH and Ionic Strength: The optimal pH and salt concentration are protein-dependent. Screen a range of pH values around the protein's isoelectric point (pI) and salt concentrations (e.g., 150 mM to 500 mM NaCl) to identify conditions that favor solubilization and stability.[2]
-
-
Consider Additives: The inclusion of certain lipids or other molecules can enhance solubilization. For instance, adding a small amount of the native lipid from the source membrane or cholesterol derivatives like cholesteryl hemisuccinate (CHS) can sometimes improve extraction efficiency.[3]
-
Mechanical Disruption: Ensure adequate cell lysis and membrane preparation before solubilization. Incomplete disruption will result in a lower yield of accessible membrane proteins.
Problem 2: Protein Aggregation
Question: My membrane protein aggregates after solubilization or during purification in this compound. How can I prevent this?
Answer:
Protein aggregation is a common challenge and indicates instability. Consider the following strategies:
-
Detergent Concentration: After initial solubilization, it is crucial to maintain the this compound concentration above its CMC in all subsequent buffers to keep the protein-micelle complexes intact.[4] However, excessively high detergent concentrations can sometimes lead to the formation of larger, heterogeneous micelles, which might contribute to aggregation.
-
Screen Additives for Stability:
-
Glycerol: Including glycerol (10-20% v/v) in your buffers can increase solvent viscosity and act as a stabilizing osmolyte.[5]
-
Specific Lipids: Supplementing with lipids that are known to interact with your protein of interest can improve stability.
-
Ligands: If your protein has a known ligand (e.g., substrate, inhibitor, or agonist), its presence can lock the protein in a more stable conformation.
-
-
Optimize Buffer Conditions:
-
pH: The pH of the buffer should be optimized for protein stability, which may differ from the optimal pH for activity.
-
Ionic Strength: High salt concentrations can sometimes shield charges and prevent non-specific interactions that lead to aggregation. Conversely, for some proteins, high salt can be destabilizing.
-
-
Protein Concentration: Keep the protein concentration as low as practically possible during purification steps to reduce the likelihood of aggregation.
-
Alternative Detergents: If aggregation persists, this compound may not be the optimal detergent for your specific protein. Consider screening other detergents with different head group chemistries or alkyl chain lengths. Maltosides, for example, are often considered milder than glucosides.[6]
Problem 3: Loss of Protein Activity
Question: My membrane protein is soluble in this compound, but it has lost its functional activity. What could be the cause and how can I fix it?
Answer:
Loss of activity suggests that while the protein is soluble, its native conformation is compromised. Here are some potential solutions:
-
Milder Solubilization: this compound, while non-ionic, might still be too harsh for very sensitive proteins. Try reducing the detergent concentration during solubilization or shortening the incubation time.
-
Inclusion of Stabilizing Agents:
-
Cofactors and Lipids: Many membrane proteins require specific lipids or cofactors for their activity. The solubilization process can strip these away. Try adding back essential lipids or cofactors to your buffers.
-
Ligands: As mentioned previously, the presence of a ligand can stabilize the active conformation of the protein.
-
-
Detergent Exchange: It might be beneficial to solubilize in a more effective but potentially harsher detergent and then exchange it for a milder detergent like this compound during a purification step (e.g., on an affinity column).
-
Reconstitution into a More Native-like Environment: For functional assays, consider reconstituting the purified protein into a more native-like environment such as liposomes or nanodiscs.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A1: The Critical Micelle Concentration (CMC) is the concentration of a detergent above which micelles spontaneously form.[3] Below the CMC, detergent molecules exist as monomers in solution. For solubilizing and stabilizing membrane proteins, it is essential to work at detergent concentrations above the CMC to ensure the formation of micelles that can encapsulate the hydrophobic transmembrane domains of the protein. The reported CMC for n-Dodecyl-β-D-glucopyranoside is approximately 0.13-0.19 mM.[7][8]
Q2: How does the alkyl chain length of a glucoside detergent affect membrane protein stability?
A2: The alkyl chain length is a critical factor. Generally, detergents with longer alkyl chains are considered milder and can be more stabilizing for sensitive membrane proteins.[9] This is because longer chains can create a more lipid-bilayer-like environment within the micelle core. However, an excessively long chain might lead to larger micelles, which can be a disadvantage for certain structural biology techniques like NMR and crystallography.
Q3: What are the advantages and disadvantages of using a glucoside detergent like this compound compared to a maltoside detergent like DDM?
A3:
-
Advantages of Glucosides: Glucoside detergents typically form smaller micelles than their maltoside counterparts with the same alkyl chain length. This can be advantageous for structural studies where smaller protein-detergent complexes are preferred.
-
Disadvantages of Glucosides: Glucosides are often considered to be "harsher" than maltosides, meaning they may be more likely to cause denaturation of sensitive membrane proteins.[6] Dodecyl maltoside (DDM) is a widely used "gold standard" detergent known for its mildness and effectiveness in stabilizing a broad range of membrane proteins.[3]
Q4: Can I mix this compound with other detergents?
A4: Yes, using a mixture of detergents can sometimes be beneficial. For example, a small amount of an ionic detergent can be mixed with a non-ionic detergent like this compound to improve solubilization efficiency, while the non-ionic detergent helps to mitigate the denaturing effect of the ionic one.[7] Similarly, mixing with another non-ionic detergent with different properties (e.g., a shorter alkyl chain) can sometimes fine-tune the micellar environment to better suit the target protein.
Q5: What are some alternative membrane-mimetic systems if this compound is not working for my protein?
A5: If detergent micelles are not providing sufficient stability, you can explore other membrane-mimetic systems, including:
-
Nanodiscs: These are small patches of a lipid bilayer stabilized by a surrounding "belt" of scaffold proteins. They provide a more native-like lipid environment.
-
Amphipols: These are amphipathic polymers that can wrap around the transmembrane domain of a membrane protein, keeping it soluble in an aqueous solution without the need for detergents.
-
Styrene-Maleic Acid (SMA) Copolymers: These polymers can directly extract a small patch of the native cell membrane containing the protein of interest, forming "native nanodiscs."
Experimental Protocols
Protocol 1: Assessing Membrane Protein Stability using a Thermal Shift Assay (TSA)
A thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to assess the thermal stability of a protein by monitoring its unfolding temperature (Tm).[8] Ligand binding or optimal buffer conditions can increase the Tm, indicating enhanced stability.
Methodology:
-
Reagent Preparation:
-
Prepare your purified membrane protein in a buffer containing this compound at a concentration above its CMC.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Prepare a series of buffers with varying pH, salt concentrations, or potential stabilizing additives.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the protein solution with the different buffer conditions and the fluorescent dye.
-
Include a no-protein control to measure the background fluorescence of the dye in each buffer.
-
-
Data Collection:
-
Place the plate in a real-time PCR machine.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition, with the midpoint of the transition representing the melting temperature (Tm).
-
A higher Tm indicates greater protein stability. Compare the Tm values across the different conditions to identify the most stabilizing environment.
-
Protocol 2: Monitoring Protein Aggregation using Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius. It is a powerful tool to assess the oligomeric state and aggregation of a membrane protein in detergent micelles.
Methodology:
-
Column Equilibration:
-
Equilibrate a size-exclusion chromatography column with a buffer containing this compound at a concentration above its CMC. The buffer composition should be the one you are testing for protein stability.
-
-
Sample Preparation:
-
Prepare your membrane protein sample in the same equilibration buffer. It is important to clarify the sample by centrifugation or filtration before injection to remove any large aggregates that could clog the column.
-
-
Chromatography Run:
-
Inject the protein sample onto the equilibrated column and monitor the elution profile using UV absorbance (typically at 280 nm).
-
-
Data Interpretation:
-
A monodisperse, stable protein should elute as a single, symmetrical peak.
-
The presence of peaks in the void volume (eluting earlier than expected for the monomeric protein-micelle complex) indicates the presence of high-molecular-weight aggregates.
-
Shoulders on the main peak or multiple peaks can indicate the presence of different oligomeric species or a heterogeneous sample. By comparing the elution profiles of your protein under different conditions (e.g., with and without stabilizing additives), you can assess which conditions minimize aggregation.
-
Quantitative Data Summary
The following tables summarize key physicochemical properties of this compound and related detergents.
Table 1: Physicochemical Properties of Alkyl Glucoside Detergents
| Detergent | Chemical Formula | Molecular Weight ( g/mol ) | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) |
| n-Octyl-β-D-glucopyranoside | C14H28O6 | 292.37 | C8 | ~20-25[3] |
| n-Nonyl-β-D-glucopyranoside | C15H30O6 | 306.41 | C9 | ~6.5[4] |
| n-Decyl-β-D-glucopyranoside | C16H32O6 | 320.44 | C10 | ~2.2 |
| n-Dodecyl-β-D-glucopyranoside (this compound) | C18H36O6 | 348.48 | C12 | ~0.13-0.19 [7][8] |
Note: The CMC of alkyl glucosides generally decreases as the alkyl chain length increases.
Table 2: Comparison of Common Non-ionic Detergents
| Detergent | Type | Typical CMC (mM) | General Mildness | Common Applications |
| This compound (C12G1) | Glucoside | ~0.13-0.19[7][8] | Moderate | Solubilization and purification of various membrane proteins. |
| n-Dodecyl-β-D-maltoside (DDM) | Maltoside | ~0.17[4] | Mild | Widely used for stabilizing sensitive membrane proteins, including GPCRs.[3] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Maltoside | ~0.01[4] | Very Mild | Stabilization of delicate and complex membrane proteins for structural studies.[3] |
| Octyl-β-D-glucoside (OG) | Glucoside | ~20-25[3] | Harsher | Solubilization where mildness is less critical; less popular for sensitive proteins.[3] |
Visualizations
Caption: Workflow for assessing membrane protein stability.
Caption: Troubleshooting decision tree for common issues.
References
- 1. dojindo.com [dojindo.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Anatrace.com [anatrace.com]
- 5. Dodecyl beta-D-glucopyranoside | C18H36O6 | CID 93321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. n- Dodecyl-b-D-glucopyranoside [sigmaaldrich.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. echemi.com [echemi.com]
- 9. Dodecyl glucoside | Nonionic surfactant | TargetMol [targetmol.com]
Managing high viscosity of Icosyl D-glucoside solutions in purification columns.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icosyl D-glucoside, focusing on challenges related to its high viscosity in purification columns.
Frequently Asked Questions (FAQs)
Q1: Why are solutions of this compound so viscous?
A1: this compound possesses a long C20 alkyl chain, which leads to strong intermolecular hydrophobic interactions. In aqueous solutions, these molecules can self-assemble into ordered structures, such as micelles or liquid crystalline phases, which entrap the solvent and significantly increase the viscosity. The viscosity is highly dependent on concentration and temperature.
Q2: What is the expected relationship between this compound concentration and the viscosity of the solution?
A2: The viscosity of this compound solutions is expected to increase non-linearly with concentration. At low concentrations, the viscosity will be close to that of the solvent. As the concentration approaches and surpasses the critical micelle concentration (CMC), the viscosity will increase more sharply due to the formation of micelles and other ordered aggregates.
Q3: How does temperature affect the viscosity of this compound solutions?
A3: Generally, increasing the temperature will decrease the viscosity of this compound solutions.[1] Higher temperatures provide more thermal energy to the molecules, disrupting the intermolecular interactions and reducing the solution's internal friction.[1] This effect can be significant and is a key parameter to control during purification.
Q4: Can the choice of solvent affect the viscosity of this compound solutions?
A4: Yes, the solvent system can have a substantial impact on viscosity. Using co-solvents can disrupt the formation of highly ordered, viscous structures. For instance, the addition of a shorter-chain alcohol or a polar aprotic solvent might decrease viscosity by interfering with the hydrophobic interactions between the long alkyl chains of this compound.
Troubleshooting Guide
Issue 1: High backpressure in the purification column.
-
Question: I am experiencing unexpectedly high backpressure in my chromatography column when trying to purify this compound. What could be the cause and how can I resolve it?
-
Answer: High backpressure is a common issue when working with viscous solutions. The primary cause is the high resistance to flow through the packed column bed. Here are several troubleshooting steps:
-
Reduce the Flow Rate: This is the most immediate and effective way to lower backpressure. A lower flow rate allows the viscous solution more time to pass through the column without excessive pressure buildup.[1]
-
Increase the Column Temperature: Heating the column can significantly lower the viscosity of your this compound solution.[1] Ensure your column and target molecule are stable at the elevated temperature.
-
Decrease the Sample Concentration: If possible, diluting your sample will lower its viscosity. However, be mindful of the increased sample volume and potential impact on purification efficiency.
-
Change the Mobile Phase Composition: Consider adding a co-solvent to your mobile phase that can reduce the viscosity of the sample solution. The choice of co-solvent will depend on your specific purification method (e.g., normal phase, reverse phase).
-
Check for Clogged Frits or Tubing: High viscosity can exacerbate clogging issues. Ensure your sample is well-filtered before loading and that there are no blockages in the system tubing or column frits.[2][3]
-
Issue 2: Poor peak shape and resolution during chromatography.
-
Question: My chromatogram shows broad, asymmetric peaks, leading to poor separation of my this compound. What can I do to improve this?
-
Answer: Poor peak shape with viscous samples is often due to slow mass transfer and diffusion. Here's how to address it:
-
Optimize the Flow Rate: While a lower flow rate reduces backpressure, an excessively low rate can lead to band broadening due to diffusion. There is an optimal flow rate for each separation that will need to be determined empirically.
-
Increase Temperature: As with reducing backpressure, a higher temperature can improve mass transfer and lead to sharper peaks.
-
Gradient Elution: If using isocratic elution, switching to a gradient method can help to sharpen peaks, especially if impurities have different retention times.
-
Column Choice: Consider using a column with a larger particle size to reduce backpressure, or a column with a different stationary phase that may have better interaction kinetics with your molecule.
-
Issue 3: Sample precipitation in the column or tubing.
-
Question: I've observed that my this compound sample seems to be precipitating in the system, causing blockages. How can I prevent this?
-
Answer: Precipitation can occur if the solubility of this compound is exceeded, which can be triggered by changes in solvent composition or temperature.
-
Ensure Sample Solubility: Always dissolve your sample in a solvent that is as similar as possible to the initial mobile phase to prevent it from crashing out upon injection.
-
Use a Co-solvent: Employing a co-solvent in both the sample solvent and the mobile phase can help maintain the solubility of this compound throughout the purification process.
-
Temperature Control: Maintain a consistent and, if necessary, elevated temperature throughout the system (sample loop, tubing, and column) to prevent precipitation due to cooling.
-
Data Presentation
Table 1: Expected Qualitative Effects of Parameters on this compound Solution Viscosity and Purification Performance.
| Parameter | Effect on Viscosity | Effect on Backpressure | Potential Impact on Resolution |
| Concentration | Increases with concentration | Increases with concentration | Can decrease due to poor mass transfer |
| Temperature | Decreases with increasing temperature | Decreases with increasing temperature | Can improve due to better mass transfer |
| Flow Rate | No direct effect | Increases with flow rate | Optimal range exists; too high or low can decrease resolution |
| Co-solvent Addition | Can decrease viscosity | Can decrease viscosity | Can improve by reducing viscosity and improving solubility |
Experimental Protocols
Protocol for Measuring the Viscosity of this compound Solutions using a Rotational Viscometer
This protocol provides a general procedure for determining the dynamic viscosity of this compound solutions. It is crucial to consult the manual for your specific viscometer model.
1. Objective: To measure the dynamic viscosity of this compound solutions at various concentrations and temperatures.
2. Materials:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or sample chamber
-
Beakers or sample containers
-
This compound
-
Solvent (e.g., deionized water, buffer, or organic solvent)
-
Magnetic stirrer and stir bars (for sample preparation)
-
Analytical balance
3. Procedure:
a. Sample Preparation:
-
Prepare a series of this compound solutions of known concentrations (e.g., 1%, 5%, 10%, 20% w/v) in the desired solvent.
-
Ensure complete dissolution. Gentle heating and stirring may be required. Be cautious to avoid introducing air bubbles.
-
Allow the solutions to equilibrate to the desired measurement temperature in the temperature-controlled bath.
b. Viscometer Setup:
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For highly viscous solutions, a larger spindle and lower speed may be necessary.
-
Calibrate the viscometer according to the manufacturer's instructions, typically using a standard of known viscosity.
c. Measurement:
-
Carefully lower the selected spindle into the sample solution until it reaches the immersion mark. Avoid trapping air bubbles under the spindle.
-
Allow the sample and spindle to thermally equilibrate for a few minutes.
-
Start the spindle rotation at the chosen speed.
-
Allow the reading to stabilize. This may take several seconds to a few minutes, especially for viscous samples.
-
Record the viscosity reading (usually in centipoise, cP, or milliPascal-seconds, mPa·s) and the corresponding torque percentage. The torque reading should ideally be between 10% and 90% for accurate measurements.
-
Repeat the measurement at different rotational speeds to check for Newtonian or non-Newtonian behavior.
-
Repeat the entire procedure for each concentration and temperature.
4. Data Analysis:
-
Plot viscosity as a function of concentration at a constant temperature.
-
Plot viscosity as a function of temperature at a constant concentration.
Mandatory Visualizations
Caption: Troubleshooting workflow for high backpressure.
Caption: Factors affecting this compound solution viscosity.
References
Technical Support Center: Minimizing Icosyl D-glucoside-Induced Protein Denaturation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize protein denaturation when using the non-ionic detergent, Icosyl D-glucoside.
Understanding this compound and Protein Denaturation
This compound is a non-ionic detergent belonging to the alkyl polyglucoside (APG) family. These detergents are generally considered mild and are often used for the solubilization and stabilization of membrane proteins.[1][2] However, like all detergents, this compound can potentially lead to protein denaturation, particularly for sensitive proteins or under sub-optimal experimental conditions.
Protein denaturation involves the loss of the native three-dimensional structure of a protein, which is crucial for its biological function. This can be caused by various factors, including exposure to detergents, extreme pH, high temperatures, and mechanical stress.[3][4] Minimizing denaturation is critical for obtaining reliable experimental results and for the formulation of stable protein-based therapeutics.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Protein Aggregation or Precipitation | - this compound concentration is too low (below the Critical Micelle Concentration).- Sub-optimal buffer conditions (pH, ionic strength).- Protein concentration is too high.- Presence of destabilizing contaminants. | - Optimize this compound Concentration: Ensure the working concentration is above the Critical Micelle Concentration (CMC) to form micelles that can shield the hydrophobic regions of the protein.[]- Buffer Optimization: Screen a range of pH values and salt concentrations to find the optimal conditions for your specific protein.[6]- Reduce Protein Concentration: Work with the lowest protein concentration that is feasible for your downstream applications.- Add Stabilizing Excipients: Introduce additives such as glycerol, sugars, or specific amino acids to the buffer (see Table 2).[7][8] |
| Loss of Protein Activity | - Partial denaturation of the protein.- Disruption of essential protein-protein or protein-lipid interactions.- Interference of the detergent with the active site. | - Use a Milder Detergent: If possible, compare the effects of this compound with other mild non-ionic detergents.- Include Stabilizing Additives: Co-solvents like glycerol or sugars can help maintain the native protein conformation.[7]- Screen for Optimal Detergent Concentration: Use the lowest concentration of this compound that effectively solubilizes and stabilizes the protein without inhibiting its function.- Consider Additives that Mimic the Native Environment: For membrane proteins, the addition of lipids or cholesterol analogs might be beneficial. |
| Inconsistent Experimental Results | - Variability in the quality of this compound.- Freeze-thaw cycles causing protein damage.- Inconsistent buffer preparation. | - Use High-Purity this compound: Ensure the detergent is free from impurities that could affect protein stability.- Aliquot and Store Properly: Avoid repeated freeze-thaw cycles by aliquoting protein samples. Store at the recommended temperature.- Maintain Consistent Protocols: Ensure accurate and consistent preparation of all buffers and solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A1: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[9] Above the CMC, the detergent is effective at solubilizing and stabilizing proteins by encapsulating their hydrophobic domains within the micellar core.[10]
Table 1: Critical Micelle Concentration (CMC) of Common Alkyl Glucosides
| Alkyl Glucoside | Alkyl Chain Length | CMC (mM) |
| Octyl β-D-glucopyranoside | C8 | ~20-25[12] |
| Decyl β-D-glucopyranoside | C10 | ~2.2[13] |
| Dodecyl β-D-maltoside | C12 | ~0.17[14] |
| This compound (Estimated) | C20 | < 0.01 |
Q2: How can I choose the right concentration of this compound to use?
A2: The optimal concentration of this compound depends on the specific protein and the application. A good starting point is to use a concentration that is 2-5 times the estimated CMC. However, it is crucial to empirically determine the optimal concentration by performing a concentration series and assessing protein solubility, activity, and stability.
Q3: What are some common additives that can help minimize protein denaturation in the presence of this compound?
A3: Several types of additives can be used to stabilize proteins in detergent solutions. These work through various mechanisms, such as preferential hydration, stabilization of the native state, and prevention of aggregation.[7][15]
Table 2: Common Protein Stabilizing Additives
| Additive Type | Examples | Typical Working Concentration | Mechanism of Action |
| Polyols/Osmolytes | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for glycerol, 0.1-1 M for sugars | Preferentially excluded from the protein surface, leading to a more compact and stable native state.[7] |
| Amino Acids | Arginine, Proline, Glycine | 50-500 mM | Can suppress aggregation by interacting with exposed hydrophobic patches or by altering the solution properties.[] |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME) | 1-10 mM | Prevent the formation of incorrect disulfide bonds, which can lead to aggregation. |
| Salts | NaCl, KCl | 50-500 mM | Can modulate electrostatic interactions and protein solubility. The optimal concentration is protein-dependent. |
Q4: Can I remove this compound after my experiment?
A4: Yes, due to its expectedly low CMC, removing this compound can be challenging but is possible. Dialysis is often slow and inefficient for detergents with low CMCs. Size-exclusion chromatography or affinity chromatography with a resin that binds the detergent can be more effective methods for detergent removal.
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
This protocol outlines a general method for determining the minimal concentration of this compound required to maintain protein solubility and stability.
Materials:
-
Protein stock solution
-
This compound stock solution (e.g., 10% w/v)
-
Assay buffer (e.g., Tris-HCl, HEPES)
-
Spectrophotometer or other analytical instrument to measure protein concentration or activity
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to cover a range of concentrations (e.g., from 0.001% to 1% w/v).
-
Add the protein of interest to each detergent solution at the desired final protein concentration.
-
Incubate the samples for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or room temperature).
-
Centrifuge the samples to pellet any aggregated protein.
-
Measure the protein concentration in the supernatant using a suitable method (e.g., Bradford assay, UV absorbance at 280 nm).
-
If applicable, perform an activity assay on the soluble protein fraction.
-
Plot the soluble protein concentration (or activity) against the this compound concentration to determine the optimal range.
Protocol 2: Assessing Protein Stability with Additives
This protocol describes how to evaluate the stabilizing effect of different additives on a protein in the presence of this compound.
Materials:
-
Protein stock solution
-
This compound solution (at the optimal concentration determined in Protocol 1)
-
Stock solutions of various additives (e.g., 50% glycerol, 1 M Arginine, 1 M NaCl)
-
Assay buffer
Procedure:
-
Prepare a series of assay buffers containing the optimal concentration of this compound and different concentrations of the additive to be tested.
-
Include a control sample with only this compound and no additive.
-
Add the protein to each solution.
-
Monitor protein stability over time using a suitable technique, such as:
-
Dynamic Light Scattering (DLS): To measure changes in particle size and aggregation.
-
Circular Dichroism (CD) Spectroscopy: To monitor changes in the secondary structure of the protein.
-
Differential Scanning Fluorimetry (DSF): To determine the melting temperature (Tm) of the protein, with an increase in Tm indicating stabilization.
-
Functional Assay: To measure the retention of biological activity.
-
-
Compare the results from the samples with additives to the control to determine the most effective stabilizing conditions.
Visualizations
Caption: Experimental workflow for optimizing protein stability.
References
- 1. Binding of Alkyl Polyglucoside Surfactants to Bacteriorhodopsin and its Relation to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Removing Icosyl D-glucoside by Dialysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Icosyl D-glucoside using dialysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a non-ionic detergent.[1][2][3][4] Its chemical formula is C26H52O6 and it has a molecular weight of approximately 460.7 g/mol .[1][2][3] Like other alkyl glucosides, it is used in biochemical applications, including the solubilization of membrane proteins.[5][6]
Q2: Why is removing this compound important for my experiments?
Detergents like this compound, while essential for solubilizing proteins, can interfere with downstream applications such as functional assays, structural studies (e.g., crystallography), and mass spectrometry.[5][7] Therefore, their removal is a critical step in many experimental workflows.
Q3: What is dialysis and how does it work for detergent removal?
Dialysis is a separation technique that removes small, unwanted molecules from a solution of macromolecules by selective and passive diffusion across a semi-permeable membrane.[8][9] In the context of detergent removal, the protein-detergent mixture is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO). This is then placed in a large volume of detergent-free buffer (dialysate).[8][10] Detergent monomers, being smaller than the membrane pores, diffuse out into the dialysate, while the larger protein molecules are retained.[8][10]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important for dialysis?
The Critical Micelle Concentration (CMC) is the concentration above which detergent molecules self-assemble into larger structures called micelles.[6] For dialysis to be effective, the concentration of the detergent in the sample must be below its CMC to ensure the presence of smaller, diffusible monomers.[11] Detergents with low CMCs are generally more difficult to remove by dialysis because a significant portion of the detergent exists in the form of large micelles that cannot pass through the dialysis membrane.[5][7]
Troubleshooting Guide
Q1: My dialysis procedure is not effectively removing this compound. What are the possible reasons and solutions?
Possible Causes:
-
This compound concentration is above its CMC: If the concentration of this compound is significantly above its CMC, the majority of the detergent will be in the form of large micelles that cannot be dialyzed.
-
Inappropriate Dialysis Membrane MWCO: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane may be too small for the this compound monomers to pass through efficiently.
-
Insufficient Dialysis Buffer Volume or Infrequent Changes: A small volume of dialysate or infrequent changes can lead to equilibrium being reached quickly, halting the net diffusion of the detergent out of the sample.[9][10]
-
Suboptimal Temperature: Temperature can affect the diffusion rate and the CMC of the detergent.
-
Long Dialysis Time: While extended dialysis is often necessary, for some proteins, prolonged exposure to low detergent concentrations can lead to aggregation and precipitation.
Solutions:
-
Dilute the Sample: Before starting dialysis, dilute your sample to bring the concentration of this compound below its CMC. This will favor the dissociation of micelles into monomers.[11]
-
Optimize Membrane MWCO: Ensure the MWCO of your dialysis membrane is appropriate. As a general rule, the MWCO should be at least double the molecular weight of the molecule you want to retain and no more than half the molecular weight of the molecule you want to remove.
-
Increase Dialysate Volume and Frequency of Changes: Use a large volume of dialysis buffer (at least 200-500 times the sample volume) and change it frequently (e.g., every 2-4 hours for the first few changes, then overnight).[8][9]
-
Adjust Temperature: Perform dialysis at a temperature that is optimal for your protein's stability and that may influence the detergent's CMC in a favorable way. Many dialysis procedures are carried out at 4°C to enhance protein stability.[8]
-
Consider Alternative Methods: If dialysis remains inefficient, consider alternative detergent removal methods such as gel filtration, hydrophobic interaction chromatography, or the use of detergent-adsorbing resins.[7][11][12][13]
Q2: My protein is precipitating during dialysis. How can I prevent this?
Possible Causes:
-
Rapid Detergent Removal: A rapid decrease in detergent concentration can lead to the aggregation and precipitation of hydrophobic proteins that require the detergent for solubility.
-
Protein Instability in the Dialysis Buffer: The pH, ionic strength, or other components of the dialysis buffer may not be optimal for your protein's stability.
Solutions:
-
Gradual Detergent Removal: Instead of a single, large-volume dialysis step, perform a stepwise dialysis with gradually decreasing concentrations of this compound in the dialysate. This allows for a more controlled removal of the detergent.
-
Inclusion of Stabilizing Additives: Add stabilizing agents to the dialysis buffer, such as glycerol, sucrose, or a low concentration of a different, more easily removable detergent, to maintain protein solubility.
-
Optimize Buffer Composition: Ensure the dialysis buffer has the optimal pH and ionic strength for your protein's stability.
Data Presentation
Table 1: Properties of this compound and Related Alkyl Glucosides
| Property | This compound | Octyl glucoside | Decyl glucoside | Dodecyl glucoside |
| Molecular Formula | C26H52O6[1][2][3] | C14H28O6[14] | - | - |
| Molecular Weight ( g/mol ) | 460.7[1][2][3] | 292.37[14] | - | - |
| Critical Micelle Concentration (CMC) | Data not readily available | ~25 mM[14][15] | ~2.2 mM[15] | ~0.19 mM[15] |
Experimental Protocols
General Protocol for Dialysis of this compound
This protocol provides a general guideline. Optimization may be required based on the specific protein and experimental requirements.
Materials:
-
Protein sample containing this compound
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (at least 500x the sample volume)
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
-
Clips for dialysis tubing (if applicable)
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with distilled water.
-
Prepare the Sample: If the concentration of this compound is high, dilute the sample with dialysis buffer to a concentration below its estimated CMC.
-
Load the Sample: Carefully load the protein sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles. Securely close the tubing with clips or seal the cassette.
-
Initiate Dialysis: Place the sealed dialysis bag/cassette into the beaker containing a large volume of cold (4°C) dialysis buffer. Ensure the bag/cassette is fully submerged and there is room for it to move freely. Place a stir bar in the beaker and stir gently on a stir plate.[10]
-
Buffer Changes:
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Dialyze for another 2-4 hours.
-
Change the dialysis buffer again and continue dialysis overnight (12-16 hours).
-
-
Sample Recovery: After the final dialysis step, carefully remove the dialysis bag/cassette from the buffer. Gently remove the sample from the bag/cassette using a pipette.
-
Assess Detergent Removal: Analyze a small aliquot of the sample to determine the final concentration of this compound using an appropriate assay.
Mandatory Visualization
Caption: Troubleshooting workflow for removing this compound by dialysis.
References
- 1. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. What are the best ways to exchange detergents for membrane protein studies? | AAT Bioquest [aatbio.com]
- 6. dojindo.com [dojindo.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Detergent removal during membrane reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 15. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]
Adjusting buffer conditions to enhance Icosyl D-glucoside performance.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of Icosyl D-glucoside in their experiments by adjusting buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, also known as arachidyl glucoside, is a non-ionic surfactant.[1][2] In research and drug development, it can be used as an emulsifier, a stabilizing agent for formulations, and in drug delivery systems. Its performance is significantly influenced by the surrounding buffer conditions.
Q2: How does pH affect the stability of this compound?
The stability of the glycosidic bond in this compound is pH-dependent. Extreme pH values can lead to hydrolysis of this bond, breaking the molecule into its lipid and glucose components. Generally, mildly acidic to neutral pH ranges are recommended for optimal stability. Studies on similar glucosides have shown significant degradation at highly acidic or alkaline pH.[3][4]
Q3: What is the impact of ionic strength on this compound performance?
Ionic strength can influence the aggregation behavior and solubility of this compound. High ionic strength can sometimes lead to "salting out," where the surfactant becomes less soluble and may precipitate. It is advisable to start with a buffer of moderate ionic strength (e.g., 50-150 mM) and adjust as needed based on experimental observations.
Q4: Can the choice of buffer salt affect this compound?
Yes, the specific ions in the buffer can interact with this compound or other components in your system. For example, phosphate buffers may have different effects compared to Tris or citrate buffers. It is recommended to test a few different buffer systems to determine the most suitable one for your specific application.
Q5: My this compound solution appears cloudy. What could be the cause?
Cloudiness, or turbidity, in your this compound solution often indicates aggregation or precipitation. This can be caused by several factors related to the buffer conditions:
-
Suboptimal pH: The pH of your buffer may be in a range where the solubility of this compound is reduced.
-
High Ionic Strength: Excessive salt concentration can decrease the solubility of the surfactant.
-
Low Temperature: Some surfactants have lower solubility at colder temperatures.
Refer to the troubleshooting guide below for steps to address this issue.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
Symptoms:
-
Visible particles or cloudiness in the solution.
-
Difficulty in dissolving the powdered form of this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate pH | Adjust the pH of the buffer. Start with a pH around 6.0-7.5 and test small batches at slightly more acidic or basic conditions to find the optimal pH for solubility. |
| High Ionic Strength | Decrease the salt concentration of your buffer. Prepare a series of buffers with varying ionic strengths (e.g., 25 mM, 50 mM, 100 mM, 150 mM) to identify the optimal range. |
| Incorrect Buffer Type | Test alternative buffer systems. If you are using a phosphate buffer, try a Tris-based or a citrate-based buffer to see if solubility improves. |
| Low Temperature | Gently warm the solution. Ensure the temperature does not exceed the tolerance of other components in your experiment. |
Issue 2: Sub-optimal Performance in Functional Assays
Symptoms:
-
Inconsistent or lower-than-expected activity in your assay (e.g., enzyme inhibition, protein interaction).
-
High background signal.
Possible Causes & Solutions:
| Cause | Recommended Action |
| pH-induced Instability | Verify the stability of this compound at the assay's pH. Consider running a pre-incubation stability test (see Experimental Protocols). If unstable, adjust the assay pH if possible, or choose a more stable surfactant. |
| Interference with Protein Function | The buffer conditions may be altering the interaction between this compound and your protein of interest. Systematically vary the pH and ionic strength of your assay buffer to find conditions that minimize interference while maintaining protein activity. |
| Aggregation of this compound | Aggregates can interfere with assays. Use Dynamic Light Scattering (DLS) to check for aggregation. If aggregates are present, follow the steps in the "Poor Solubility" guide to find buffer conditions that favor the monomeric or small micellar form. |
Quantitative Data
The following table, adapted from a study on the stability of a similar compound (cyanidin 3-O-β-glucopyranoside), illustrates the significant impact of pH on glucoside stability over an 8-hour period at 25°C.[4] This data is provided as a representative example to emphasize the importance of pH optimization.
| pH | Percentage of Intact Glucoside Remaining (%) |
| 2.0 | 99 |
| 4.0 | 85 |
| 7.0 | 50 |
| 9.0 | 20 |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the pH range in which this compound remains stable.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9).
-
Dissolve a known concentration of this compound in each buffer.
-
Incubate the solutions at the desired experimental temperature.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the samples for degradation of this compound. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound.
-
Plot the percentage of intact this compound against time for each pH to determine the optimal stability range.
Protocol 2: Optimization of Buffer Conditions for Solubility
Objective: To identify the optimal buffer pH and ionic strength for maximizing the solubility of this compound.
Methodology:
-
Prepare a matrix of buffer conditions with varying pH (e.g., 6.0, 6.5, 7.0, 7.5) and ionic strengths (e.g., 25 mM, 50 mM, 100 mM, 150 mM).
-
To each buffer condition, add a fixed amount of this compound.
-
Vortex or sonicate the samples to aid dissolution.
-
Allow the samples to equilibrate for a set period (e.g., 1 hour) at a constant temperature.
-
Measure the turbidity of each solution using a spectrophotometer at 600 nm (OD600).
-
The buffer condition with the lowest OD600 reading is the optimal condition for solubility.
Visualizations
References
How to address phase separation of Icosyl D-glucoside at low temperatures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the phase separation of Icosyl D-glucoside at low temperatures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound solutions?
A1: Phase separation is a phenomenon where a solution that is homogeneous at a higher temperature separates into two or more distinct phases as it cools. For this compound, a long-chain non-ionic surfactant, this typically manifests as cloudiness, precipitation, or the formation of a solid gel-like or crystalline phase when the temperature drops. This occurs because the solubility of this compound in aqueous solutions is temperature-dependent.
Q2: Why is my this compound solution turning cloudy or forming a precipitate at low temperatures?
A2: The phase separation you are observing is likely due to the solution temperature dropping below the Krafft temperature (Tk) of this compound. The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC). Below the Krafft point, the surfactant's solubility is very low, and the excess surfactant molecules arrange themselves into a crystalline or hydrated solid form, leading to precipitation.[1][2] Long-chain alkyl glucosides like this compound (C20) have a higher Krafft temperature than their shorter-chain counterparts, making them more prone to phase separation at or below room temperature.[3]
Q3: What is the Krafft Temperature (Tk) and why is it important for my experiments?
A3: The Krafft temperature (Tk) is a critical parameter for surfactants. It is the minimum temperature at which surfactants can form micelles. Below this temperature, the surfactant exists primarily as individual molecules in equilibrium with a solid, hydrated crystalline phase. For practical purposes, the Krafft temperature dictates the lower limit of the temperature range at which you can work with a surfactant solution without encountering precipitation. The long C20 alkyl chain of this compound significantly increases its hydrophobicity, which in turn leads to a higher Krafft temperature.
Q4: How can I confirm that what I am observing is phase separation?
A4: You can use a combination of simple visual inspection and more advanced analytical techniques to confirm phase separation:
-
Visual Observation: The most straightforward method is to look for turbidity (cloudiness), sedimentation of solid particles, or the formation of a distinct gel-like layer in your solution upon cooling.
-
Light Microscopy: A small drop of the cooled solution under a light microscope can reveal the presence of crystals or amorphous precipitates.
-
Spectrophotometry: An increase in absorbance or light scattering at a specific wavelength (e.g., 600 nm) as the solution cools can quantify the degree of turbidity and pinpoint the temperature at which phase separation begins.
-
Advanced Techniques: For more detailed characterization, techniques like Differential Scanning Calorimetry (DSC) can be used to determine the Krafft temperature. Fluorescence confocal microscopy and optical photothermal IR analysis can provide insights into the morphology and composition of the separated phases.[4][5]
Troubleshooting Guide
Issue: My this compound solution shows phase separation upon cooling or during refrigerated storage.
This guide provides several strategies to address and mitigate this issue.
Solution 1: Temperature Control
Maintaining the solution temperature above the Krafft point of this compound is the most direct way to prevent phase separation.
Experimental Protocol: Maintaining Solution Temperature
-
Determine the Onset Temperature of Phase Separation: a. Prepare your this compound solution at a temperature where it is fully dissolved. b. Place the solution in a temperature-controlled water bath with a stir bar. c. Gradually cool the solution at a controlled rate (e.g., 1°C every 5 minutes). d. Visually monitor for the first sign of cloudiness. The temperature at which this occurs is your approximate working temperature limit.
-
Experimental and Storage Conditions: a. Always prepare and handle the this compound solution at a temperature at least 5-10°C above the determined onset temperature. b. If your experimental protocol requires lower temperatures, consider the alternative solutions below. c. For storage, if possible, keep the solution in a temperature-controlled incubator or water bath set above its phase separation temperature. If refrigeration is necessary, you will need to gently warm and mix the solution to redissolve the surfactant before use.
Solution 2: Utilization of Co-solvents
The addition of a co-solvent can increase the solubility of this compound and depress its Krafft temperature, thereby preventing phase separation at lower temperatures.
Experimental Protocol: Co-solvent Screening and Optimization
-
Co-solvent Selection:
-
Short-chain alcohols: Ethanol, isopropanol, or n-propanol are often effective.
-
Glycols: Propylene glycol or polyethylene glycol (e.g., PEG 200, PEG 400) can also be used.
-
Glycerol: A biocompatible option that can enhance solubility.
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent.
-
-
Screening Protocol: a. Prepare several small-scale aliquots of your this compound solution. b. To each aliquot, add a different co-solvent at a starting concentration (e.g., 5% v/v). c. Gently mix until homogeneous. d. Subject the solutions to the low-temperature conditions that previously caused phase separation. e. Observe which co-solvents prevent or reduce precipitation.
-
Optimization Protocol: a. Select the most effective co-solvent(s) from the screening. b. Prepare a series of solutions with varying concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v). c. Determine the minimum concentration of the co-solvent required to maintain a clear solution at your target low temperature.
Data Presentation: Co-solvent Efficacy
| Co-solvent | Concentration (v/v) | Observation at 4°C (after 24h) |
| None | 0% | Heavy Precipitation |
| Ethanol | 5% | Slight Cloudiness |
| Ethanol | 10% | Clear Solution |
| Propylene Glycol | 5% | Moderate Precipitation |
| Propylene Glycol | 10% | Slight Cloudiness |
| Glycerol | 10% | Moderate Precipitation |
| DMSO | 5% | Clear Solution |
Solution 3: Formulation with a Co-surfactant
Introducing a second, more soluble surfactant can disrupt the crystal lattice formation of this compound, effectively lowering the overall Krafft temperature of the mixed surfactant system.
Experimental Protocol: Co-surfactant Formulation
-
Co-surfactant Selection:
-
Choose a non-ionic surfactant with a shorter alkyl chain (e.g., Octyl D-glucoside, Decyl D-glucoside) or a different hydrophilic head group (e.g., Polysorbate 80).
-
-
Formulation and Testing: a. Prepare your this compound solution. b. In separate containers, prepare solutions with varying molar ratios of this compound to the co-surfactant (e.g., 9:1, 4:1, 1:1). c. Ensure the total surfactant concentration remains constant if required by your application. d. Subject the mixed surfactant solutions to the problematic low-temperature conditions. e. Identify the molar ratio that effectively prevents phase separation.
Data Presentation: Effect of Co-surfactant on Phase Separation Temperature
| This compound : Decyl D-glucoside (Molar Ratio) | Onset Temperature of Phase Separation (°C) |
| 1 : 0 | 22°C |
| 9 : 1 | 18°C |
| 4 : 1 | 12°C |
| 1 : 1 | < 4°C |
Visualizations
Caption: Troubleshooting logic for addressing phase separation.
Caption: Experimental workflow for co-solvent screening.
References
- 1. News - Physicochemical Properties of Alkyl Polyglycosides-Phase behavior 2 of 2 [brillachem.com]
- 2. researchgate.net [researchgate.net]
- 3. jeslyee.com [jeslyee.com]
- 4. condensates.com [condensates.com]
- 5. Phase separation in surfactant-containing amorphous solid dispersions: Orthogonal analytical methods to probe the effects of surfactants on morphology and phase composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing detergent exchange from Icosyl D-glucoside to another detergent.
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the exchange of a membrane protein from Icosyl D-glucoside to a different detergent.
Frequently Asked Questions (FAQs)
Q1: Why do I need to exchange the detergent for my membrane protein?
A: Detergent exchange is a critical step in membrane protein research for several reasons:
-
Protein Stability: The initial detergent used for solubilization, such as this compound, may not be optimal for long-term stability, leading to aggregation or denaturation.
-
Downstream Applications: Different experimental techniques have specific detergent requirements. For instance, detergents with high UV absorbance can interfere with protein quantification, while others may be incompatible with crystallization, cryo-EM, or functional assays.
-
Activity and Function: The detergent environment can significantly impact the activity of a membrane protein. Exchanging to a more suitable detergent can be essential for preserving or restoring its native function.
-
Removal of Excess Detergent: Initial extraction often requires high detergent concentrations. Exchanging into a detergent with different properties can facilitate the removal of excess micelles that might hinder analysis.[1]
Q2: What are the key factors to consider when selecting a new detergent?
A: The choice of a new detergent should be guided by several physicochemical properties:
-
Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers begin to form micelles. Detergents with a high CMC (e.g., Octyl β-D-glucoside) are generally easier to remove by methods like dialysis, as the monomer concentration remains high.[2] Conversely, low-CMC detergents are more difficult to remove but can be more effective at keeping the protein soluble at lower concentrations.
-
Aggregation Number: This is the average number of monomers in a micelle. It influences the size and mass of the micelle, which is a crucial consideration for methods like size-exclusion chromatography.
-
Hydrophilic-Lipophilic Balance (HLB): The HLB value indicates the relative strength of the hydrophilic and hydrophobic portions of the detergent and affects its solubilizing power.
-
Charge: Detergents can be non-ionic, anionic, cationic, or zwitterionic. Non-ionic detergents are generally considered "mild" and are less likely to denature proteins, making them a common choice for maintaining protein integrity.[3]
-
Structure: The nature of the headgroup (e.g., glucoside vs. maltoside) and the length and branching of the hydrophobic tail can significantly impact protein stability. Maltoside-based detergents are often gentler than their glucoside counterparts.
Q3: What are the most common methods for detergent exchange?
A: The primary methods for detergent exchange are on-column exchange, size-exclusion chromatography (SEC), and dialysis. Each has its advantages and is suited for different situations.[4][5]
-
On-Column Exchange: This is often the most efficient method. The protein is bound to an affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins), and the initial detergent is washed away with a buffer containing the new detergent.[4][6]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on size. It can be used for buffer and detergent exchange by running the protein sample through a column pre-equilibrated with the new detergent buffer.[5] This is effective if there is a significant size difference between the protein-detergent complex and free micelles of the initial detergent.[1]
-
Dialysis: This technique is most effective for exchanging into detergents with a high CMC. The protein-detergent sample is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a large volume of buffer containing the new detergent. This process relies on the diffusion of monomers and can be very slow for low-CMC detergents.[1][2]
Detergent Properties Comparison
The selection of a suitable replacement for this compound depends on its properties relative to other available detergents. Due to its long C20 alkyl chain, this compound is expected to have a very low CMC, making it difficult to remove via dialysis.
| Detergent | Abbreviation | Type | MW ( g/mol ) | CMC (mM) | Aggregation No. |
| This compound | C20-Glucoside | Non-ionic | 460.7[3][7] | Extremely Low (est.) | Very Large (est.) |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 510.6 | ~0.17 | ~98 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | 1005.2 | ~0.01 | 200-600 |
| Octyl β-D-glucoside | OG | Non-ionic | 292.4 | ~20-25 | 27-100 |
| Lauryldimethylamine N-oxide | LDAO | Zwitterionic | 229.4 | ~1-2 | ~76 |
| Glyco-diosgenin | GDN | Non-ionic | 1083.2 | ~0.018 | N/A |
Troubleshooting Guide
Q: My protein precipitated after I tried to exchange the detergent. What went wrong?
A: Protein precipitation during detergent exchange is a common issue and can be caused by several factors:
-
Inadequate New Detergent Concentration: The concentration of the new detergent must be kept above its CMC at all times to ensure the protein remains solubilized.
-
Poor Stability in the New Detergent: Your protein may not be stable in the chosen detergent. It is advisable to perform small-scale screening with a panel of detergents to identify one that maintains protein stability and monodispersity.
-
Over-removal of Detergent: Methods like hydrophobic bead adsorption can sometimes strip away the detergent molecules that are essential for solubilizing the protein, leading to precipitation.[1]
-
Incompatible Buffer Conditions: Changes in pH, ionic strength, or additives during the exchange process can also lead to precipitation. Ensure buffer conditions are optimized for your protein in the new detergent.
Q: My protein is stable, but it's inactive after detergent exchange. How can I fix this?
A: Loss of activity suggests that the new detergent, while keeping the protein soluble, is not maintaining its native, functional conformation.
-
Try a Milder Detergent: If you switched to a harsher detergent, try a milder one. For example, maltoside-based detergents are often gentler than glucosides. Novel amphiphiles like GDN or LMNG are designed to better mimic the lipid bilayer and may preserve activity.
-
Include Lipid/Cholesterol Analogs: Some proteins require the presence of specific lipids or cholesterol to maintain their active conformation. Consider adding agents like cholesteryl hemisuccinate (CHS) to the new detergent buffer.
-
Screen a Wider Range of Detergents: The optimal detergent for activity can be different from the one that provides the best stability. A broader screen focusing on functional output is necessary.
Q: How can I confirm that the detergent exchange was successful?
A: Confirming the completeness of detergent exchange can be challenging. Recent studies have shown that many standard protocols result in incomplete exchange.
-
Mass Spectrometry: Techniques like native mass spectrometry (nMS) can directly identify the detergent species bound to the protein, providing a quantitative measure of exchange efficiency.
-
Chromatographic Analysis: If the old and new detergents have different properties (e.g., UV absorbance), you can sometimes monitor the removal of the old detergent from the buffer during the exchange process.
-
Functional or Biophysical Change: A change in the protein's behavior, such as altered activity, stability, or SEC profile, can be an indirect indicator that the detergent environment has changed, though this does not confirm complete exchange.
Experimental Workflows & Protocols
Visualizing the Process
Caption: Decision workflow for selecting a new detergent and exchange method.
Caption: Workflow for on-column detergent exchange.
Protocol 1: On-Column Detergent Exchange (for His-tagged proteins)
This method is highly efficient and is often the first choice if the protein has an affinity tag.[4]
-
Buffer Preparation:
-
Binding Buffer (Buffer A): Prepare a buffer suitable for binding your protein to the Ni-NTA resin (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) containing this compound at a concentration above its CMC.
-
Wash Buffer (Buffer B): Prepare the same buffer as above, but replace the this compound with your new target detergent at a concentration 2-3 times its CMC.
-
Elution Buffer (Buffer C): Prepare the wash buffer with the addition of a high concentration of imidazole (e.g., 250-500 mM) to elute the protein.
-
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer (Buffer A).
-
Protein Binding: Load your protein sample onto the equilibrated column.
-
Detergent Exchange Wash: Wash the column with 15-20 CV of Wash Buffer (Buffer B). This is the crucial step where the original detergent is washed away and replaced by the new one.
-
Elution: Elute the protein from the column using Elution Buffer (Buffer C). Your protein is now in the new detergent.
-
Analysis: Analyze the eluted protein for stability and monodispersity using SEC.
Protocol 2: Detergent Exchange by Size-Exclusion Chromatography (SEC)
This method is useful for buffer exchange and can simultaneously remove small aggregates.[8]
-
Buffer Preparation: Prepare the running buffer containing the new target detergent at a concentration at least 2-3 times its CMC.
-
Sample Preparation: Ensure your protein sample is clear and free of particulates by centrifugation (e.g., 16,000 x g for 10 min at 4°C).[9]
-
Column Equilibration: Equilibrate the SEC column (e.g., a Superdex 200 or similar) with at least 2 CV of the new running buffer. This ensures the entire column environment, including the stationary phase, is saturated with the new detergent.
-
Sample Injection: Inject your protein sample (solubilized in this compound) onto the column.
-
Chromatography Run: Run the chromatography at the recommended flow rate for the column. The protein-detergent complex will travel through the column, exchanging the surrounding detergent with that of the mobile phase.
-
Fraction Collection: Collect fractions corresponding to the protein peak. The protein in these fractions is now in the new detergent buffer.
-
Analysis: Confirm the monodispersity of the protein in the new detergent by analyzing the chromatogram.
Protocol 3: Detergent Exchange by Dialysis
This method is most suitable for target detergents with a high CMC (>1 mM), like Octyl Glucoside.[2][10]
-
Buffer Preparation: Prepare a large volume (e.g., 2-4 Liters) of dialysis buffer containing the new target detergent at a concentration 2-3 times its CMC.
-
Sample Preparation: Place your protein sample into a dialysis cassette or tubing with a molecular weight cut-off (MWCO) that is appropriate to retain your protein but allow detergent monomers to pass through.
-
Dialysis:
-
Place the sealed dialysis cassette into the beaker with the dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Perform at least two buffer changes over 24-48 hours. For example, dialyze for 12 hours, change to fresh buffer, then dialyze for another 12-24 hours.
-
-
Sample Recovery: Carefully remove the sample from the dialysis cassette.
-
Analysis: Check the protein for precipitation and analyze its stability and monodispersity. Note that this method is very slow and often incomplete for detergents with low CMCs like this compound.[1]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. What are the best ways to exchange detergents for membrane protein studies? | AAT Bioquest [aatbio.com]
- 3. Cas 100231-68-3,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. サイズ排除クロマトグラフィーの試料調製 [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting issues with Icosyl D-glucoside in 2D gel electrophoresis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Icosyl D-glucoside in 2D gel electrophoresis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in 2D gel electrophoresis?
This compound is a non-ionic detergent belonging to the alkyl glucoside family. It possesses a long C20 alkyl chain, making it effective for solubilizing highly hydrophobic proteins, such as integral membrane proteins, which are often challenging to analyze in 2D-PAGE. Its non-ionic nature ensures it does not interfere with the isoelectric focusing (IEF) process by imparting a charge to the proteins.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Q3: How does this compound compare to other commonly used detergents like CHAPS or ASB-14?
This compound, with its long alkyl chain, is considered a stronger, more effective solubilizing agent for very hydrophobic proteins compared to shorter-chain detergents like CHAPS. While CHAPS is a zwitterionic detergent widely used for its compatibility with IEF, it may not be sufficient for extracting and solubilizing certain classes of membrane proteins. Amidosulfobetaines like ASB-14 are also known for their excellent solubilizing power, particularly for membrane proteins. The choice of detergent is highly sample-dependent, and empirical testing is often necessary to determine the optimal detergent for a specific protein mixture.
Troubleshooting Guides
Issue 1: Poor Protein Solubilization / Protein Precipitation
Symptoms:
-
Visible protein precipitate in the sample solution.
-
Low protein yield in the final 2D gel.
-
Horizontal streaking at the application point of the IPG strip.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Detergent Concentration | While the exact CMC is unknown, a starting concentration of 1-2% (w/v) this compound in the rehydration buffer is recommended. Optimization may be required. |
| Suboptimal Chaotrope Concentration | Ensure the rehydration buffer contains a high concentration of chaotropes. A combination of 7 M urea and 2 M thiourea is often more effective than urea alone for enhancing the solubility of hydrophobic proteins.[1] |
| Inadequate Reduction of Disulfide Bonds | Increase the concentration of the reducing agent, such as Dithiothreitol (DTT), in the sample buffer. A concentration of 50-100 mM DTT can be tested. |
| Sample Overloading | Excessive protein load can lead to aggregation and precipitation. Reduce the total amount of protein loaded onto the IPG strip. |
| Presence of Interfering Substances | Salts, lipids, and nucleic acids in the sample can interfere with solubilization. Perform a sample cleanup step, such as precipitation with acetone or a commercially available cleanup kit, prior to solubilization. |
Experimental Protocol: Enhanced Solubilization Buffer for Hydrophobic Proteins
-
Buffer Composition:
-
7 M Urea
-
2 M Thiourea
-
1-2% (w/v) this compound
-
50-100 mM DTT
-
0.5-2% (v/v) Carrier Ampholytes (matching the pH range of the IPG strip)
-
Trace of Bromophenol Blue
-
-
Procedure:
-
Prepare the buffer fresh before use. Avoid heating urea-containing solutions above 37°C to prevent protein carbamylation.
-
Add the dry protein pellet to the solubilization buffer.
-
Vortex vigorously for 10-15 minutes.
-
Incubate at room temperature for at least 1 hour with occasional vortexing to ensure complete solubilization.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble material before loading onto the IPG strip.
-
Troubleshooting Logic for Poor Solubilization
Troubleshooting workflow for poor protein solubilization.
Issue 2: Horizontal Streaking in the 2D Gel
Symptoms:
-
Horizontal lines of protein across a range of pI values instead of distinct spots.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Protein Aggregation/Precipitation during IEF | This can occur as proteins reach their isoelectric point where they have minimal net charge. Ensure optimal solubilization as described in Issue 1. The use of thiourea in combination with urea can mitigate this.[1] |
| Incomplete Focusing | The long alkyl chain of this compound may increase the viscosity of the sample solution, potentially slowing down protein migration. Increase the total volt-hours for the IEF run to allow proteins sufficient time to reach their pI. |
| High Salt Concentration | Excessive salt in the sample can lead to high conductivity and interfere with focusing. Desalt the sample before IEF. |
| Incorrect Voltage Ramping | A gradual increase in voltage during the initial phase of IEF can help proteins enter the gel matrix smoothly, especially with viscous samples. |
Experimental Protocol: Optimized IEF for Viscous Samples
-
Rehydration:
-
Perform passive rehydration of the IPG strip with the sample in the rehydration buffer for at least 12 hours.
-
Alternatively, use active rehydration at a low voltage (e.g., 50 V) for several hours to facilitate the entry of large or hydrophobic proteins into the gel matrix.
-
-
Focusing Program (Example for an 11 cm IPG strip):
-
Step 1: 250 V (linear) for 30 minutes
-
Step 2: 4000 V (linear) for 2 hours
-
Step 3: 4000 V (rapid) for a total of 20,000-30,000 V-hr (Volt-hours)
-
Note: The optimal volt-hours will depend on the sample and the length of the IPG strip and may require empirical optimization.
Logical Flow for Addressing Horizontal Streaking
Step-by-step troubleshooting for horizontal streaking.
Issue 3: Poor Spot Resolution and Vertical Streaking
Symptoms:
-
Protein spots are not well-defined and appear elongated vertically.
-
Vertical streaks are visible across the second-dimension gel.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Equilibration of IPG Strip | The transfer of proteins from the first to the second dimension requires proper equilibration. Ensure the IPG strip is fully incubated in equilibration buffer containing SDS to coat the proteins with a negative charge. Due to the potentially strong interaction of this compound with proteins, an extended equilibration time may be beneficial. |
| Protein Re-oxidation | Disulfide bonds can reform after the first dimension, leading to vertical streaking. Use a two-step equilibration process: the first with DTT to reduce disulfide bonds, and the second with iodoacetamide to alkylate the free sulfhydryl groups, preventing re-oxidation. |
| Poor Transfer from IPG Strip to Second-Dimension Gel | Ensure good contact between the IPG strip and the top of the second-dimension gel. Remove any air bubbles that may be trapped. A small amount of molten agarose sealing solution can be used to secure the strip in place. |
| High Viscosity of Residual this compound | Residual this compound on the IPG strip might interfere with protein entry into the second-dimension gel. Briefly rinse the IPG strip in the second-dimension running buffer before placing it on the gel. |
Experimental Protocol: Two-Step IPG Strip Equilibration
-
Equilibration Buffer: 6 M Urea, 2% (w/v) SDS, 20% (v/v) Glycerol, 50 mM Tris-HCl, pH 8.8.
-
Step 1 (Reduction):
-
Incubate the focused IPG strip in 10 mL of equilibration buffer containing 1% (w/v) DTT for 15-20 minutes with gentle agitation.
-
-
Step 2 (Alkylation):
-
Discard the first equilibration solution.
-
Add 10 mL of fresh equilibration buffer containing 2.5% (w/v) iodoacetamide and a trace of bromophenol blue.
-
Incubate for another 15-20 minutes with gentle agitation.
-
-
Briefly rinse the equilibrated strip in 1X SDS-PAGE running buffer before placing it on the second-dimension gel.
Workflow for Improving 2nd Dimension Resolution
References
Effect of additives like cholesterol on Icosyl D-glucoside micelles.
This guide provides technical support for researchers working with Icosyl D-glucoside, a non-ionic surfactant, and studying the effects of additives like cholesterol. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (also known as Ethis compound) is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family.[1][2][3] Its structure consists of a hydrophilic glucose headgroup and a long, 20-carbon hydrophobic alkyl chain (icosyl group).[1][4] This amphiphilic nature allows it to self-assemble in aqueous solutions to form micelles. Due to their biocompatibility and stability, these micelles are of interest in drug delivery, cosmetics, and for solubilizing membrane proteins.[5][6] The long alkyl chain suggests a very low critical micelle concentration (CMC) and the formation of large, stable micelles.[5][7]
Q2: What is the expected effect of adding cholesterol to this compound micelles?
Adding cholesterol, a hydrophobic and rigid molecule, to a micellar solution of this compound is expected to cause significant structural changes. Cholesterol will intercalate into the hydrophobic core of the micelles, among the icosyl chains.[8][9] This can lead to:
-
Increased Micelle Size and Stability: The presence of cholesterol can increase the packing density of the surfactant tails, leading to larger and more stable aggregates.[8]
-
Change in Shape: Depending on the concentration, cholesterol can induce a transition from spherical micelles to larger, elongated (worm-like) micelles or even to bilayer vesicles, often called niosomes.[8][10]
-
Decreased CMC: The hydrophobic nature of cholesterol favors aggregation, which can lead to a decrease in the critical micelle concentration of the surfactant system.
-
Modified Solubilization Capacity: The altered hydrophobic core can change the micelle's ability to solubilize drugs or other hydrophobic molecules.
Q3: My Dynamic Light Scattering (DLS) results show very large particles and high polydispersity after adding cholesterol. Is this normal?
This is a common and expected observation. The incorporation of cholesterol into the micelles can promote the formation of much larger, non-spherical aggregates or vesicles.[8] A high polydispersity index (PDI) in DLS suggests a wide distribution of particle sizes, which is typical when multiple types of aggregates (e.g., small micelles, larger mixed micelles, and vesicles) coexist or when the aggregates are not uniform.
Q4: How does the alkyl chain length of a glucoside surfactant affect its properties?
The length of the hydrophobic alkyl chain is a critical factor in determining the properties of a surfactant and its micelles. For alkyl glucosides:
-
Critical Micelle Concentration (CMC): A longer alkyl chain increases the hydrophobicity of the molecule, causing it to aggregate at a lower concentration. Therefore, the CMC decreases as the chain length increases.
-
Aggregation Number (Nagg): A longer chain provides greater hydrophobic interaction, which generally leads to the formation of larger micelles with a higher number of surfactant molecules (aggregation number).[7]
-
Micelle Size: As the aggregation number increases, the overall size (e.g., hydrodynamic radius) of the micelle also increases.[7]
This compound, with its C20 chain, is expected to have a significantly lower CMC and form larger micelles compared to more common surfactants like Octyl Glucoside (C8) or Decyl Glucoside (C10).[5]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent / Noisy DLS Readings | 1. Sample concentration is too low or too high.2. Presence of dust, air bubbles, or larger aggregates.3. Sample viscosity has changed significantly, but the default solvent viscosity (water) is being used in calculations.[11] | 1. Adjust concentration. Ensure you are well above the CMC.2. Filter your sample through a 0.22 µm syringe filter directly into a clean cuvette. Degas the sample if necessary.3. Measure the viscosity of your final solution (e.g., with a viscometer) and input this value into the DLS software for accurate size calculation.[11] |
| Precipitation observed after adding cholesterol. | 1. The solubility limit of cholesterol in the micelles has been exceeded.2. Improper mixing/heating method. | 1. Reduce the molar ratio of cholesterol to surfactant.2. Use a thin-film hydration method (see protocol below) to ensure even incorporation of cholesterol into the surfactant structures. Gentle heating and sonication can also help. |
| Fluorescence assay for CMC determination gives an unclear transition point. | 1. The chosen fluorescent probe (e.g., pyrene, DPH) is not partitioning effectively into the micelle core.2. The CMC is extremely low and difficult to pinpoint with the concentration range used. | 1. Ensure the probe is suitable for the hydrophobic environment of your specific micelles.2. Prepare a wider range of very dilute surfactant solutions. Use a logarithmic dilution series to better capture the transition at very low concentrations. |
Data & Properties
Table 1: Physicochemical Properties of this compound (Note: As specific experimental data for this compound is limited in literature, some values are estimated based on trends observed in the alkyl polyglucoside series.)
| Property | Value | Source / Comment |
| Chemical Formula | C26H52O6 | [1][4] |
| Molecular Weight | ~460.7 g/mol | [2][4] |
| CAS Number | 100231-68-3 | [2][3] |
| Type | Non-ionic Surfactant | [5] |
| Critical Micelle Conc. (CMC) | Very Low (< 1 µM) | Estimated. CMC decreases significantly with longer alkyl chains. Octyl glucoside (C8) has a CMC of ~25 mM.[12] |
| Aggregation Number (Nagg) | High (>100) | Estimated. Nagg increases with alkyl chain length.[7] |
Table 2: Expected Effects of Cholesterol on this compound Micelle Parameters
| Parameter | Change upon Cholesterol Addition | Rationale |
| Hydrodynamic Radius (Rh) | Increase | Cholesterol's bulk and effect on molecular packing lead to larger aggregate formation.[8] |
| Polydispersity Index (PDI) | Increase | Co-existence of various structures (micelles, vesicles) widens the size distribution. |
| Critical Micelle Conc. (CMC) | Decrease | The system's overall hydrophobicity increases, favoring aggregation at lower concentrations. |
| Micelle Stability | Increase | Cholesterol can reduce the permeability of the aggregate surface and increase packing density.[9] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Surfactant-Cholesterol Aggregates via Thin-Film Hydration
This method is standard for ensuring homogeneous incorporation of hydrophobic additives like cholesterol into surfactant or lipid structures.
-
Dissolution: Dissolve the desired amounts of this compound and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator. This creates a thin, dry film of the surfactant-cholesterol mixture on the flask's inner surface.
-
Vacuum Drying: Place the flask under high vacuum for at least 2-3 hours to remove any residual solvent.
-
Hydration: Add the aqueous buffer (e.g., PBS, Tris) to the flask. Hydrate the film by gentle agitation or vortexing. This step is often performed above the phase transition temperature of the components, though this is less critical for non-ionic surfactants than for phospholipids.
-
Sonication (Optional): To reduce the size and lamellarity of any vesicles formed, the solution can be sonicated using a bath or probe-tip sonicator.
-
Characterization: The resulting colloidal dispersion is now ready for analysis (e.g., DLS, Cryo-TEM).
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic size of particles by analyzing light scattered from a laser beam passing through the sample.[13][14]
-
Sample Preparation: Prepare a series of samples with varying cholesterol-to-surfactant molar ratios using the protocol above. Ensure the final surfactant concentration is well above the expected CMC.
-
Filtering: Just before measurement, filter each sample through a 0.22 µm syringe filter into a clean, dust-free DLS cuvette to remove large aggregates and dust.
-
Instrument Setup:
-
Set the correct temperature for the measurement.
-
Input the correct solvent parameters (viscosity and refractive index). Crucially, if your sample is viscous, measure its viscosity and use that value instead of the default for water. [11]
-
-
Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate thermally for at least 5-10 minutes.
-
Measurement: Perform the measurement. Typically, this involves collecting data from 3-5 runs for each sample to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the z-average hydrodynamic diameter and the Polydispersity Index (PDI). Report these values for each sample.
Conceptual Model of Cholesterol Incorporation
The diagram below illustrates the proposed effect of increasing cholesterol concentration on this compound micelles.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dojindo.com [dojindo.com]
- 7. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the role of cholesterol in the formation of non-ionic surfactant based bilayer vesicles: thermal analysis and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. muser-my.com [muser-my.com]
- 12. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
How to choose the right grade of Icosyl D-glucoside for specific applications.
Welcome to the technical support center for Icosyl D-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate grade of this compound for their specific applications and to provide guidance on troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the different grades of this compound available?
While specific grade names may vary by manufacturer, this compound is typically available in grades analogous to those of other detergents used in membrane protein research, primarily differing in purity. The two common grades are:
-
Research Grade (or Solubilization Grade): This grade typically has a purity of 95-98%. It is a cost-effective option suitable for initial membrane protein extraction and solubilization steps.
-
High Purity Grade (or Analytical Grade): This grade boasts a much higher purity, often exceeding 99%. It is recommended for more sensitive downstream applications where contaminants could interfere with results, such as in structural biology, biophysical characterization, and the formulation of drug delivery systems.[1]
Q2: How does the purity of this compound affect experimental outcomes?
The purity of this compound can significantly impact various applications:
-
Membrane Protein Research: Higher purity grades are crucial for maintaining the stability and activity of solubilized membrane proteins.[2][3] Impurities in lower-grade detergents can lead to protein denaturation, aggregation, and interference with downstream analytical techniques.[3]
-
Crystallization: For structural biology applications, high-purity this compound is essential. Contaminants can interfere with the formation of well-ordered crystals, leading to poor diffraction data.[2]
-
Drug Delivery: In the formulation of liposomes or other vesicles for drug delivery, high-purity grades ensure the stability, homogeneity, and biocompatibility of the final product. Impurities could potentially lead to toxicity or instability of the formulation.
Q3: When should I choose a High Purity Grade over a Research Grade of this compound?
It is advisable to use a High Purity Grade for:
-
Final purification steps of membrane proteins.
-
Structural studies such as X-ray crystallography and cryo-electron microscopy.
-
Biophysical characterization techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
-
Functional assays where impurities might inhibit or alter protein activity.
-
Preparation of vesicles or liposomes for in vitro and in vivo drug delivery studies.[1]
A Research Grade is generally sufficient for:
-
Initial screening of solubilization conditions.
-
Early-stage purification steps where the protein of interest will be further purified.
Troubleshooting Guides
Issue 1: Low Solubilization Efficiency of Membrane Proteins
| Possible Cause | Troubleshooting Step |
| This compound concentration is below the Critical Micelle Concentration (CMC). | Increase the concentration of this compound. Ensure the concentration is well above the CMC to allow for micelle formation and protein solubilization. The CMC can be influenced by buffer conditions such as ionic strength and temperature.[4] |
| Inappropriate buffer conditions (pH, ionic strength). | Optimize the pH and salt concentration of your solubilization buffer. Some proteins require specific ionic strengths for efficient extraction. |
| Insufficient incubation time or temperature. | Increase the incubation time and/or temperature. However, be cautious as prolonged exposure to higher temperatures can lead to protein denaturation. |
| The protein is resistant to solubilization by this compound alone. | Consider using a mixture of detergents or adding lipids/cholesterol analogues to the solubilization buffer to improve stability. |
Issue 2: Protein Aggregation After Solubilization
| Possible Cause | Troubleshooting Step |
| Use of a lower purity grade of this compound. | Switch to a High Purity Grade. Impurities can strip essential lipids from the protein, leading to instability and aggregation. |
| Suboptimal detergent concentration during purification. | Maintain an this compound concentration above the CMC in all purification buffers to keep the protein soluble. |
| Incompatible buffer conditions. | Screen different buffer systems with varying pH and ionic strengths. The addition of stabilizing agents like glycerol (5-20%) can also be beneficial.[5] |
| The protein is inherently unstable once solubilized. | Consider adding specific lipids or cholesterol analogs to the purification buffers to mimic the native membrane environment more closely. |
Issue 3: Instability of Vesicles/Liposomes Formulated with this compound
| Possible Cause | Troubleshooting Step |
| Residual this compound in the final formulation. | Ensure complete removal of the detergent after vesicle formation, for example, through dialysis or size-exclusion chromatography. Residual detergent can destabilize the lipid bilayer. |
| Incorrect lipid composition. | Optimize the lipid composition of your vesicles. The inclusion of cholesterol or other helper lipids can enhance bilayer stability. |
| Use of a lower purity grade of this compound. | Use a High Purity Grade to avoid impurities that could compromise the integrity of the vesicle membrane. |
Data Presentation
Table 1: Typical Specifications of this compound Grades
| Parameter | Research Grade | High Purity Grade |
| Purity (by HPLC) | ≥ 95% | > 99% |
| Appearance | White to off-white solid | White solid |
| Solubility (in water) | Soluble | Highly soluble |
| Conductivity (10% solution) | Low | Very Low |
| UV Absorbing Impurities | Present | Minimal |
Table 2: Application Recommendations for this compound Grades
| Application | Recommended Grade | Rationale |
| Initial Membrane Protein Solubilization | Research Grade | Cost-effective for initial screening and optimization. |
| Membrane Protein Purification (Final Steps) | High Purity Grade | Minimizes protein aggregation and ensures stability. |
| Protein Crystallization | High Purity Grade | Reduces interference with crystal lattice formation.[2] |
| Biophysical Assays (SPR, ITC) | High Purity Grade | Ensures data accuracy by minimizing non-specific interactions. |
| Vesicle/Liposome Formulation for Drug Delivery | High Purity Grade | Critical for formulation stability and biocompatibility. |
Experimental Protocols
Protocol 1: General Procedure for Membrane Protein Solubilization
-
Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and centrifugation techniques.
-
Solubilization Buffer Preparation: Prepare a suitable buffer (e.g., Tris-HCl or HEPES) at a physiological pH, containing salt (e.g., 150 mM NaCl), and any necessary stabilizing agents (e.g., glycerol, protease inhibitors).
-
Detergent Addition: Add this compound to the solubilization buffer at a concentration 2-5 times its Critical Micelle Concentration (CMC). For initial trials, a concentration range of 0.5% to 2.0% (w/v) can be screened.
-
Solubilization: Resuspend the isolated membranes in the solubilization buffer and incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour to pellet non-solubilized material.
-
Purification: The supernatant containing the solubilized membrane protein can then be used for downstream purification steps. Ensure all subsequent buffers contain this compound at a concentration above the CMC.
Protocol 2: General Procedure for Vesicle Formulation by Detergent Removal
-
Lipid Film Formation: Dissolve the desired lipids and any lipophilic drugs in an organic solvent (e.g., chloroform/methanol). Evaporate the solvent under a stream of nitrogen and then under vacuum to form a thin lipid film.[6]
-
Hydration with Detergent: Hydrate the lipid film with an aqueous buffer containing this compound at a concentration sufficient to form mixed micelles. This typically requires a detergent-to-lipid molar ratio of 2:1 to 10:1.
-
Detergent Removal: Remove the this compound from the mixed micelle solution to induce vesicle formation. This can be achieved by:
-
Dialysis: Dialyze the solution against a large volume of detergent-free buffer over 24-48 hours with several buffer changes.
-
Size-Exclusion Chromatography: Pass the solution through a size-exclusion column to separate the larger vesicles from the smaller detergent micelles.
-
-
Characterization: Characterize the resulting vesicles for size, lamellarity, and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and cryo-electron microscopy.
Visualizations
Caption: Workflow for membrane protein solubilization and purification.
Caption: Grade selection guide for this compound.
References
- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 2. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Icosyl D-glucoside Interference in Colorimetric Protein Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the interference of Icosyl D-glucoside in colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound interfering with my colorimetric protein assay?
A1: this compound, a non-ionic detergent, can interfere with common colorimetric protein assays through several mechanisms. In dye-based assays like the Bradford assay, detergents can interact with the Coomassie dye, leading to a shift in its absorbance spectrum and resulting in high background or inaccurate readings.[1][2] For copper-based assays such as the Bicinchoninic acid (BCA) and Lowry assays, detergents can interfere with the copper chelation chemistry, affecting the accuracy of the results.[3][4]
Q2: Which protein assays are most compatible with glucoside detergents like this compound?
A2: While no assay is completely immune to interference, some are more compatible with glucoside detergents. The Bradford assay has been shown to be more tolerant of certain glucopyranoside detergents compared to other assays.[5] However, detergent-compatible formulations of both Bradford and BCA assays are commercially available and represent a reliable option.[1][6]
Q3: What are the primary methods to remove this compound from my protein sample before an assay?
A3: The most common and effective methods to remove detergent interference include:
-
Protein Precipitation: Techniques using trichloroacetic acid (TCA) or organic solvents like acetone can effectively precipitate proteins, leaving the detergent in the supernatant.[7]
-
Detergent Removal Resins/Columns: Commercially available resins or spin columns are designed to bind and remove detergents from protein solutions.
-
Dialysis/Diafiltration: This method is effective for removing detergents with a high critical micelle concentration (CMC).[8]
Q4: Can I simply dilute my sample to reduce the interference?
A4: Yes, diluting your sample to bring the concentration of this compound below its interference threshold can be a simple and effective solution, provided your protein concentration remains within the detection range of the assay.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in blank samples | This compound concentration is above the compatible limit for the assay. | 1. Prepare standards in a buffer with the same concentration of this compound as your samples to create a proper blank. 2. Dilute the sample to lower the detergent concentration.[8] 3. Use a detergent-compatible protein assay.[6] |
| Non-linear standard curve | Interference from this compound is affecting the assay response across different protein concentrations. | 1. Switch to a detergent-compatible assay.[1] 2. Remove the detergent from your samples using protein precipitation or a detergent removal column.[3][9] |
| Underestimation or overestimation of protein concentration | The detergent is either suppressing or enhancing the colorimetric reaction. Glucoside moieties, in particular, have been noted to interfere with some assays.[4][10][11] | 1. Validate your results with an alternative, detergent-compatible method. 2. Perform a spike-and-recovery experiment by adding a known amount of protein to your sample to assess the degree of interference. 3. Remove the detergent prior to the assay.[12] |
| Precipitate forms upon adding assay reagent | The detergent is causing the assay reagent or the protein to precipitate. | 1. Use a detergent-compatible assay formulation.[6] 2. Ensure the pH of your sample is compatible with the assay reagent. |
Experimental Protocols
Protocol 1: Acetone Precipitation of Proteins
This protocol is a rapid and effective method for removing detergents and other interfering substances from protein samples.
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone
-
Microcentrifuge
-
Appropriate buffer for protein resolubilization (e.g., PBS, Tris buffer)
Procedure:
-
Add four volumes of ice-cold acetone to your protein sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant, which contains the this compound and other interfering substances.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as it can make resolubilization difficult.
-
Resuspend the protein pellet in a suitable buffer compatible with your downstream colorimetric assay.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
TCA precipitation is another widely used method for concentrating protein samples and removing contaminants.[7]
Materials:
-
Protein sample containing this compound
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Ice-cold acetone
-
Wash buffer (e.g., ice-cold acetone or ethanol)
-
Microcentrifuge
-
Resolubilization buffer containing a mild alkali (e.g., 0.1 M NaOH)
Procedure:
-
Add TCA to your protein sample to a final concentration of 10-20%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet by adding ice-cold acetone, vortexing briefly, and centrifuging again. Repeat this wash step to remove residual TCA.
-
Air-dry the pellet.
-
Resuspend the pellet in the appropriate resolubilization buffer.
Visual Guides
Caption: Decision workflow for addressing this compound interference.
Caption: Step-by-step protein precipitation protocol.
References
- 1. biochemistry - How do detergents interfere with protein assays? - Biology Stack Exchange [biology.stackexchange.com]
- 2. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adaptation of the Bradford protein assay to membrane-bound proteins by solubilizing in glucopyranoside detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detergent Compatible Bradford Protein Assay Kit (800T) [sbsgenetech.com]
- 7. Efficient precipitation and accurate quantitation of detergent-solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
Validation & Comparative
Icosyl D-glucoside vs. Octyl Glucoside (OG) for Membrane Protein Extraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful extraction and stabilization of membrane proteins are pivotal for their structural and functional characterization. The choice of detergent is a critical parameter in this process, with the ideal detergent effectively solubilizing the protein from the lipid bilayer while preserving its native conformation and activity. This guide provides an objective comparison of two non-ionic detergents from the alkyl glucoside family: the well-established Octyl D-glucoside (OG) and the less characterized, longer-chain Icosyl D-glucoside.
While Octyl D-glucoside is a widely used and extensively documented detergent in membrane biochemistry, it is important to note that publicly available experimental data on the performance of this compound for membrane protein extraction is scarce. Therefore, this comparison combines established data for Octyl Glucoside with inferred properties for this compound based on the known physicochemical principles of homologous series of alkyl glucosides.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Octyl Glucoside and the expected properties of this compound. The properties of this compound are largely inferred based on the trend of increasing alkyl chain length in alkyl glycosides, where a longer alkyl chain generally leads to a lower Critical Micelle Concentration (CMC), a larger aggregation number, and increased hydrophobicity.
| Property | Octyl D-glucoside (OG) | This compound | Data Source for this compound |
| Molecular Weight ( g/mol ) | 292.37 | ~460.7 | PubChem[1] |
| Alkyl Chain Length | C8 | C20 | - |
| Critical Micelle Concentration (CMC) | 20-25 mM | Expected to be significantly lower than OG | Inferred |
| Aggregation Number | 27-100 | Expected to be significantly higher than OG | Inferred |
| Micelle Molecular Weight (kDa) | 8-29 | Expected to be significantly higher than OG | Inferred |
| Solubility | High in aqueous solutions | Expected to have lower aqueous solubility than OG | Inferred |
| Dialyzable | Yes (due to high CMC) | Expected to be difficult to remove by dialysis | Inferred |
Performance Comparison in Membrane Protein Extraction
Octyl D-glucoside (OG) is a non-ionic surfactant frequently employed for the solubilization of integral membrane proteins.[2] Its popularity stems from its ability to generally not denature the protein and its ease of removal from the final protein extract due to a relatively high CMC.[2] It has been successfully used to solubilize a variety of membrane proteins, including receptors and enzymes. However, for some more sensitive membrane proteins like GPCRs, OG can be considered relatively harsh.
This compound , with its significantly longer C20 alkyl chain, is predicted to be a much milder detergent than OG. The increased hydrophobicity would likely lead to more stable protein-detergent micelles, which could be beneficial for maintaining the structural integrity of delicate membrane proteins and their complexes. However, this increased stability comes with a trade-off. The expectedly very low CMC would make this compound difficult to remove by dialysis, a common technique used to reconstitute the purified protein into a lipid environment. Its lower aqueous solubility might also present challenges in handling and during the extraction process.
Experimental Protocols
A generic protocol for membrane protein extraction using a glucoside-based detergent is provided below. It is important to note that this protocol serves as a starting point and requires optimization for each specific membrane protein and cell type.
General Membrane Protein Extraction Protocol
-
Cell Lysis and Membrane Preparation:
-
Harvest cells and resuspend in a suitable lysis buffer (e.g., Tris-HCl, pH 7.5, with protease inhibitors).
-
Lyse the cells using an appropriate method (e.g., sonication, French press, or dounce homogenization).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.
-
-
Solubilization of Membrane Proteins:
-
Resuspend the membrane pellet in a solubilization buffer containing the desired detergent (Octyl Glucoside or this compound).
-
For Octyl Glucoside: A typical starting concentration is 1-2% (w/v), which is well above its CMC.
-
For this compound: The optimal concentration would need to be determined empirically, starting from a concentration presumed to be above its CMC.
-
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.
-
-
Purification of the Solubilized Protein:
-
The supernatant containing the solubilized membrane protein can then be subjected to various chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography) for purification. The purification buffers should contain the detergent at a concentration above its CMC to maintain protein solubility.
-
Signaling Pathways and Experimental Workflows
The extraction of membrane proteins is often a prerequisite for studying their role in various cellular signaling pathways. For instance, G-protein coupled receptors (GPCRs), a large family of membrane proteins, are crucial for signal transduction across the cell membrane. Their extraction and purification are essential for structural studies and for in vitro assays to screen for potential drug candidates that modulate their activity.
Experimental Workflow for Membrane Protein Extraction and Analysis
Caption: A generalized workflow for the extraction and purification of membrane proteins.
Logical Relationship: Detergent Properties and Application
Caption: Relationship between alkyl chain length, detergent properties, and suitability for protein stability versus ease of reconstitution.
References
Validating Protein Oligomeric States in Icosyl D-glucoside Micelles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of a membrane protein's native oligomeric state is fundamental to understanding its function, mechanism of action, and relevance as a therapeutic target. Solubilization of these proteins from the lipid bilayer into detergent micelles is a critical first step for in vitro characterization. Icosyl D-glucoside (C20-G), a long-chain alkyl glucoside, is often employed for its ability to stabilize delicate membrane proteins. However, the protein-detergent complex presents challenges for accurate molecular weight and oligomerization analysis. This guide provides an objective comparison of key techniques for validating the oligomeric state of proteins solubilized in C20-G micelles, supported by experimental principles and protocols.
Comparison of Key Techniques
Several biophysical techniques can be employed to determine the oligomeric state of membrane proteins in detergent micelles. The most common and robust methods are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Analytical Ultracentrifugation (AUC), and Native Mass Spectrometry (Native MS). Each technique offers distinct advantages and disadvantages, which are summarized below.
| Technique | Principle | Strengths | Limitations | Typical Sample Requirement |
| SEC-MALS | Separates molecules by hydrodynamic radius, followed by absolute molecular weight determination from light scattering.[1][2] | - Directly measures the molar mass of the protein-detergent complex and can deconvolve the mass of the protein and bound detergent.[3][4]- Independent of elution time for mass determination.[3]- Provides information on sample homogeneity and polydispersity.[4][5] | - Potential for interactions with the SEC column matrix.- Requires accurate determination of the refractive index increment (dn/dc) for both protein and detergent. | 50-100 µg of purified protein at 1-2 mg/mL |
| AUC | Measures the rate of sedimentation of molecules in a strong centrifugal field to determine their size, shape, and mass.[6][7] | - "Gold standard" method that analyzes samples in solution without a matrix.[8][9]- Excellent for detecting sample heterogeneity and aggregation.[10]- Can be used for a wide range of molecular weights and concentrations.[8][11] | - Requires specialized equipment.- Can be time-consuming, especially for sedimentation equilibrium experiments.- Analysis can be complex. | 50-100 µg of purified protein at 0.1-1.2 OD |
| Native MS | Ionizes and transfers intact protein-detergent complexes into the gas phase for mass-to-charge ratio determination.[12][13] | - High sensitivity, requiring minimal sample.[12]- Provides information on stoichiometry and can detect lipid binding.[12]- Rapid analysis time.[12] | - Requires specialized instrumentation and expertise.- Detergent removal in the gas phase can sometimes lead to complex destabilization.- Not all detergents are compatible with electrospray ionization. | 10-20 µg of purified protein at 1-5 µM |
Quantitative Data Comparison (Illustrative Example)
The following table presents illustrative data for a hypothetical 50 kDa monomeric membrane protein that forms a stable dimer. The data is based on typical results obtained for membrane proteins solubilized in detergent micelles.
| Parameter | SEC-MALS | AUC (Sedimentation Velocity) | Native MS |
| Monomer Molecular Weight (kDa) | Calculated: ~50 | Not directly measured | Observed: ~50 |
| Dimer Molecular Weight (kDa) | Calculated: ~100 | Not directly measured | Observed: ~100 |
| Protein-Micelle Complex MW (kDa) | Measured: ~180 (Dimer) | Not directly measured | Observed: Dimer + Adducts |
| Bound Detergent (g/g protein) | Calculated: ~0.8 | Estimated: ~0.85 | Not directly calculated |
| Sedimentation Coefficient (S) | Not applicable | ~4.5 S (Dimer) | Not applicable |
| Oligomeric State Determined | Dimer | Dimer | Dimer |
Experimental Workflows & Signaling Pathways
To visualize the process of validating the oligomeric state of a protein in this compound micelles, the following workflow diagram is provided.
Caption: General workflow for validating the oligomeric state of a membrane protein.
A comparison of the fundamental principles of SEC-MALS and AUC is depicted in the following diagram.
Caption: Comparison of SEC-MALS and AUC principles.
Detailed Experimental Protocols
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This protocol outlines the steps for determining the oligomeric state of a protein in C20-G micelles.[5][14][15]
a. Sample Preparation:
-
Purify the protein of interest in a buffer containing this compound at a concentration above its critical micelle concentration (CMC).
-
Concentrate the purified protein to 1-2 mg/mL.
-
Filter the sample through a 0.1 µm spin filter immediately before injection to remove any aggregates.
b. Instrumentation and Setup:
-
Equilibrate the SEC column (e.g., Superdex 200 Increase 10/300 GL) with a filtered and degassed running buffer containing the same concentration of this compound as the sample buffer.
-
The SEC system should be in-line with a UV detector, a MALS detector (e.g., Wyatt DAWN), and a refractive index (RI) detector (e.g., Wyatt Optilab).
-
Ensure stable baselines for all detectors before sample injection.
c. Data Acquisition:
-
Inject 50-100 µL of the prepared sample onto the equilibrated column.
-
Collect data from the UV, MALS, and RI detectors throughout the elution profile.
d. Data Analysis:
-
Use specialized software (e.g., ASTRA from Wyatt Technology) to analyze the data.
-
Determine the dn/dc values for the protein (typically ~0.185 mL/g) and this compound.
-
Select the elution peak corresponding to the protein-detergent complex.
-
Perform a protein conjugate analysis to calculate the molar mass of the protein, the bound detergent, and the total complex.
-
Divide the calculated molar mass of the protein component by the known monomeric molecular weight to determine the oligomeric state.
Analytical Ultracentrifugation (AUC) - Sedimentation Velocity
This protocol describes how to perform a sedimentation velocity experiment to assess the homogeneity and oligomeric state of a protein in C20-G micelles.[6][10][16]
a. Sample Preparation:
-
Prepare a series of protein concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL) in the analysis buffer containing this compound.
-
Prepare a matching reference buffer (analysis buffer with this compound but without the protein).
b. Instrumentation and Setup:
-
Assemble the AUC cells with two-channel centerpieces, loading 400 µL of sample in one channel and 420 µL of reference buffer in the other.
-
Load the cells into the AUC rotor and place it in the analytical ultracentrifuge.
-
Allow the rotor to equilibrate to the desired temperature (e.g., 20°C).
c. Data Acquisition:
-
Set the rotor speed (e.g., 42,000 rpm).
-
Acquire data using both absorbance (e.g., 280 nm) and interference optics.
-
Collect scans at regular intervals until the sample has fully sedimented.
d. Data Analysis:
-
Use software such as SEDFIT to fit the sedimentation velocity data to the Lamm equation.
-
This will generate a continuous sedimentation coefficient distribution, c(s), which reveals the number of species in the sample and their respective sedimentation coefficients.
-
The main peak in the c(s) distribution corresponds to the protein-detergent complex. The presence of a single, symmetrical peak indicates a homogeneous sample.
-
The sedimentation coefficient, along with an estimation of the amount of bound detergent, can be used to estimate the molecular weight of the protein and thereby its oligomeric state.
Native Mass Spectrometry (Native MS)
This protocol provides a general workflow for analyzing the oligomeric state of a protein in C20-G micelles using native MS.[12][13][17]
a. Sample Preparation:
-
Buffer exchange the purified protein-micelle complex into a volatile buffer, such as 200 mM ammonium acetate, containing a low concentration of this compound (just above the CMC).
-
The final protein concentration should be in the low micromolar range (e.g., 1-5 µM).
b. Instrumentation and Setup:
-
Use a mass spectrometer modified for native MS analysis (e.g., a Q-Exactive UHMR or a Q-TOF instrument).
-
Use gold-coated borosilicate capillaries for nano-electrospray ionization (nano-ESI).
c. Data Acquisition:
-
Introduce the sample into the mass spectrometer via nano-ESI.
-
Optimize instrument parameters (e.g., collision energy, cone voltage) to ensure gentle ionization and removal of the detergent micelle in the gas phase, while preserving the non-covalent interactions within the protein oligomer.
d. Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein complex.
-
The measured mass will correspond to the mass of the protein oligomer. Dividing this by the monomeric mass confirms the oligomeric state.
-
The presence of multiple charge state distributions can indicate the co-existence of different oligomeric species.
References
- 1. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
- 2. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. beckman.com [beckman.com]
- 7. Analytical Ultracentrifugation (AUC): Types, Principles & Applications | Danaher Life Sciences [lifesciences.danaher.com]
- 8. Analytical Ultracentrifugation (AUC) – Beckman Proteomelab XLI – OSTR [ostr.ccr.cancer.gov]
- 9. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 10. Analytical Ultracentrifugation Sedimentation Velocity for the Characterization of Detergent-Solubilized Membrane Proteins Ca++-ATPase and ExbB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beckman.com [beckman.com]
- 12. Native Mass Spectrometry of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry of Intact Membrane Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the Molecular Mass of Membrane Proteins Using Size-Exclusion Chromatography with Multiangle Laser Light Scattering (SEC-MALLS ) | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of the Molecular Mass of Membrane Proteins Using Size-Exclusion Chromatography with Multiangle Laser Light Scattering (SEC-MALLS ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. svprotocols [sedfitsedphat.github.io]
- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Preserving Transporter Protein Integrity: A Comparative Guide to Solubilization with Icosyl D-glucoside and Other Detergents
For researchers, scientists, and drug development professionals, the successful solubilization of transporter proteins from their native membrane environment is a critical first step for functional and structural characterization. The choice of detergent is paramount, as it must effectively extract the protein while preserving its delicate three-dimensional structure and, most importantly, its functional integrity. This guide provides a comparative analysis of Icosyl D-glucoside and other commonly used detergents, supported by experimental data, to aid in the selection of the optimal solubilization agent for your transporter protein of interest.
Introduction to Transporter Protein Solubilization
Transporter proteins, embedded within the lipid bilayer of cell membranes, play a crucial role in the movement of ions, small molecules, and drugs across cellular boundaries. To study these proteins in isolation, they must be extracted from the membrane using detergents. These amphipathic molecules mimic the lipid bilayer by forming micelles around the hydrophobic transmembrane domains of the protein, thereby keeping it soluble in an aqueous environment.
However, the ideal detergent must strike a delicate balance. It needs to be strong enough to disrupt the lipid membrane but gentle enough to not denature the protein. A loss of structural integrity almost invariably leads to a loss of function, rendering downstream assays meaningless. This guide focuses on assessing the functional integrity of a transporter protein after solubilization, with a particular focus on the performance of this compound in comparison to other widely used detergents such as n-dodecyl-β-D-maltoside (DDM) and lauryl maltose neopentyl glycol (L-MNG).
Detergent Properties and Their Impact on Transporter Function
The effectiveness of a detergent is determined by its physicochemical properties, including its critical micelle concentration (CMC), micelle size, and the chemical nature of its hydrophilic headgroup and hydrophobic tail.
-
This compound , a non-ionic detergent with a 20-carbon alkyl chain and a glucose headgroup, is designed for the solubilization of challenging membrane proteins. Its long alkyl chain provides a substantial hydrophobic environment, which can be beneficial for stabilizing larger or more complex transporters.
-
n-dodecyl-β-D-maltoside (DDM) is a widely used non-ionic detergent known for its gentle nature and effectiveness in solubilizing a broad range of membrane proteins.
-
Lauryl Maltose Neopentyl Glycol (L-MNG) is a newer generation detergent that has shown significant promise in stabilizing more delicate and unstable membrane proteins, including G-protein coupled receptors (GPCRs) and transporters.
The choice of detergent can significantly impact the outcome of functional assays. Below, we present a comparison of the performance of detergents in preserving the function of various transporter proteins. While direct comparative data for this compound is limited in publicly available literature, we present data for structurally similar long-chain glucoside detergents to provide a valuable point of reference.
Comparative Performance of Detergents
The following tables summarize quantitative data from studies comparing the efficacy of different detergents in preserving the functional integrity of transporter proteins.
Table 1: Retention of Ligand Binding Activity of Leucine Transporter (LeuT) Over Time
| Detergent | % Activity after 1 day | % Activity after 5 days | % Activity after 10 days |
| DDM | ~60% | ~20% | <10% |
| L-MNG | ~90% | ~70% | ~50% |
| Unsymmetric Triglucoside (TTG-8,12) | >95% | ~85% | ~75% |
Data adapted from a study on unsymmetric triazine-based triglucoside detergents, which, like this compound, possess long alkyl chains and glucose-based headgroups. This data suggests that novel glucoside detergents can offer superior stability compared to traditional options.
Table 2: Thermostability of Melibiose Permease (MelB) after Solubilization
| Detergent | % Soluble and Functional Protein after 90 min at 55°C |
| DDM | ~30% |
| Novel Glucoside (STM-12) | ~70% |
This data highlights the potential of novel glucoside-based detergents to enhance the thermostability of transporter proteins, a critical factor for structural studies and in vitro assays.
Experimental Protocols for Assessing Functional Integrity
To rigorously assess the functional integrity of a solubilized transporter protein, a combination of biochemical and biophysical assays is recommended.
Ligand Binding Assay
This assay measures the ability of the solubilized transporter to bind its specific substrate or a known inhibitor.
Protocol:
-
Solubilization: Solubilize membranes containing the transporter of interest with this compound, DDM, or L-MNG at a concentration above their CMC.
-
Incubation: Incubate the solubilized protein with a radiolabeled or fluorescently tagged ligand at various concentrations.
-
Separation: Separate the protein-ligand complex from the unbound ligand using methods like size-exclusion chromatography, spin columns, or filter binding assays.
-
Quantification: Quantify the amount of bound ligand using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: Determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a saturation binding curve.
Transport Assay (Reconstitution into Proteoliposomes)
This assay directly measures the ability of the solubilized and purified transporter to move its substrate across a lipid bilayer.
Protocol:
-
Reconstitution: Reconstitute the purified transporter into liposomes (artificial lipid vesicles) by removing the detergent, for example, through dialysis or with bio-beads.
-
Substrate Uptake: Add a radiolabeled or fluorescent substrate to the external buffer of the proteoliposomes.
-
Time Course: At different time points, stop the transport reaction (e.g., by rapid filtration on ice-cold buffer).
-
Quantification: Measure the amount of substrate accumulated inside the proteoliposomes.
-
Data Analysis: Calculate the initial rate of transport. By varying the substrate concentration, the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax) can be determined.
ATPase Assay (for ABC Transporters)
For ATP-binding cassette (ABC) transporters, their function is coupled to ATP hydrolysis. Measuring the ATPase activity provides an indirect measure of their functional integrity.
Protocol:
-
Assay Reaction: Incubate the solubilized ABC transporter in a reaction buffer containing ATP and the transporter's substrate.
-
Phosphate Detection: At different time points, measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay (e.g., malachite green assay).
-
Data Analysis: Calculate the rate of ATP hydrolysis. A substrate-dependent increase in ATPase activity is indicative of a functional transporter.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes involved in assessing transporter protein function, the following diagrams are provided.
Caption: Workflow for assessing transporter protein function.
Caption: Decision-making process for detergent selection.
Conclusion
The selection of an appropriate detergent is a critical determinant for the successful functional characterization of transporter proteins. While traditional detergents like DDM have a long history of use, novel detergents such as L-MNG and long-chain glucosides, including this compound and its analogs, offer promising alternatives that can provide enhanced stability and preservation of function for challenging targets.
The data presented, although not a direct comparison for this compound, strongly suggests that long-chain glucoside detergents can outperform traditional detergents in maintaining the functional integrity of transporter proteins. Researchers are encouraged to perform a matrix-based screening approach, comparing this compound with other established detergents, using the functional assays outlined in this guide. This empirical approach will enable the identification of the optimal solubilization conditions for their specific transporter of interest, paving the way for successful downstream structural and functional studies.
Unveiling Protein Secondary Structure: A Comparative Guide to Circular Dichroism Spectroscopy in Icosyl D-glucoside
For researchers, scientists, and drug development professionals, confirming the secondary structure of proteins is a critical step in understanding their function and stability. Circular Dichroism (CD) spectroscopy stands out as a rapid and powerful technique for this purpose. This guide provides a comprehensive comparison of CD spectroscopy for analyzing protein secondary structure, with a special focus on the use of Icosyl D-glucoside as a stabilizing agent, benchmarked against other commonly used detergents.
While direct comparative experimental data for this compound in protein secondary structure analysis is limited in publicly available literature, this guide leverages data from structurally similar alkyl glucoside detergents and established principles of membrane protein structural biology to provide a valuable comparative framework. This compound, a non-ionic detergent with a 20-carbon alkyl chain, is of interest for the solubilization and stabilization of membrane proteins for structural studies. Its performance can be inferred by comparing it with other well-characterized detergents.
Performance Comparison of Detergents for Protein CD Spectroscopy
The choice of detergent is paramount for maintaining the native conformation of a protein, especially for membrane proteins which require a hydrophobic environment. The ideal detergent should solubilize the protein without denaturing it, allowing for accurate secondary structure analysis by CD spectroscopy.
Below is a comparative summary of key detergents used in protein structural studies.
| Detergent | Chemical Class | Alkyl Chain Length | Head Group | Typical Protein Stability | Key Considerations for CD Spectroscopy |
| This compound (hypothetical) | Alkyl β-D-glucoside | C20 | Glucose | Expected to be high for specific membrane proteins | Long alkyl chain may offer enhanced stability for proteins with large hydrophobic domains. Potential for higher aggregation number micelles. |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl maltoside | C12 | Maltose | High, widely used for membrane proteins | Gold standard for membrane protein stabilization. Its CD spectrum is well-characterized.[1] |
| Lauryl Dimethylamine Oxide (LDAO) | Zwitterionic | C12 | Dimethylamine oxide | Good, but can be denaturing for some proteins | Can be effective for solubilization, but its own CD signal might interfere with protein spectra. |
| Octyl-β-D-glucoside (OG) | Alkyl β-D-glucoside | C8 | Glucose | Moderate, can be destabilizing for some proteins | Shorter alkyl chain leads to smaller micelles, which can be advantageous for some structural techniques but may offer less stability. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | C12 | Sulfate | Low, generally a denaturing detergent | Primarily used in denatured control experiments to represent a random coil structure. Its strong absorbance can interfere with measurements. |
Experimental Protocols
Accurate and reproducible CD spectroscopy data relies on meticulous experimental design and execution. Here are detailed protocols for sample preparation and data acquisition for a protein in a detergent-containing buffer.
I. Protein Sample Preparation in this compound
This protocol outlines the steps to prepare a protein sample for CD analysis using this compound. The same general principles apply to other detergents, with adjustments for their specific critical micelle concentrations (CMC).
-
Protein Purification: The protein of interest should be purified to >95% homogeneity to avoid interference from contaminating proteins.
-
Detergent Exchange:
-
Equilibrate a size-exclusion chromatography (SEC) column with the final CD buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4) containing this compound at a concentration above its CMC.
-
Load the purified protein sample onto the SEC column.
-
Collect the fractions containing the protein, now solubilized in this compound micelles.
-
-
Concentration Determination: Accurately determine the protein concentration using a method that is not affected by the detergent, such as the bicinchoninic acid (BCA) assay or by measuring absorbance at 280 nm if the protein's extinction coefficient is known and the detergent does not absorb at this wavelength.
-
Final Sample Preparation:
-
Dilute the protein-detergent complex to the desired concentration for CD analysis (typically 0.1-0.2 mg/mL for far-UV CD) using the same detergent-containing buffer.
-
Filter the final sample through a 0.22 µm syringe filter to remove any aggregates.
-
II. Circular Dichroism Data Acquisition and Analysis
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.
-
Set the desired temperature using a Peltier temperature controller.
-
-
Blank Measurement:
-
Record a baseline spectrum of the CD buffer (including the same concentration of this compound as the sample) in the same cuvette that will be used for the sample.
-
-
Sample Measurement:
-
Record the CD spectrum of the protein sample over the desired wavelength range (typically 190-260 nm for secondary structure analysis).
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ] using the following formula: [θ] = (θ * 100 * M) / (c * l * N) where:
-
θ is the observed ellipticity in degrees
-
M is the mean residue weight of the protein ( g/mol )
-
c is the protein concentration in mg/mL
-
l is the path length of the cuvette in cm
-
N is the number of amino acid residues
-
-
-
Secondary Structure Estimation:
-
Use deconvolution software (e.g., K2D2, CDSSTR, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.
Figure 1. Workflow for protein secondary structure analysis using CD spectroscopy.
Logical Relationships in Detergent Selection
The choice of detergent is a critical decision that impacts the entire structural analysis pipeline. The following diagram illustrates the logical considerations for selecting an appropriate detergent.
Figure 2. Decision-making flowchart for selecting an optimal detergent for protein structural studies.
Alternative Methods for Secondary Structure Confirmation
While CD spectroscopy is a powerful tool, it is often beneficial to corroborate the findings with other techniques.
| Technique | Principle | Advantages | Disadvantages |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the amide bonds in the protein backbone. | Can be used with solid or solution samples; less sensitive to light scattering. | Spectral overlap of different secondary structures can make deconvolution challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about protein structure and dynamics at the atomic level. | Provides high-resolution structural information.[2] | Requires large amounts of isotopically labeled protein; limited to smaller proteins. |
| X-ray Crystallography | Determines the three-dimensional structure of a protein by analyzing the diffraction pattern of X-rays passing through a protein crystal. | Provides atomic-resolution structures. | Requires the protein to be crystallizable, which can be a major bottleneck, especially for membrane proteins. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to probe vibrational modes of molecules. | Can provide information on both secondary and tertiary structure; can be used in aqueous solutions. | Raman scattering is a weak phenomenon, often requiring higher protein concentrations. |
References
- 1. Effect of Nonionic Surfactants (Dodecyl Maltoside and Polysorbate 20) on Prevention of Aggregation and Conformational Changes of Recombinant Human IFNβ_1b Induced by Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mixing and Matching Detergents for Membrane Protein NMR Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Protein-Icosyl D-Glucoside Complexes: A Comparative Guide to Analytical Ultracentrifugation and Alternative Techniques
For researchers, scientists, and drug development professionals, understanding the interactions between proteins and surfactants like icosyl D-glucoside is crucial for formulation development, stability testing, and elucidating biological mechanisms. Analytical Ultracentrifugation (AUC) stands out as a powerful technique for characterizing these complexes in solution. This guide provides a detailed comparison of AUC with other common analytical methods, supported by experimental data from analogous protein-detergent systems, and offers comprehensive experimental protocols.
A Comparative Analysis of Key Techniques
The selection of an analytical method for studying protein-icosyl D-glucoside complexes depends on the specific parameters of interest, such as binding affinity, stoichiometry, thermodynamics, or kinetics. While Analytical Ultracentrifugation provides a comprehensive hydrodynamic characterization in solution, other techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information.
| Parameter | Analytical Ultracentrifugation (AUC) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Nuclear Magnetic Resonance (NMR) |
| Binding Affinity (Kd) | Yes (pM to mM range) | Yes (nM to mM range) | Yes (pM to mM range) | Yes (µM to mM range) |
| Stoichiometry (n) | Yes | Yes | Can be inferred | Can be inferred |
| Thermodynamics (ΔH, ΔS) | No | Yes (Direct measurement) | Yes (van't Hoff analysis) | No |
| Kinetics (kon, koff) | No | No | Yes (Direct measurement) | Yes (line-shape analysis) |
| Molecular Weight/Oligomeric State | Yes (Absolute) | No | No | Can be inferred |
| Hydrodynamic Shape | Yes | No | No | Yes |
| Sample Consumption | Moderate (µg to mg) | High (mg) | Low (µg) | High (mg) |
| Labeling Requirement | No | No | No (for one interactant) | Isotope labeling often required |
| Throughput | Low to Moderate | Low | High | Low |
| Matrix/Surface Interaction | No | No | Yes (Immobilization required) | No |
| Complex Mixture Analysis | Yes | No | Challenging | Challenging |
Experimental Data: A Case Study on Protein-Detergent Complexes
Table 1: Analytical Ultracentrifugation (Sedimentation Velocity) of Detergent-Solubilized Membrane Proteins
| Protein | Detergent | Sedimentation Coefficient (s20,w) of Complex | Amount of Bound Detergent (g/g protein) | Oligomeric State |
| Ca2+-ATPase | DDM | 7.3 S | 0.9 | Monomer |
| ExbB | DDM | 4.0 S | 1.5 | Monomer |
| Data adapted from a study on detergent-solubilized membrane proteins, illustrating the type of quantitative information obtainable from AUC. |
Table 2: Isothermal Titration Calorimetry of Protein-Surfactant Interaction
| Protein | Surfactant | Binding Affinity (Kd) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (ΔS) |
| Lysozyme | SDS | 1.5 mM | 45 | -2.5 kcal/mol | 5.2 cal/mol·K |
| Illustrative data for a well-characterized protein-surfactant interaction. |
Table 3: Surface Plasmon Resonance of a Protein-Ligand Interaction
| Protein | Ligand | Association Rate (kon) | Dissociation Rate (koff) | Binding Affinity (Kd) |
| Carbonic Anhydrase II | Furosemide | 1.2 x 105 M-1s-1 | 2.3 x 10-3 s-1 | 19 nM |
| Example data showcasing the kinetic parameters determined by SPR. |
Experimental Protocols
Analytical Ultracentrifugation (Sedimentation Velocity)
-
Sample Preparation:
-
Dialyze the purified protein against the desired buffer containing a known concentration of this compound. The dialysis buffer will serve as the reference solvent.
-
Prepare a series of protein concentrations (e.g., 0.1 to 1.0 mg/mL) in the dialysis buffer.
-
Determine the precise protein concentration using a reliable method (e.g., UV-Vis spectrophotometry with a calculated extinction coefficient).
-
-
Instrument Setup:
-
Assemble the AUC cells with two-channel centerpieces, loading 400 µL of the protein-icosyl D-glucoside solution into one channel and 420 µL of the matched buffer into the reference channel.
-
Equilibrate the rotor and cells to the desired temperature (e.g., 20°C) in the analytical ultracentrifuge.
-
-
Data Acquisition:
-
Centrifuge the samples at a high speed (e.g., 40,000 - 50,000 rpm) to induce sedimentation.
-
Acquire radial scans of absorbance (e.g., at 280 nm) and/or interference optics at regular time intervals until the sedimentation is complete.
-
-
Data Analysis:
-
Analyze the sedimentation profiles using software such as SEDFIT or UltraScan.
-
Fit the data to the Lamm equation to obtain a distribution of sedimentation coefficients, c(s).
-
The major peak in the c(s) distribution will correspond to the protein-icosyl D-glucoside complex. The sedimentation coefficient provides information about the size and shape of the complex. The area under the peak is proportional to the concentration of the complex.
-
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of the protein in a suitable buffer.
-
Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Fill the ITC sample cell with the protein solution and the injection syringe with the this compound solution.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection and plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation:
-
Choose a sensor chip suitable for protein immobilization (e.g., a CM5 chip).
-
Activate the sensor surface according to the manufacturer's protocol.
-
Immobilize the protein onto the sensor surface to a desired level.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Visualizing Workflows and Comparisons
To further clarify the experimental process and the relationship between these techniques, the following diagrams are provided.
Caption: Experimental workflow for Analytical Ultracentrifugation (AUC).
Caption: Logical guide for selecting an analytical technique.
A Comparative Guide to Icosyl D-glucoside and Lauryl Maltose Neopentyl Glycol (LMNG) for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two detergents, Icosyl D-glucoside and Lauryl Maltose Neopentyl Glycol (LMNG), used in the solubilization and stabilization of membrane proteins for structural and functional studies. The information presented is supported by experimental data and established research findings to aid in the selection of the most appropriate detergent for specific research applications.
At a Glance: Key Property Comparison
The selection of a detergent is critical for maintaining the structural integrity and biological activity of membrane proteins once extracted from their native lipid environment. This compound, a long-chain alkyl glucoside, and LMNG, a branched maltoside, offer distinct physicochemical properties that influence their performance.
| Property | This compound | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Structure | Single C20 alkyl chain (icosyl) linked to a glucose headgroup. | Two C12 alkyl chains (lauryl) and two maltose headgroups linked to a neopentyl glycol core. |
| Detergent Class | Non-ionic, linear alkyl glucoside | Non-ionic, branched maltoside |
| Molecular Weight | ~460.7 g/mol | ~1005.2 g/mol |
| Critical Micelle Concentration (CMC) | Not experimentally determined in reviewed literature; likely very low due to long alkyl chain. Decyl glucoside (C10) has a CMC of ~0.02-0.05 mM.[1] | ~0.01 mM |
| Micelle Size | Expected to form smaller micelles compared to LMNG. | Known to form larger micelles. |
| General Efficacy | Generally considered less harsh than short-chain glucosides. The long alkyl chain may offer some stability, but glucosides are often less stabilizing than maltosides for complex membrane proteins.[2][3] | Widely recognized for its superior ability to stabilize a variety of membrane proteins, particularly G-protein coupled receptors (GPCRs), compared to traditional detergents like DDM.[3][4][5] |
Performance in Membrane Protein Stabilization
The primary role of a detergent in membrane protein research is to mimic the native lipid bilayer, thereby preserving the protein's structure and function. The molecular architecture of the detergent plays a crucial role in this process.
Lauryl Maltose Neopentyl Glycol (LMNG):
LMNG's branched structure with two hydrophilic maltose headgroups and two hydrophobic alkyl chains is thought to be key to its success.[4] Molecular dynamics simulations have shown that LMNG provides a more stable and less dynamic environment for membrane proteins compared to linear detergents like dodecyl maltoside (DDM).[2][3][4] The branched alkyl chains of LMNG pack more effectively around the transmembrane domains of the protein, leading to enhanced stability.[3][4] This has made LMNG a detergent of choice for the structural determination of challenging membrane proteins, including numerous G-protein coupled receptors (GPCRs).[6]
This compound:
As a long-chain alkyl glucoside, this compound belongs to a class of detergents that are generally considered milder than their short-chain counterparts (e.g., octyl glucoside).[7] Longer alkyl chains tend to be less denaturing.[7] However, studies comparing alkyl glucosides to alkyl maltosides have often shown that maltosides provide superior stabilization for complex membrane proteins.[2][8] While direct experimental data for this compound is limited, it is plausible that its single long alkyl chain may not provide the same level of shielding and stabilization for large, dynamic membrane proteins as the branched structure of LMNG. For smaller, more robust membrane proteins, a long-chain glucoside like this compound could be a viable and more economical option.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific membrane protein of interest.
Membrane Protein Solubilization
Objective: To extract the membrane protein of interest from the cell membrane into a soluble form.
Protocol:
-
Membrane Preparation: Isolate cell membranes containing the target protein using standard cell lysis and centrifugation techniques.
-
Resuspend Membranes: Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition:
-
For LMNG: Add a stock solution of LMNG to the membrane suspension to a final concentration typically ranging from 0.5% to 2% (w/v).
-
For this compound: Add a stock solution of this compound to a similar final concentration range. Given its long alkyl chain, lower concentrations may be effective and should be tested.
-
-
Incubation: Gently mix the suspension at 4°C for 1-4 hours to allow for solubilization.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized material.
-
Collect Supernatant: The supernatant contains the solubilized membrane protein in detergent micelles.
Thermostability Assay using Fluorescence-Detection Size-Exclusion Chromatography (FSEC-TS)
Objective: To assess the thermal stability of a membrane protein in the presence of different detergents.[9][10][11]
Protocol:
-
Protein-GFP Fusion: This assay typically utilizes a fusion of the target membrane protein to a fluorescent protein like GFP to facilitate detection.[9][10]
-
Detergent Exchange (Optional but Recommended): If the protein is already solubilized in a different detergent, exchange it into this compound or LMNG using a desalting column or dialysis. The final detergent concentration should be above its CMC.
-
Sample Preparation: Aliquot the solubilized protein into PCR tubes. For each detergent, prepare a set of tubes.
-
Heating: Heat the samples at a range of temperatures (e.g., 30°C to 80°C) for a fixed time (e.g., 10-30 minutes).
-
Centrifugation: Centrifuge the samples at high speed to pellet aggregated protein.
-
FSEC Analysis: Inject the supernatant onto a size-exclusion chromatography (SEC) column connected to a fluorescence detector.
-
Data Analysis: Monitor the fluorescence signal. The temperature at which the peak height of the monodisperse protein decreases by 50% is the melting temperature (Tm). A higher Tm indicates greater stability.
Detergent Efficacy Screening using Ultracentrifugation Dispersity Sedimentation (UDS) Assay
Objective: To rapidly screen and compare the ability of different detergents to maintain a membrane protein in a soluble, monodispersed state.[12]
Protocol:
-
Initial Solubilization: Solubilize the membrane protein in a primary detergent (e.g., DDM).
-
Detergent Exchange: Dilute the solubilized protein at least five-fold into buffers containing the test detergents (this compound and LMNG) at a concentration above their respective CMCs.
-
Incubation: Incubate the samples for a defined period (e.g., 1 hour, 24 hours) at a specific temperature (e.g., 4°C or room temperature).
-
Ultracentrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet aggregated protein.
-
SDS-PAGE Analysis: Carefully collect the supernatant and analyze the amount of soluble protein remaining by SDS-PAGE and Coomassie staining or Western blotting.
-
Quantification: Quantify the band intensity to compare the percentage of soluble protein in each detergent. Higher soluble protein content indicates better stabilization.
Visualizing Key Processes and Pathways
Diagrams generated using Graphviz (DOT language) illustrate relevant workflows and biological pathways.
Caption: Workflow for comparing the efficacy of this compound and LMNG.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
The choice between this compound and Lauryl Maltose Neopentyl Glycol (LMNG) will largely depend on the specific membrane protein under investigation and the downstream application.
-
LMNG is a robust and often superior choice for complex and sensitive membrane proteins, particularly GPCRs, where maintaining structural and functional integrity is paramount for high-resolution structural studies.[3][4][5] Its higher cost may be justified by its proven track record in enabling groundbreaking structural biology.
-
This compound , as a representative of long-chain alkyl glucosides, presents a potentially milder and more cost-effective alternative for less challenging membrane proteins. While it may not offer the same degree of stabilization as LMNG for all targets, its utility should not be dismissed, especially in initial solubilization screens or for proteins that are inherently more stable.
For any new membrane protein target, an empirical screening of several detergents, including both a well-established stabilizing agent like LMNG and a classic detergent from a different class like this compound, is highly recommended to identify the optimal conditions for successful purification and characterization.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tandem malonate-based glucosides (TMGs) for membrane protein structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do Short Chain Nonionic Detergents Destabilize G-Protein-Coupled Receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rational approach to improve detergent efficacy for membrane protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-Detection Size-Exclusion Chromatography-Based Thermostability Assay for Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. A high-throughput method for membrane protein solubility screening: The ultracentrifugation dispersity sedimentation assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Icosyl D-glucoside and Other Novel Glucosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the efficacy, stability, and delivery of therapeutic agents. Among the diverse class of non-ionic surfactants, alkyl polyglucosides (APGs) have garnered significant attention due to their favorable safety profile, biodegradability, and versatile functionality. This guide provides a head-to-head comparison of Icosyl D-glucoside (a C20 alkyl glucoside) with other novel and widely used glucosides, supported by available data and established scientific principles. Due to the limited publicly available experimental data for this compound, its specific properties are estimated based on well-documented trends observed with varying alkyl chain lengths in APGs.
Comparative Analysis of Physicochemical Properties
The performance of alkyl glucosides as surfactants is intrinsically linked to their physicochemical properties, which are primarily dictated by the length of their hydrophobic alkyl chain. A longer alkyl chain generally enhances the hydrophobicity of the molecule, leading to a lower critical micelle concentration (CMC) and influencing its emulsifying and protein-stabilizing capabilities.[1]
The following table summarizes the key physicochemical properties of this compound in comparison to the well-characterized Octyl D-glucoside (C8) and Lauryl D-glucoside (C12), as well as the commonly used Dodecyl Maltoside (C12-maltose head).
| Property | This compound (C20) | Lauryl D-glucoside (C12) | Octyl D-glucoside (C8) | Dodecyl Maltoside (C12) |
| Molecular Formula | C26H52O6[2] | C18H36O6 | C14H28O6[3] | C24H46O11[4] |
| Molecular Weight ( g/mol ) | 460.7[2] | 348.5 | 292.4[3] | 510.6[4] |
| Critical Micelle Concentration (CMC) | < 0.1 mM (Estimated) | ~2-3 mM | 20-25 mM[3][5] | 0.1-0.6 mM[6] |
| Aggregation Number | Low (Estimated) | ~120 | 27-100[7][8] | ~98[6] |
| Hydrophile-Lipophile Balance (HLB) | Low (Estimated) | High | Higher | High |
| Water Solubility | Low (Estimated) | High | High | High[6] |
| Emulsifying Properties | Potentially strong for W/O emulsions (Estimated) | Good for O/W emulsions | Moderate | Good for O/W emulsions |
| Protein Stabilization | Potentially destabilizing for some proteins (Estimated) | Varies | Can be denaturing[6] | Generally mild and stabilizing[6] |
Note: Values for this compound are estimations based on the trend that as the alkyl chain length increases, the CMC decreases, and the molecule becomes more hydrophobic.[9][10]
Performance in Key Applications
The choice of a glucoside surfactant is highly dependent on the specific application. Here, we compare the expected performance of this compound with other glucosides in emulsification, protein stabilization, and drug delivery.
Emulsification
Alkyl glucosides are effective emulsifiers due to their amphipathic nature.[1] The length of the alkyl chain plays a crucial role in determining the type of emulsion they are best suited to stabilize.
-
This compound (C20): With its long C20 alkyl chain, this compound is predicted to be highly hydrophobic. This characteristic suggests it would be a potent emulsifier, particularly for creating stable water-in-oil (W/O) emulsions. Its low water solubility might limit its effectiveness in oil-in-water (O/W) systems.[11]
-
Lauryl Glucoside (C12) and Octyl Glucoside (C8): These shorter-chain glucosides are more hydrophilic and are commonly used to create O/W emulsions.[12] Lauryl glucoside is noted for its excellent and stable foam-forming properties.[13]
-
Dodecyl Maltoside (C12): The larger maltose head group of DDM increases its hydrophilicity compared to its glucose counterpart, making it an effective stabilizer for O/W emulsions.[6]
Protein Stabilization
The interaction of surfactants with proteins is a critical consideration in the formulation of biopharmaceuticals. The goal is to maintain the native conformation and activity of the protein.
-
This compound (C20): The high hydrophobicity of a long alkyl chain can potentially lead to the denaturation of some proteins by disrupting their tertiary structure. However, for highly hydrophobic membrane proteins, it might offer a suitable environment. This remains to be experimentally verified.
-
Lauryl Glucoside (C12) and Octyl Glucoside (C8): Shorter-chain glucosides can be more disruptive to protein structure. Octyl glucoside, for instance, has been shown to dissociate and inactivate cytochrome oxidase, whereas dodecyl maltoside maintained its active form.[6]
-
Dodecyl Maltoside (C12): DDM is widely regarded as a mild and non-denaturing detergent, making it a preferred choice for the solubilization, purification, and stabilization of membrane proteins.[6][14]
Drug Delivery
The ability of surfactants to form micelles allows them to encapsulate and enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability.
-
This compound (C20): With a very low estimated CMC, this compound would form micelles at very low concentrations. These highly lipophilic micelles could potentially serve as effective carriers for hydrophobic drug molecules.
-
Lauryl Glucoside (C12) and Octyl Glucoside (C8): These glucosides are also used in drug delivery systems. Their higher CMC means that a greater concentration is required to form micelles.
-
Dodecyl Maltoside (C12): DDM's low CMC and the stability of its micelles make it a suitable candidate for drug delivery applications.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. A common method involves the use of a dye that exhibits a spectral shift upon incorporation into the hydrophobic micellar core.
Protocol:
-
Prepare a stock solution of the glucoside in deionized water.
-
Prepare a series of dilutions of the glucoside stock solution.
-
Add a small, constant amount of a hydrophobic dye (e.g., crystal violet) to each dilution.[15]
-
Measure the absorbance spectrum of each solution using a UV-Visible spectrophotometer.[16]
-
Plot the absorbance at the wavelength of maximum absorption (λmax) against the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which a sharp change in the slope of the plot is observed.[16]
Figure 1: Workflow for CMC Determination.
Emulsification Index (E24) Assay
The emulsification index is a measure of the ability of a surfactant to stabilize an emulsion over a 24-hour period.
Protocol:
-
Prepare a solution of the glucoside in deionized water at a concentration above its CMC.
-
In a graduated test tube, mix equal volumes of the glucoside solution and an oil phase (e.g., n-hexane).[17]
-
Vortex the mixture vigorously for 2 minutes to form an emulsion.
-
Allow the emulsion to stand undisturbed for 24 hours.
-
After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100[17]
References
- 1. News - Understanding the Chemical Structure of Alkyl Polyglucosides [brillachem.com]
- 2. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 5. thomassci.com [thomassci.com]
- 6. n-Dodecyl β-D-maltoside ULTROL® Grade, ≥98% (HPLC), non-ionic detergent for the stabilization and activation of enzymes | 69227-93-6 [sigmaaldrich.com]
- 7. Anatrace.com [anatrace.com]
- 8. agscientific.com [agscientific.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Alkyl Polyglucosides as Components of Water Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. News - Cosmetic emulsion preparations 1 of 2 [brillachem.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 2.7. Determination of the Emulsification Index [bio-protocol.org]
A Comparative Guide to Icosyl D-glucoside and Detergent-Free Methods for Membrane Protein Characterization
For researchers, scientists, and drug development professionals, the choice of membrane protein solubilization and stabilization is critical for preserving native structure and function. This guide provides a comprehensive comparison between the use of Icosyl D-glucoside, a representative alkyl glucoside detergent, and prominent detergent-free technologies. By presenting key performance data, detailed experimental protocols, and illustrative workflows, this document aims to inform the selection of the most appropriate method for your research needs.
The extraction and stabilization of membrane proteins from their native lipid bilayer environment is a pivotal step in their structural and functional characterization.[1][2][3] Traditionally, detergents like alkyl glucosides have been the tools of choice for solubilizing these proteins.[4][5] However, the use of detergents can sometimes lead to the stripping of essential native lipids, potentially compromising the protein's structural integrity and biological activity.[6][7] In recent years, detergent-free methods have emerged as powerful alternatives, offering the promise of maintaining a more native-like lipid environment around the membrane protein.[6][7][8][9]
This guide focuses on a cross-validation of results obtained using this compound, a long-chain alkyl glucoside, with those from leading detergent-free methods, particularly Styrene-Maleic Acid (SMA) Lipid Particles (SMALPs). While specific research applications of this compound in membrane protein studies are not extensively documented in publicly available literature, its chemical structure suggests it functions as a mild, non-ionic detergent, similar to other commonly used alkyl glucosides like n-octyl-β-D-glucopyranoside (OG) and n-dodecyl-β-D-maltoside (DDM).[10][11][12]
Comparative Data of Solubilization Methods
The selection of a solubilization strategy depends on the specific membrane protein and the downstream application. The following table summarizes the key characteristics and performance metrics of this compound (as a representative alkyl glucoside detergent) and the SMALP system.
| Feature | This compound (Alkyl Glucoside Detergent) | Detergent-Free (SMALP) |
| Principle of Action | Disrupts the lipid bilayer to form mixed micelles containing the membrane protein, lipids, and detergent.[4] | Directly extracts a disc of the native membrane, encapsulating the protein and its surrounding lipid environment within a polymer belt.[1][2][3] |
| Preservation of Native Lipids | Can lead to the removal of native lipids, although some may be retained in the micelle. The extent of delipidation is detergent-dependent.[6][7] | High preservation of the local lipid environment of the target protein.[6][7][9] |
| Protein Stability | Can sometimes lead to protein destabilization or inactivation if the detergent is too harsh or essential lipids are removed.[1][7] | Generally offers enhanced stability by maintaining the native lipid bilayer.[1][9] |
| Structural Studies | Widely used with a long history of success in X-ray crystallography and cryo-EM. However, the detergent micelle can sometimes interfere with structural determination.[6][13][14] | Increasingly successful for high-resolution structure determination by cryo-EM, providing a near-native context.[1][6][7][9] |
| Functional Assays | The presence of detergent can sometimes affect protein function.[1] | The native-like environment is often more conducive to preserving protein function. |
| Limitations | Potential for protein denaturation; requires careful optimization of detergent concentration (CMC).[2] | SMA polymers can be sensitive to divalent cations (e.g., Mg2+) and low pH.[15] |
Experimental Protocols
The methodologies for membrane protein extraction using this compound and the SMALP system differ fundamentally in their approach.
Protocol 1: Membrane Protein Solubilization using this compound
This protocol outlines the general steps for solubilizing membrane proteins using an alkyl glucoside detergent.
1. Membrane Preparation:
- Harvest cells expressing the target membrane protein.
- Lyse the cells using an appropriate method (e.g., sonication, French press) in a suitable buffer containing protease inhibitors.
- Isolate the cell membranes by ultracentrifugation.
- Wash the membrane pellet to remove soluble proteins.
2. Solubilization Screening:
- Resuspend the membrane pellet in a buffer containing varying concentrations of this compound (typically above its critical micelle concentration, CMC).
- Incubate the mixture with gentle agitation to allow for solubilization.
- Separate the unsolubilized material by ultracentrifugation.
3. Affinity Purification:
- The supernatant containing the solubilized protein-detergent-lipid complexes is incubated with an affinity resin specific to a tag on the target protein (e.g., His-tag, Strep-tag).
- Wash the resin to remove non-specifically bound proteins.
- Elute the purified membrane protein, which remains in a complex with the detergent.
4. Further Purification (Optional):
- Size-exclusion chromatography (SEC) can be used to further purify the protein-detergent complex and assess its homogeneity.
Protocol 2: Detergent-Free Membrane Protein Extraction using SMALPs
This protocol describes the direct extraction of membrane proteins in a native lipid environment using the SMA copolymer.
1. Membrane Preparation:
- Follow the same procedure as in Protocol 1 to obtain a washed membrane pellet.
2. SMALP Formation:
- Resuspend the membrane pellet in a detergent-free buffer.
- Add the SMA copolymer solution to the membrane suspension. The concentration of SMA needs to be optimized for the specific system.
- Incubate the mixture with gentle agitation to allow for the formation of SMALPs.
3. Clarification:
- Remove any large, unsolubilized membrane fragments by ultracentrifugation. The supernatant now contains the SMALPs with the encapsulated membrane proteins.
4. Affinity Purification:
- The supernatant containing the SMALPs is subjected to affinity chromatography as described in Protocol 1. The target protein is purified within its native lipid nanodisc.
5. Further Purification (Optional):
- SEC can be performed to isolate SMALPs of a specific size and confirm the purity of the protein-lipid particle.
Visualizing the Workflows
The following diagrams illustrate the conceptual differences between detergent-based and detergent-free extraction methods.
Caption: Workflow for detergent-based solubilization.
Caption: Workflow for detergent-free SMALP extraction.
Signaling Pathway Considerations
The choice of solubilization method can be critical when studying signaling pathways involving membrane proteins, where protein-protein and protein-lipid interactions are paramount.
Caption: Impact of solubilization on a GPCR signaling complex.
In a typical G-protein coupled receptor (GPCR) signaling cascade, the interaction between the receptor, G-protein, and effector enzymes is crucial. Detergent-based methods, represented here by this compound, carry the risk of disrupting these delicate interactions. In contrast, detergent-free methods like SMALPs can co-extract the entire complex, preserving the native architecture and allowing for the study of the functional signaling unit.
Conclusion
Both detergent-based and detergent-free methods offer viable pathways for the study of membrane proteins. This compound, as a representative of the alkyl glucoside class of detergents, fits within a well-established and widely utilized methodology. However, the potential for protein destabilization and loss of native lipid interactions necessitates careful optimization.
Detergent-free methods, particularly SMALPs, present a compelling alternative that often better preserves the native structure, function, and interaction network of membrane proteins.[1][6][8][9] For studies where the lipid environment is known to be critical for protein function, or when investigating multi-protein membrane complexes, detergent-free approaches are increasingly becoming the method of choice. The cross-validation of results between these two approaches can provide a more complete understanding of a membrane protein's properties, with detergent-free methods offering a valuable glimpse into the protein's behavior in a more native-like context.
References
- 1. Detergent-Free Membrane Protein Purification Using SMA Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergent-Free Membrane Protein Purification | Springer Nature Experiments [experiments.springernature.com]
- 3. Detergent-Free Membrane Protein Purification. | Semantic Scholar [semanticscholar.org]
- 4. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 5. Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detergent-free systems for structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detergent-free systems for structural studies of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cas 100231-68-3,this compound | lookchem [lookchem.com]
- 11. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 14. A class of rigid linker-bearing glucosides for membrane protein structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SMALP Protocols [smalp.net]
Impact of Icosyl D-glucoside on the enzymatic activity of a membrane-bound enzyme.
For researchers, scientists, and drug development professionals working with membrane-bound enzymes, the choice of detergent is a critical factor that can significantly influence experimental outcomes. This guide provides a comparative analysis of Icosyl D-glucoside, a long-chain alkyl glucoside, and its impact on the enzymatic activity of membrane-bound enzymes. Due to the limited availability of specific experimental data for this compound in the scientific literature, this guide will draw comparisons with other commonly used detergents and extrapolate trends observed for long-chain alkyl glucosides as a class.
Comparison of Physicochemical Properties of Common Detergents
| Detergent | Chemical Class | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| This compound | Alkyl Glucoside | C20 | 460.7 | < 0.001 (estimated) | Not Determined |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl Maltoside | C12 | 510.6 | 0.17 | ~140 |
| n-Octyl-β-D-glucopyranoside (OG) | Alkyl Glucoside | C8 | 292.4 | 20-25[2] | 84[2] |
| Lauryl Dimethyl Amine Oxide (LDAO) | Zwitterionic | C12 | 229.4 | 1-2 | ~75 |
| CHAPS | Zwitterionic (Bile Salt derivative) | - | 614.9 | 4-8 | ~10 |
Note: The CMC for this compound is estimated to be very low due to its long C20 alkyl chain. Generally, for alkyl glucosides, the CMC decreases significantly as the alkyl chain length increases.[3]
Impact on Enzymatic Activity: A Comparative Overview
The choice of detergent can modulate the activity of a membrane-bound enzyme. While specific data for this compound is lacking, general principles for long-chain alkyl glucosides can be considered. Longer-chain nonionic detergents are often considered "milder" and less denaturing than their short-chain counterparts.[4] They are known to be effective in stabilizing various oligomeric states of membrane proteins.
The following table presents hypothetical comparative data on the effect of different detergents on the activity of a generic membrane-bound enzyme, "Enzyme X." This data is illustrative and intended to highlight the potential differences in performance between detergents.
| Detergent | Concentration Used | Relative Enzyme Activity (%) | Enzyme Stability (Half-life at 37°C) (hours) |
| This compound (predicted) | CMC + 0.05% | High | High |
| n-Dodecyl-β-D-maltoside (DDM) | CMC + 0.05% | 100 | 24 |
| n-Octyl-β-D-glucopyranoside (OG) | CMC + 0.2% | 85 | 12 |
| Lauryl Dimethyl Amine Oxide (LDAO) | CMC + 0.1% | 60 | 8 |
| No Detergent (Membrane fraction) | - | 40 (low accessibility) | >48 (in native membrane) |
Experimental Protocols
Detailed Methodology for Membrane-Bound Enzyme Activity Assay
This protocol outlines a general procedure for measuring the activity of a membrane-bound enzyme after solubilization with a chosen detergent. This should be optimized for the specific enzyme and substrate.
1. Preparation of Membrane Fractions: a. Grow and harvest cells expressing the target membrane-bound enzyme. b. Resuspend cell pellets in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). c. Lyse cells using sonication or high-pressure homogenization. d. Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris. e. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction. f. Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins. g. Resuspend the final membrane pellet in a storage buffer and determine the total protein concentration (e.g., using a BCA assay).
2. Solubilization of the Membrane-Bound Enzyme: a. To the membrane fraction, add the desired detergent (e.g., this compound, DDM) to a final concentration above its CMC. A typical starting point is a detergent-to-protein ratio of 2:1 (w/w). b. Incubate the mixture on ice with gentle agitation for 1-2 hours. c. Centrifuge at high speed (e.g., 100,000 x g) to pellet any unsolubilized material. d. The supernatant now contains the solubilized membrane-bound enzyme.
3. Enzymatic Activity Assay (Example: Spectrophotometric Assay): a. Prepare a reaction mixture containing a suitable buffer, the enzyme's substrate, and any necessary cofactors. b. Equilibrate the reaction mixture to the optimal temperature for the enzyme. c. Initiate the reaction by adding a known amount of the solubilized enzyme preparation. d. Monitor the change in absorbance over time at a specific wavelength corresponding to the product formation or substrate consumption. e. Calculate the initial reaction velocity (V₀) from the linear portion of the reaction curve. f. Perform control experiments without the enzyme or without the substrate to account for any background reactions. g. To compare detergents, ensure that the final concentration of each detergent in the assay is the same and does not interfere with the detection method.
Visualizing Experimental Workflows and Molecular Interactions
To better illustrate the processes involved in studying membrane-bound enzymes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. cusabio.com [cusabio.com]
- 2. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 3. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isothermal Titration Calorimetry for Protein-Lipid Interactions: The Role of Icosyl D-glucoside
In the intricate world of cellular signaling and membrane protein function, the direct measurement of protein-lipid interactions is paramount. Isothermal Titration Calorimetry (ITC) stands out as a powerful biophysical technique, offering a complete thermodynamic profile of these interactions in a single experiment. This guide provides a comprehensive comparison of ITC in the presence of the long-chain alkyl glucoside detergent, Icosyl D-glucoside, with other commonly used detergents for studying protein-lipid interactions.
The Challenge of Studying Membrane Proteins
Membrane proteins, embedded within the lipid bilayer, require solubilization for in vitro characterization. This is typically achieved using detergents that mimic the hydrophobic environment of the cell membrane. The choice of detergent is critical, as it must maintain the protein's native conformation and activity while being compatible with the chosen analytical technique.
This compound: A Long-Chain Alkyl Glucoside Detergent
This compound is a non-ionic detergent belonging to the alkyl glucoside family, characterized by a 20-carbon alkyl chain. Long-chain alkyl glucosides are often favored for their ability to stabilize membrane proteins effectively. However, specific experimental data on the use of this compound in ITC for protein-lipid interactions is not extensively documented in publicly available literature. Therefore, this guide will draw comparisons with other well-characterized alkyl glucosides to provide a comprehensive overview.
Comparing Detergents for Protein-Lipid Interaction Studies
The selection of a suitable detergent is a crucial step in designing a successful ITC experiment. The table below compares the physicochemical properties of this compound (with an estimated Critical Micelle Concentration) with other commonly used detergents.
| Detergent | Chemical Class | Alkyl Chain Length | Head Group | CMC (mM, approximate) | Aggregation Number | Molecular Weight ( g/mol ) |
| This compound | Alkyl Glucoside | C20 | Glucose | < 0.01 (estimated) | Not available | 460.7 |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl Maltoside | C12 | Maltose | 0.17 | 78-147 | 510.6 |
| n-Octyl-β-D-glucoside (OG) | Alkyl Glucoside | C8 | Glucose | 20-25 | 27-100 | 292.4 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Glycol-Maltoside | C12 (x2) | Maltose | 0.01 | ~130 | 1043.3 |
| Fos-Choline-12 (FC-12) | Phosphocholine | C12 | Phosphocholine | 1.1 | 55 | 351.5 |
Note: The Critical Micelle Concentration (CMC) is a key parameter. ITC experiments are typically performed with detergent concentrations above the CMC to ensure the protein remains soluble. The low estimated CMC of this compound suggests it may be effective at very low concentrations, which can be advantageous in minimizing background heat signals in ITC experiments.
Isothermal Titration Calorimetry: A Thermodynamic Perspective
ITC directly measures the heat released or absorbed during a binding event.[1][2][3][4][5] This allows for the determination of key thermodynamic parameters that provide deep insights into the molecular forces driving the interaction.
| Thermodynamic Parameter | Symbol | Information Provided |
| Binding Affinity | Ka (Kd) | Strength of the interaction (Kd = 1/Ka) |
| Enthalpy Change | ΔH | Heat change upon binding, reflecting changes in hydrogen bonding and van der Waals interactions. |
| Entropy Change | ΔS | Change in the randomness of the system upon binding, often driven by the hydrophobic effect. |
| Stoichiometry | n | The molar ratio of the interacting molecules in the complex. |
| Gibbs Free Energy Change | ΔG | Overall spontaneity of the binding event (ΔG = ΔH - TΔS). |
Experimental Protocol: ITC for Protein-Lipid Interactions
The following is a generalized protocol for studying the interaction between a solubilized membrane protein and lipid vesicles using ITC in the presence of a long-chain alkyl glucoside like this compound.
1. Materials:
- Purified membrane protein of interest, solubilized in a buffer containing this compound (or other chosen detergent) at a concentration above its CMC.
- Small unilamellar vesicles (SUVs) of the desired lipid composition.
- Dialysis buffer: The same buffer used for protein solubilization and lipid vesicle preparation to minimize heats of dilution.
2. Sample Preparation:
- Protein Preparation: Dialyze the purified protein extensively against the dialysis buffer to ensure buffer matching. Determine the final protein concentration accurately.
- Lipid Vesicle Preparation: Prepare SUVs by sonication or extrusion. The final lipid concentration should be accurately determined.
3. ITC Experiment Setup:
- Instrument: An Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC).
- Cell: Load the protein solution into the sample cell.
- Syringe: Load the lipid vesicle suspension into the injection syringe.
- Parameters:
- Temperature: Set to the desired experimental temperature.
- Stirring Speed: Typically 750-1000 rpm.
- Injection Volume: A series of small injections (e.g., 2-10 µL).
- Spacing between injections: Sufficient time for the signal to return to baseline (e.g., 150-240 seconds).
- Reference Power: Set according to the instrument's recommendations.
4. Data Acquisition and Analysis:
- Perform the titration experiment, injecting the lipid vesicles into the protein solution.
- A control experiment, injecting lipid vesicles into the buffer alone, should be performed to determine the heat of dilution.
- Subtract the heat of dilution from the raw titration data.
- Analyze the resulting binding isotherm using a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, n).
Visualizing the Workflow
Caption: Experimental workflow for ITC analysis of protein-lipid interactions.
Alternative Techniques for Studying Protein-Lipid Interactions
While ITC provides a wealth of thermodynamic information, other techniques can offer complementary insights into protein-lipid interactions.
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a lipid-coated sensor chip. | Real-time kinetics (kon, koff), high sensitivity, label-free. | Immobilization of lipids may affect their properties; mass transport limitations can be an issue. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atoms upon binding. | Provides structural information at atomic resolution; can study dynamics. | Requires large amounts of isotopically labeled protein; limited to smaller proteins. |
| Fluorescence Spectroscopy | Monitors changes in fluorescence properties (intensity, polarization, FRET) of intrinsic or extrinsic probes. | High sensitivity; can be used in complex environments. | Requires labeling, which may perturb the interaction; provides indirect information. |
| Liposome Sedimentation Assay | Centrifugation-based method to separate liposome-bound protein from free protein. | Simple and widely accessible. | Qualitative or semi-quantitative; prone to artifacts from non-specific binding. |
Signaling Pathway Example: GPCR Activation
The interaction of a G-protein coupled receptor (GPCR) with its lipid environment is crucial for its function. The diagram below illustrates a simplified GPCR signaling pathway, where protein-lipid interactions play a modulatory role.
Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of protein-lipid interactions. While specific data for this compound is emerging, the principles outlined in this guide, drawing comparisons with other well-established detergents, provide a solid framework for researchers and drug development professionals. The careful selection of detergents and the meticulous execution of ITC experiments are critical for obtaining high-quality data that can unravel the complexities of membrane protein function and guide the development of novel therapeutics.
References
- 1. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 2. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Icosyl D-glucoside: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed procedural information for the safe disposal of Icosyl D-glucoside, a non-ionic surfactant increasingly used in various research and development applications. While this compound is known for its biodegradable properties, it is crucial to follow established laboratory waste management protocols to mitigate any potential risks.[1]
Hazard Assessment and Waste Classification
Key Principles of Chemical Waste Management:
-
Waste Minimization: Order only the necessary quantities of chemicals to reduce surplus.[2]
-
Segregation: Never mix incompatible waste streams. Store acids and bases separately, and keep oxidizers away from flammable materials.[3]
-
Proper Labeling: All waste containers must be clearly labeled with their contents.[2]
-
Container Management: Use appropriate, leak-proof containers for waste collection and keep them securely closed except when adding waste.[2][3]
Quantitative Data on a Related Alkyl Glucoside
To provide some context on the toxicity of similar compounds, the following data is for D-Glucopyranose, oligomeric, C10-16-alkyl glycosides. It is important to note that this data is not for this compound itself but for a related substance.
| Parameter | Value | Species | Test Guideline | Reference Compound |
| Acute Oral LD50 | >5000 mg/kg | Rat | OECD 301D | D-Glucopyranose, oligomeric, C10-16-alkyl glycosides |
This table presents data for a related compound to offer a general understanding of the toxicological profile of alkyl glucosides. This data should not be directly extrapolated to this compound without a specific SDS.
Step-by-Step Disposal Protocol for this compound
This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Collection:
-
Collect all waste containing this compound (e.g., unused product, contaminated labware, and cleaning materials) in a designated, compatible, and properly labeled hazardous waste container.
-
The container should be made of a material that will not react with the chemical. Plastic containers are often preferred for liquid waste.[2]
-
Ensure the container is in good condition and has a secure, screw-on cap.[3]
3. Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The words "Hazardous Waste"
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][3]
-
The SAA must be at or near the point of generation.[2]
-
Ensure the container is stored in secondary containment to prevent spills.
5. Disposal:
-
Do not dispose of this compound down the drain. [2][4] Hazardous chemicals must never be poured down the drain.[2]
-
Do not dispose of this compound in the regular trash. [5]
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4]
6. Empty Container Disposal:
-
A container that has held this compound is considered "empty" when all contents have been removed by normal methods.
-
To dispose of an empty container, it should be triple-rinsed with a suitable solvent (e.g., water).[6]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations.
-
After rinsing and air-drying, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Cas 100231-68-3,this compound | lookchem [lookchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Icosyl D-glucoside
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling of Icosyl D-glucoside is critical to ensure personal safety and maintain experimental integrity. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is necessary to minimize exposure to this compound, particularly when there is a risk of dust formation. The following table summarizes the recommended PPE.[1]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Gloves | Chemical-resistant gloves are required.[1] |
| Eyes | Safety glasses or protective goggles | In case of dust production, protective goggles are recommended.[1] |
| Skin and Body | Protective clothing | A lab coat or other protective clothing should be worn.[1] |
| Respiratory | Dust mask with filter type P1 | This is necessary in conditions where dust may be generated.[1] |
Operational Workflow for Handling this compound
Proper handling procedures are crucial to prevent contamination and exposure. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.
Handling and Storage
When handling this compound, it is important to prevent the formation of dust clouds, which can be achieved by methods such as wetting the substance.[1] Ensure the work area is well-ventilated. Store the chemical in a dry, well-ventilated place, keeping the container tightly closed.[2][3] The recommended storage temperature is -20°C.[1] It should be kept away from heat sources and oxidizing agents.[1][2]
Spill Management and Disposal
In the event of a spill, mark the danger area and, if dust is produced, ensure the area is upwind and that nearby doors and windows are closed.[1] To manage a spill, stop the dust cloud by humidifying the area.[1] The spilled solid should be scooped into a suitable, sealable container for disposal.[1][2] Clean the contaminated surfaces with an excess of water.[1]
Contaminated clothing should be washed thoroughly before reuse.[1][4] For disposal, it is important to avoid releasing the chemical into the environment.[1] Waste disposal methods should be in accordance with local, regional, and national regulations. Chemical waste generators must determine if the discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
